Methyl 3-bromo-4,5-difluorobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMXMSNYYICQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729416 | |
| Record name | Methyl 3-bromo-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244642-70-3 | |
| Record name | Benzoic acid, 3-bromo-4,5-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-4,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Moieties in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and lipophilicity. Within this context, polysubstituted benzene rings serve as versatile platforms for the construction of complex bioactive molecules. Methyl 3-bromo-4,5-difluorobenzoate, a seemingly simple aromatic ester, has emerged as a critical building block, particularly in the synthesis of targeted protein degraders and other advanced therapeutics. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and cutting-edge applications.
Core Compound Overview: this compound
CAS Number: 1244642-70-3[1]
Molecular Formula: C₈H₅BrF₂O₂[1]
Molecular Weight: 251.02 g/mol [1]
This compound is a trifunctionalized benzene derivative, featuring a methyl ester, a bromine atom, and two fluorine atoms. This specific arrangement of substituents provides a unique combination of reactivity and physicochemical properties that are highly advantageous in medicinal chemistry. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular complexity. The two fluorine atoms, positioned ortho and meta to the bromine, significantly influence the electronic nature of the aromatic ring, often enhancing binding interactions with target proteins and improving metabolic stability by blocking potential sites of oxidation. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for linkers or other functional moieties.
| Property | Value | Source |
| CAS Number | 1244642-70-3 | [1] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.02 g/mol | [1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Purity | ≥97% | [1] |
| Storage | Room temperature, in a dry, dark place | [1] |
Synthesis and Chemical Reactivity
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound via esterification.
Exemplary Experimental Protocol: Esterification of 3-bromo-4,5-difluorobenzoic acid
This protocol is based on standard esterification procedures and should be optimized for specific laboratory conditions.
-
To a solution of 3-bromo-4,5-difluorobenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or a stoichiometric amount of thionyl chloride (1.1-1.5 eq) dropwise at 0 °C. The use of thionyl chloride is often preferred for its ability to drive the reaction to completion by producing gaseous byproducts.
-
The reaction mixture is then heated to reflux (typically 65-70 °C) and stirred for 2-16 hours. Progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
-
The residue is then dissolved in a water-immiscible organic solvent, such as ethyl acetate, and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
While experimentally obtained spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The two aromatic protons will appear as doublets of doublets in the range of 7.5-8.0 ppm, with coupling constants influenced by the adjacent fluorine and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around 52 ppm and a carbonyl carbon signal around 164 ppm. The six aromatic carbons will appear in the region of 110-140 ppm, with their chemical shifts and multiplicities determined by the C-F and C-Br couplings.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the ester at approximately 1720-1740 cm⁻¹. C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region, and C-Br stretching will appear at lower wavenumbers.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Applications in Drug Discovery: A Key Building Block for PROTACs
The primary application of this compound in modern drug discovery is as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role in PROTAC Design and Synthesis
Caption: The role of this compound in a typical PROTAC synthesis workflow.
This compound serves as a versatile scaffold for the "warhead" portion of the PROTAC, which is responsible for binding to the protein of interest. The bromine atom allows for the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. The difluoro substitution pattern can enhance the binding affinity of the warhead for the target protein and improve its metabolic stability, leading to a more potent and durable biological effect.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, the following guidelines are based on data for structurally similar compounds:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a valuable and versatile building block in the toolbox of the modern medicinal chemist. Its unique combination of functional handles and the strategic placement of fluorine atoms make it an ideal starting material for the synthesis of complex and highly functionalized molecules, most notably in the rapidly advancing field of targeted protein degradation. As the quest for novel therapeutics continues, the demand for such well-designed and strategically functionalized building blocks will undoubtedly grow, further solidifying the importance of compounds like this compound in the future of drug discovery.
References
A Comprehensive Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate (CAS: 1244642-70-3)
Abstract
This technical guide provides an in-depth analysis of Methyl 3-bromo-4,5-difluorobenzoate, a halogenated aromatic ester of significant interest to the scientific community. The primary focus of this document is the precise determination and experimental verification of its molecular weight. We will further explore its physicochemical properties, outline a robust synthetic protocol, and detail a comprehensive workflow for its analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who utilize such building blocks for creating complex molecular architectures, particularly in the realm of medicinal chemistry and targeted protein degradation. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction: Strategic Importance in Modern Chemistry
This compound is a substituted benzene derivative that has emerged as a valuable and versatile building block in organic synthesis. Its strategic importance is derived from the unique combination of reactive sites and modulating functional groups on its aromatic core. The presence of a bromine atom provides a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of molecular complexity. Concurrently, the two fluorine atoms significantly influence the molecule's electronic properties, pKa, and lipophilicity. This modulation is a key strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity of a final drug candidate.
Notably, this compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities.[1] Its carefully orchestrated functionality makes it an indispensable tool for medicinal chemists aiming to accelerate the drug discovery pipeline.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key identifiers and characteristics of this compound are summarized below.
Summary of Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |
| Molecular Weight | 251.02 g/mol | [1][3] |
| 251.03 g/mol | [2][4] | |
| CAS Number | 1244642-70-3 | [1][2][4][5] |
| Purity (Typical) | ≥97% | [1] |
| Physical Form | Solid | - |
| Recommended Storage | Room Temperature or -20°C | [1][2][4] |
Note on Molecular Weight Discrepancy: The minor variation between 251.02 and 251.03 g/mol is attributable to rounding differences based on the atomic weights used for the calculation. For most laboratory purposes, either value is acceptable.
Molecular Weight: Calculation and Rationale
The molecular weight is a fundamental property derived directly from the molecular formula, C₈H₅BrF₂O₂. The calculation is based on the sum of the atomic weights of the constituent atoms.
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 5 atoms × 1.008 u = 5.040 u
-
Bromine (Br): 1 atom × 79.904 u = 79.904 u
-
Fluorine (F): 2 atoms × 18.998 u = 37.996 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Total Molecular Weight: 96.088 + 5.040 + 79.904 + 37.996 + 31.998 = 251.026 u
This calculated value, rounded to two decimal places, is 251.03 g/mol . This value is what would be used for calculating molar equivalents in a reaction. The experimental verification of this mass is paramount and is achieved primarily through mass spectrometry, as detailed in Section 4.
Synthesis and Purification Workflow
The most direct and common route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-bromo-4,5-difluorobenzoic acid. This method, a variant of the classic Fischer esterification, is reliable and high-yielding.
Protocol 3.1: Synthesis of this compound
This protocol is adapted from standard esterification procedures for similar halogenated benzoic acids.[6]
-
Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4,5-difluorobenzoic acid (e.g., 5.0 g, 1 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the suspension until the acid is fully dissolved.
-
Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.5 mL) or an excess of a milder acetyl chloride[6] to the solution.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 3.2: Purification by Silica Gel Chromatography
The crude product obtained from the synthesis is purified to remove unreacted starting material and byproducts.
-
Column Preparation: Prepare a silica gel column using a gradient of ethyl acetate in hexanes as the mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 2% ethyl acetate in hexanes) and gradually increase the polarity. Collect fractions and analyze by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Visualization: Synthesis & Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization and Quality Control
A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and molecular weight of the synthesized compound. This self-validating system ensures that the material meets the stringent quality standards required for subsequent applications.
Mass Spectrometry (MS): Direct Molecular Weight Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[7]
-
Principle: The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
-
Expected Result: For this compound, the mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight. A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z ≈ 250 and 252 for the isotopic cluster of the parent ion). This pattern is a powerful diagnostic tool that confirms the presence of a single bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy provides detailed information about the atomic arrangement and chemical environment within the molecule, serving as the primary method for structural confirmation.[7]
-
¹H NMR: This technique probes the hydrogen atoms. For this molecule, one would expect to see a singlet for the methyl (-OCH₃) protons around 3.9 ppm and complex multiplets for the two aromatic protons.
-
¹³C NMR: This provides information on the carbon skeleton, showing distinct signals for the methyl carbon, the ester carbonyl carbon, and the eight aromatic carbons.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It will show two distinct signals for the two non-equivalent fluorine atoms, with coupling patterns that can help confirm their positions on the aromatic ring.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the standard method for determining the purity of a non-volatile organic compound.[7]
-
Principle: The compound is passed through a column packed with a stationary phase. Its interaction with this phase causes it to separate from impurities.
-
Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. A UV detector is used to monitor the eluent.
-
Result: A pure sample will show a single major peak in the chromatogram. The area of this peak, as a percentage of the total area of all peaks, is used to quantify the purity (e.g., >97%).
Visualization: Analytical QC Workflow
Caption: A logical workflow for the quality control of a new batch.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile synthetic intermediate.
-
Protein Degraders: As a building block for protein degraders, it can be incorporated into PROTACs. A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound can serve as a core scaffold or be elaborated into one of these components.
-
Medicinal Chemistry: The bromine atom is a key functional group for introducing diversity via metal-catalyzed cross-coupling reactions. This allows chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies. The difluoro substitution pattern is often used to block metabolic hotspots or to fine-tune the electronic nature of the ring system, impacting binding interactions.[8]
-
Agrochemicals and Materials Science: Similar to its use in pharmaceuticals, this compound can be a precursor for novel agrochemicals and functional organic materials where the unique properties imparted by the halogens are desirable.[9]
Visualization: Role as a PROTAC Building Block
Caption: Conceptual role of the compound in constructing a PROTAC.
Conclusion
This compound is more than just a chemical with a defined molecular weight of 251.03 g/mol . It is a strategically designed synthetic tool for chemists in the pharmaceutical and materials science industries. Its value is unlocked through a rigorous understanding of its properties, a robust approach to its synthesis, and a comprehensive analytical characterization to ensure its quality. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently utilize this powerful building block in their pursuit of scientific innovation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. chemscene.com [chemscene.com]
- 4. 1244642-70-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [bojnsci.com]
- 6. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 7. rroij.com [rroij.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. Within this context, polysubstituted aromatic rings serve as crucial building blocks for the synthesis of complex therapeutic agents. Methyl 3-bromo-4,5-difluorobenzoate has emerged as a valuable intermediate, particularly in the construction of molecules for targeted protein degradation.[1][2] Its unique arrangement of substituents—a bromine atom for versatile cross-coupling reactions and two fluorine atoms to influence the electronic properties of the benzene ring—makes it a highly sought-after component in the synthesis of novel chemical entities.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a halogenated aromatic ester. The strategic placement of the bromine atom at the 3-position and the fluorine atoms at the 4- and 5-positions creates a unique electronic and steric environment that is instrumental in its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1244642-70-3 | [1][3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][3] |
| Molecular Weight | 251.02 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | Typically ≥97% | [1] |
| Storage | Room temperature, in a cool, dry place | [1] |
Spectroscopic Characterization
While publicly available spectra for this compound are limited, the expected spectroscopic data can be inferred from the analysis of similar structures. Commercial suppliers confirm the availability of spectral data upon request.[4]
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic signals, each corresponding to the protons at the 2- and 6-positions of the benzene ring. These signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atoms. A singlet corresponding to the methyl ester protons would be observed further upfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester, the methoxy carbon, and the six aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting patterns.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, C-F stretching, and C-Br stretching, as well as absorptions corresponding to the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.02 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis of this compound
Part 1: Synthesis of 3-bromo-4,5-difluorobenzoic Acid
The synthesis of the carboxylic acid precursor can be approached via two main strategies: electrophilic bromination of a difluorobenzoic acid derivative or a lithiation-carboxylation sequence.
Method A: Electrophilic Bromination (Analogous to the synthesis of 5-bromo-2,4-difluorobenzoic acid)
This method involves the direct bromination of 3,4-difluorobenzoic acid. The fluorine atoms are deactivating, but the carboxylic acid group is a meta-director. Therefore, bromination is expected to occur at the 5-position relative to the carboxyl group, which is the 3-position of the target molecule.
Figure 1: Proposed synthesis of 3-bromo-4,5-difluorobenzoic acid via electrophilic bromination.
Experimental Protocol (Hypothetical, based on similar reactions[5]):
-
To a solution of 3,4-difluorobenzoic acid in a suitable solvent (e.g., a halogenated solvent or concentrated sulfuric acid), add a catalytic amount of a Lewis acid such as iron(III) bromide.
-
Slowly add the brominating agent (e.g., bromine or N-bromosuccinimide) to the reaction mixture at a controlled temperature (typically 0-25 °C).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., sodium bisulfite solution).
-
Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude product.
-
Purify the crude 3-bromo-4,5-difluorobenzoic acid by recrystallization or column chromatography.
Part 2: Fischer Esterification
The synthesized 3-bromo-4,5-difluorobenzoic acid can be converted to its methyl ester via Fischer esterification, a classic acid-catalyzed reaction with an excess of methanol.
Figure 2: Fischer esterification of 3-bromo-4,5-difluorobenzoic acid.
Experimental Protocol (Based on general Fischer esterification procedures[6][7]):
-
Dissolve 3-bromo-4,5-difluorobenzoic acid in a large excess of anhydrous methanol, which serves as both the reactant and the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Building Block for PROTACs
This compound is classified as a "Protein Degrader Building Block".[1] This indicates its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The aryl bromide moiety of this compound is a key functional handle for introducing the difluorinated phenyl group into a PROTAC structure, typically as part of the linker or the warhead that binds to the protein of interest.
Cross-Coupling Reactions
The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a widely used method for the synthesis of arylamines, which are prevalent in many biologically active compounds.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the closely related compound, Methyl 3-bromo-4-fluorobenzoate, the following precautions should be taken[8]:
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[8][9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[8][9]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[8]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]
Disclaimer: The safety information provided is based on a related compound and should be used as a guide only. It is essential to consult a specific and up-to-date Safety Data Sheet for this compound before handling and to perform a thorough risk assessment.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant applications in the development of new therapeutic agents, particularly in the burgeoning field of targeted protein degradation. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate for the construction of complex molecular architectures. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized building blocks is expected to grow, further solidifying the importance of this compound in the drug discovery pipeline.
References
- 1. calpaclab.com [calpaclab.com]
- 2. EP0044002B1 - Process for preparing 3-bromo-4-fluorobenzaldehyde (-acetals),3-bromo- 4-fluoro-benzoic acid nitrile and its preparation - Google Patents [patents.google.com]
- 3. usbio.net [usbio.net]
- 4. 1244642-70-3|this compound|BLD Pharm [bldpharm.com]
- 5. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 6. One moment, please... [operachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.fr [fishersci.fr]
An In-Depth Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-4,5-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its strategic placement of bromine and fluorine atoms on the benzene ring makes it a versatile synthetic building block, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. The presence of the chemically reactive bromine atom allows for a variety of cross-coupling reactions, while the fluorine atoms can significantly influence the compound's metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and insights into its applications, particularly as a building block for Protein Degrader technologies like PROTACs (Proteolysis Targeting Chimeras).
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1244642-70-3 | [1][2][3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |
| Molecular Weight | 251.02 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Predicted Boiling Point | 254.2 ± 40.0 °C | |
| Storage Temperature | Room Temperature; some suppliers recommend -20°C for long-term storage. | [1][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of a chemical compound. While specific spectra for this compound were not directly available in the initial search, several chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[4] For illustrative purposes, the expected spectral characteristics are discussed below based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The fluorine atoms will cause splitting of the adjacent proton signals, providing valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key feature for identifying brominated compounds.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point is a primary indicator of a compound's purity. The following is a generalized, self-validating protocol for determining the melting point of a solid organic compound like this compound.
Objective: To determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Thomas-Hoover or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for finely grinding the sample)
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.
-
Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature of the apparatus to about 20°C below the expected melting point (if a literature value is available) or start with a rapid heating rate to get an approximate melting range.
-
-
Melting Point Determination:
-
Begin heating the sample. For a precise measurement, the heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the melting point.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Validation and Repetition:
-
A pure compound should have a sharp melting range of 1-2°C. A broad melting range may indicate the presence of impurities.
-
To ensure accuracy, repeat the measurement with a fresh sample in a new capillary tube.
-
Caption: Workflow for Melting Point Determination.
Applications in Drug Discovery and Development
This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is well-suited for this application. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. The bromine atom provides a handle for introducing the E3 ligase-binding moiety or for further molecular elaboration through reactions such as Suzuki or Sonogashira coupling. The difluoro substitution pattern can enhance the binding affinity and pharmacokinetic properties of the final PROTAC molecule.
Caption: Synthetic utility in PROTAC development.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for structurally similar compounds like Methyl 3-bromo-4-fluorobenzoate, the following hazards should be considered[5][6]:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemists. Its unique combination of functional groups provides a versatile platform for the construction of complex molecules with potential therapeutic applications, particularly in the rapidly evolving field of targeted protein degradation. While a comprehensive set of experimentally determined physical properties is not yet fully documented in publicly available literature, this guide provides the foundational knowledge necessary for its safe handling and effective use in a research setting. Further characterization of this compound will undoubtedly expand its applications and contribute to advancements in drug discovery and materials science.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-4,5-difluorobenzoate
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide unparalleled insight into molecular structure in solution. This guide offers a detailed exploration of the ¹H NMR spectrum of Methyl 3-bromo-4,5-difluorobenzoate, a halogenated aromatic compound with potential applications as a synthetic building block. Our focus extends beyond a mere presentation of spectral data; we delve into the causal relationships between the molecular structure and the observed NMR parameters, providing a framework for the interpretation of spectra of similarly complex molecules.
Molecular Structure and Its Influence on the ¹H NMR Spectrum
This compound possesses a unique substitution pattern on the benzene ring that dictates the appearance of its ¹H NMR spectrum. The molecule features a methyl ester group, a bromine atom, and two fluorine atoms, which collectively influence the electronic environment of the two aromatic protons.
Molecular Structure of this compound
Caption: Structure of this compound.
The key features influencing the ¹H NMR spectrum are:
-
Two Aromatic Protons: The benzene ring has two remaining protons at positions 2 and 6. Due to the asymmetrical substitution pattern, these protons are chemically non-equivalent and will appear as distinct signals.
-
Electron-Withdrawing Groups: The methyl ester (-COOCH₃), bromine (-Br), and fluorine (-F) atoms are all electron-withdrawing. This general deshielding effect will shift the aromatic proton signals downfield, typically in the range of 7.0-8.5 ppm.[1][2]
-
Methyl Ester Protons: The three protons of the methyl group (-OCH₃) are equivalent and will appear as a single, sharp signal (a singlet), as there are no adjacent protons to cause splitting. Its chemical shift is expected in the 3.5-4.0 ppm region.
-
Spin-Spin Coupling: The two aromatic protons will exhibit coupling to each other. Furthermore, they will experience through-bond coupling to the adjacent fluorine atoms (¹H-¹⁹F coupling). This will result in complex splitting patterns for the aromatic signals.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum is the gold standard, a robust prediction based on established principles of NMR spectroscopy provides a powerful tool for structural verification.
Chemical Shifts (δ)
-
Aromatic Protons (H-2 and H-6): The proton at position 2 (H-2) is flanked by the bromine atom and the methyl ester group. The proton at position 6 (H-6) is adjacent to a fluorine atom. The precise chemical shifts are influenced by the additive effects of these substituents. Both protons are expected to be significantly downfield due to the cumulative electron-withdrawing nature of the substituents. We can predict H-2 to be more deshielded (further downfield) than H-6 due to the proximity of the strongly anisotropic carbonyl group of the ester.
-
Methyl Protons (-OCH₃): The methyl protons are attached to an oxygen atom, which is deshielding. A typical chemical shift for a methyl ester is around 3.9 ppm.
Integration
The relative areas under each signal will correspond to the number of protons giving rise to that signal.
-
Aromatic Region: Each of the two aromatic signals will integrate to 1 proton.
-
Methyl Signal: The singlet from the methyl ester will integrate to 3 protons.
Multiplicity and Coupling Constants (J)
The splitting pattern of the signals is a rich source of structural information.
-
Methyl Protons (-OCH₃): This signal will be a singlet (s) as there are no adjacent protons.
-
Aromatic Protons (H-2 and H-6): The splitting of these signals will be complex due to multiple coupling interactions:
-
³J(H-H) Coupling: The two aromatic protons are meta to each other, which would typically result in a small coupling constant (³JHH ≈ 2-3 Hz).
-
¹H-¹⁹F Coupling: Fluorine has a nuclear spin of I = 1/2, and therefore couples to protons. The magnitude of the coupling constant depends on the number of bonds separating the nuclei.
-
³J(H-F) Coupling: H-6 is ortho to the fluorine at position 5, leading to a significant ³JHF of approximately 6-10 Hz.
-
⁴J(H-F) Coupling: H-2 is meta to the fluorine at position 4, resulting in a smaller ⁴JHF of roughly 2-4 Hz. H-6 is also meta to the fluorine at position 4, with a similar expected coupling constant.
-
⁵J(H-F) Coupling: H-2 is para to the fluorine at position 5, which may result in a very small, often unresolved, ⁵JHF.
-
-
Taking these couplings into account, we can predict the multiplicity of the aromatic signals:
-
H-6 Signal: This proton will be split by H-2 (³JHH) and the fluorine at C-5 (³JHF) and the fluorine at C-4 (⁴JHF). This will likely appear as a doublet of doublets of doublets (ddd) or a more complex multiplet if some coupling constants are similar.
-
H-2 Signal: This proton will be split by H-6 (³JHH) and the fluorine at C-4 (⁴JHF). This will likely appear as a doublet of doublets (dd) .
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -OCH₃ | ~ 3.9 | Singlet (s) | - | 3H |
| H-6 | ~ 7.5 - 7.8 | Doublet of doublets of doublets (ddd) | ³J(H-H) ≈ 2-3, ³J(H-F) ≈ 6-10, ⁴J(H-F) ≈ 2-4 | 1H |
| H-2 | ~ 7.9 - 8.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 2-4 | 1H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[3][4][5][6][7]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4] Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][5]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent can often be used for calibration (e.g., CDCl₃ at 7.26 ppm).[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Workflow for NMR Sample Preparation
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. [PDF] Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. | Semantic Scholar [semanticscholar.org]
- 5. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Methyl 3-bromo-4,5-difluorobenzoate safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of Methyl 3-bromo-4,5-difluorobenzoate
Compound Profile: this compound
This compound is a fluorinated building block commonly utilized in medicinal chemistry and materials science for the synthesis of more complex molecules. Its trifunctional nature—featuring a bromo group, two fluoro groups, and a methyl ester on an aromatic ring—makes it a versatile reagent for creating targeted molecular architectures. However, this reactivity profile necessitates a thorough understanding of its associated hazards to ensure safe handling in a research and development setting.
This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound, grounded in authoritative safety data.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1244642-70-3[1][2][3] |
| Molecular Formula | C₈H₅BrF₂O₂[2][3] |
| Molecular Weight | 251.03 g/mol [2] |
Chapter 1: Core Hazard Assessment
The primary hazards associated with this compound are related to its irritant properties. According to the Globally Harmonized System (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] This profile dictates the stringent need for appropriate personal protective equipment (PPE) and controlled handling environments.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
The "Warning" signal word is associated with these classifications.[1]
Caption: GHS Hazard Profile for this compound.
Chapter 2: Exposure Prevention and Control
Proactive measures are critical to mitigate the risks of irritation. A multi-layered approach combining engineering controls and personal protective equipment is essential.
Engineering Controls
The primary engineering control for handling this compound, especially when dealing with the solid powder form, is a certified chemical fume hood.[4] This prevents the inhalation of dust and aerosols, directly addressing the H335 respiratory hazard. The fume hood also provides a contained space in the event of an accidental spill.
Personal Protective Equipment (PPE)
Given the skin and eye irritant nature of the compound, appropriate PPE is mandatory. The choice of PPE is not merely a checklist but a critical system to prevent exposure.
-
Eye Protection: Chemical safety goggles are required.[4] Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are essential.[4] Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[4] This prevents the compound from settling on personal clothing.
-
Respiratory Protection: While a fume hood is the primary control, if work must be done outside of a hood where dust could be generated, a NIOSH/MSHA-approved respirator may be necessary.[5]
Caption: Workflow for selecting and using appropriate PPE.
Chapter 3: Standard Operating Procedures for Safe Handling
Adherence to a strict protocol minimizes the risk of exposure and ensures experimental integrity.
Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent) inside the fume hood before introducing the chemical.
-
Handling: Carefully open the container of this compound inside the hood. Use a clean spatula to transfer the desired amount of the solid to the weigh paper. Avoid any actions that could generate dust.
-
Closure: Securely close the main container.[6]
-
Dissolution: Carefully add the solid to the solvent in the beaker. Swirl gently to dissolve.
-
Cleanup: Dispose of the used weigh paper in a designated solid waste container within the fume hood. Wipe down the spatula and any affected surfaces with an appropriate solvent-dampened cloth.
-
Post-Handling: After completing the task, remove gloves and wash hands thoroughly with soap and water.[6]
Chapter 4: Emergency Response Protocols
In the event of an accidental exposure or spill, a rapid and correct response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[6]
-
Skin Contact: Take off all contaminated clothing immediately.[7] Wash the affected skin area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[8]
-
Ingestion: Rinse the mouth with water.[9] Do not induce vomiting.[9] Seek medical attention.[6]
Accidental Release Measures
For a minor spill within a fume hood:
-
Containment: Ensure the fume hood continues to operate.
-
Cleanup: Gently sweep up the solid material, avoiding dust generation.[6] Place the material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
For a larger spill, or any spill outside of a fume hood, evacuate the immediate area and follow institutional emergency procedures.
Chapter 5: Storage and Stability
Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[6]
-
Containers: Keep the container tightly closed and securely sealed in its original packaging.[6]
-
Incompatibilities: Avoid strong oxidizing agents.[7]
-
Stability: The compound is stable under normal, recommended storage conditions.[7] Hazardous decomposition products under fire conditions can include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7]
Chapter 6: Technical Data Summary
| Property | Value | Source |
| Appearance | White to orange to green powder or lump | TCI Chemicals |
| Purity | Typically ≥97% | Various Suppliers |
| Storage Temperature | Room temperature or -20°C | United States Biological[2] |
Chapter 7: Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Procedure: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an authorized hazardous waste collection point.[6] Do not dispose of it via standard drains or trash.
-
Contaminated Materials: All materials used in cleanup (e.g., gloves, wipes, weigh paper) must also be disposed of as hazardous waste.
This guide is intended for use by trained professionals and should supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and adherence to all institutional safety protocols.
References
- 1. This compound | 1244642-70-3 [amp.chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Introduction: Navigating the Nuances of a Key Synthetic Building Block
An In-Depth Technical Guide to the Handling and Storage of Methyl 3-bromo-4,5-difluorobenzoate
This compound is a halogenated aromatic ester that serves as a crucial building block in modern medicinal chemistry and materials science. Its utility is particularly noted in the synthesis of complex molecules, including novel protein degraders[1]. The presence of bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides synthetic handles for diverse cross-coupling reactions. However, these same features necessitate a rigorous and well-understood protocol for its handling and storage. The integrity of research and the safety of laboratory personnel depend on preserving the compound's purity and preventing inadvertent exposure.
This guide, written from the perspective of a senior application scientist, moves beyond generic safety data to provide a framework of causal logic. We will explore not just what to do, but why specific procedures are critical for maintaining the stability of this compound and ensuring a safe, controlled laboratory environment.
Section 1: Compound Profile and Hazard Identification
A foundational understanding of a compound's physical and chemical properties is the first step in developing safe and effective handling protocols. While this molecule is not combustible, its reactivity and potential as an irritant demand respect.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for calculating molar equivalents, understanding its physical state, and anticipating its behavior in various solvents.
| Property | Value | Source |
| CAS Number | 1244642-70-3 | [1][2] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2] |
| Molecular Weight | 251.02 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Physical Form | Solid (Typical) |
Hazard Assessment and GHS Classification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally published, data from structurally similar compounds, such as Methyl 3-bromo-4-fluorobenzoate, provides a strong basis for hazard assessment. The primary hazards are associated with irritation and potential acute toxicity.[3][4]
It is imperative to consult the specific SDS provided by the supplier before any work begins.
Based on analogous compounds, the anticipated GHS classifications are:
-
H302: Harmful if swallowed. [3]
These classifications necessitate the stringent handling protocols detailed in the following sections. The mechanism of irritation is likely due to the reactivity of the halogenated aromatic ring with biological macromolecules upon exposure.
Section 2: Safe Handling Protocols
The following protocols are designed as a self-validating system. Adherence to these engineering controls, personal protective equipment standards, and procedural steps inherently minimizes risk.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, especially when handled as a powder or in volatile organic solvents, is a certified chemical fume hood.[6] This is non-negotiable. The fume hood serves two purposes: it protects the user from inhaling airborne particles or vapors and prevents the contamination of the laboratory environment. Ensure the sash is kept at the lowest practical height during all manipulations.[6]
Personal Protective Equipment (PPE)
Proper PPE is crucial to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for breakthrough times with specific solvents used). | Prevents direct skin contact and irritation.[4][5][6] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[4][5] |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required when used within a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | The fume hood provides primary respiratory protection.[6] |
Experimental Workflow: A Step-by-Step Guide
This protocol outlines the standard procedure for weighing and preparing a solution of this compound.
-
Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the work surface is decontaminated and free of clutter. Place a calibrated analytical balance, weighing paper, spatula, and necessary glassware within the hood.
-
Equilibration: If the compound is stored at -20°C, allow the sealed container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis of the ester group over time.
-
Weighing and Dispensing: Inside the fume hood, carefully open the container. Using a clean spatula, weigh the desired amount of the solid onto weighing paper. Avoid generating dust.
-
Transfer: Carefully transfer the weighed solid into the reaction or storage vessel.
-
Cleanup: Immediately clean the spatula and any contaminated surfaces. Securely close the primary container, wrapping the cap with paraffin film to ensure a tight seal before returning it to storage.
-
Waste Segregation: Dispose of all contaminated weighing paper, gloves, and wipes in a designated, clearly labeled "Halogenated Organic Waste" container.[6] This is crucial for proper environmental disposal and prevents dangerous reactions that can occur when halogenated waste is mixed with other waste streams.[6]
Section 3: Storage and Stability Management
The long-term integrity of this compound is contingent on proper storage. The primary degradation pathways of concern are hydrolysis of the methyl ester and potential photodecomposition.
Storage Conditions: An Evidence-Based Recommendation
There is conflicting information from suppliers regarding the optimal storage temperature, with some recommending room temperature[1] and others -20°C[2]. This discrepancy often arises from differing definitions of long-term versus short-term storage.
-
Long-Term Storage (> 1 month): For archival purposes, storage at -20°C in a tightly sealed container is the authoritative recommendation. The cold temperature significantly slows the rate of any potential degradation reactions. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.
-
Short-Term Storage / In-Use Stock: For material that is frequently accessed, storage at room temperature (20-25°C) is acceptable, provided the container is well-sealed and stored in a dark, dry location such as a desiccator or a dedicated cabinet.[1]
Chemical Incompatibility
To prevent dangerous reactions, this compound should be segregated from incompatible chemical classes. Halogenated compounds must be stored separately from strong oxidizing agents, strong bases, and reactive metals.[7][8][9]
| Incompatible Class | Examples | Rationale for Segregation |
| Strong Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Can lead to vigorous or violent reactions.[7] |
| Strong Bases | Sodium hydroxide, Potassium tert-butoxide | Can promote rapid hydrolysis of the ester group, potentially in an exothermic reaction. |
| Reactive Metals | Alkali metals (Sodium, Potassium), Aluminum powder | Risk of violent reaction with halogenated compounds.[7] |
Section 4: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, essential for both safety and environmental protection.
-
Segregation is Key: All waste streams containing this compound or other halogenated compounds must be collected in a dedicated "Halogenated Organic Waste" container.[6]
-
Labeling: The waste container must be clearly and accurately labeled with its contents.
-
Container Integrity: Use a chemically-resistant container with a secure, vapor-tight lid.
-
Institutional Procedures: Follow all institutional and local regulations for hazardous waste pickup and disposal. Never pour chemical waste down the drain.[6]
Conclusion
The effective and safe use of this compound in a research setting is not a matter of chance, but a direct result of a deliberate and informed approach. By understanding its chemical nature, anticipating its hazards, and implementing the robust handling and storage protocols outlined in this guide, researchers can protect themselves, their colleagues, and the integrity of their scientific work. The principles of containment, segregation, and meticulous procedure are the cornerstones of responsible chemical stewardship.
References
- 1. calpaclab.com [calpaclab.com]
- 2. usbio.net [usbio.net]
- 3. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. nottingham.ac.uk [nottingham.ac.uk]
The Strategic Role of Methyl 3-bromo-4,5-difluorobenzoate in Modern Medicinal Chemistry: An In-Depth Technical Guide
Foreword: The Rise of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have led to a significant number of blockbuster drugs. It is within this context that highly functionalized, fluorine-containing building blocks have become indispensable tools for researchers. Methyl 3-bromo-4,5-difluorobenzoate is one such reagent, a versatile scaffold poised for the synthesis of complex, polysubstituted aromatic compounds. This guide provides a technical overview of its synthesis, reactivity, and strategic applications in drug development, offering insights for scientists at the forefront of pharmaceutical innovation.
Physicochemical Properties and Structural Features
This compound is a trifunctionalized benzene ring, offering orthogonal reactivity that allows for sequential and selective modifications. Its structure provides a unique combination of a nucleophilic substitution-susceptible difluorinated ring, a versatile bromine handle for cross-coupling reactions, and an ester group for further derivatization.
| Property | Value |
| CAS Number | 1244642-70-3 |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.02 g/mol [1] |
| Appearance | Typically a white to off-white solid |
| Key Reactive Sites | C-Br bond (position 3), C-F bonds (positions 4, 5), Methyl Ester |
Synthesis and Purification: A Plausible Route
While specific, scaled-up manufacturing protocols for this compound are often proprietary, a logical and common synthetic pathway involves the electrophilic bromination of a difluorobenzoic acid precursor, followed by esterification.
Part A: Synthesis of 3-bromo-4,5-difluorobenzoic acid
The synthesis of the parent carboxylic acid is the critical first step. Drawing from established methods for analogous compounds, a plausible approach is the direct bromination of 3,4-difluorobenzoic acid.[2][3] The directing effects of the carboxylic acid and the fluorine atoms guide the incoming electrophile.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,4-difluorobenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid), add a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature, ranging from 0 °C to room temperature, to manage selectivity and prevent the formation of di-brominated byproducts.
-
Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched, often with an aqueous solution of a reducing agent like sodium bisulfite to consume excess bromine, followed by pouring onto ice. The precipitated crude 3-bromo-4,5-difluorobenzoic acid is then filtered, washed with cold water, and dried.
Part B: Fischer Esterification
The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding transformation, commonly achieved through Fischer esterification.[4]
Experimental Protocol:
-
Reaction Setup: The crude 3-bromo-4,5-difluorobenzoic acid is dissolved in a large excess of anhydrous methanol, which acts as both reactant and solvent.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added.
-
Reaction Conditions: The mixture is heated to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Work-up and Purification: The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with aqueous sodium bicarbonate solution to remove any unreacted acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Caption: Plausible synthetic workflow for this compound.
Core Reactivity and Strategic Transformations
The true value of this compound lies in the distinct reactivity of its three functional regions, which can be addressed in a controlled, stepwise manner to build molecular complexity.
A. Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The carbon-bromine bond is the most versatile handle for introducing molecular diversity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.[5][6]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear scaffold for further elaboration.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation for synthesizing a vast number of bioactive compounds.[1]
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
The choice of catalyst, ligand, and base is critical for achieving high yields and functional group tolerance in these transformations.[7][8]
Caption: Key cross-coupling reactions at the C-Br bond.
B. Nucleophilic Aromatic Substitution (SNAr) at the C-F Bonds
The electron-withdrawing nature of the ester group and the adjacent bromine atom activates the C-F bonds towards nucleophilic aromatic substitution (SNAr).[9] This allows for the displacement of one or both fluorine atoms by various nucleophiles.
-
Common Nucleophiles: Alcohols (to form ethers), thiols (to form thioethers), and amines are frequently used.
-
Regioselectivity: The C4-F is generally more activated towards substitution than the C5-F due to the combined electron-withdrawing effects of the ester and bromo substituents. This regioselectivity can often be controlled by reaction conditions.
SNAr reactions provide a powerful method for introducing functionalities that are critical for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[10][11]
C. Ester Manipulation
The methyl ester provides a robust, yet modifiable, functional group.
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid. This is often a key step, as the carboxylic acid can serve as an isostere for other functional groups or be used to form amides.
-
Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, a ubiquitous functional group in pharmaceuticals.
Applications in Medicinal Chemistry: A Strategic Building Block
While direct citations of this compound in the synthesis of specific, named drugs are not prevalent in public literature, its utility can be inferred from its structural motifs and its classification by vendors as a "Protein Degrader Building Block".
A. Scaffold for Kinase Inhibitors and GPCR Ligands
Many kinase inhibitors and other targeted therapeutics feature highly substituted aromatic cores. The 1,2,4,5-substitution pattern that can be readily achieved from this building block is a common feature in such molecules. The sequential application of cross-coupling at C3 followed by SNAr at C4 allows for the precise installation of pharmacophoric elements required for high-affinity binding.
B. Synthesis of PROTACs and Molecular Glues
PROteolysis TArgering Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[12] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. This compound is an ideal starting material for synthesizing one of the "warhead" components of a PROTAC.
Hypothetical Workflow for PROTAC Synthesis:
-
Warhead Elaboration: A Suzuki or Buchwald-Hartwig reaction at the C-Br position is used to attach the core of a protein-of-interest (POI) ligand.
-
Linker Attachment Point: An SNAr reaction at one of the C-F positions with a nucleophile containing a protected terminal functional group (e.g., an amino-alcohol) installs a handle for linker attachment.
-
Final Assembly: The ester group can be hydrolyzed to the acid and coupled to another part of the molecule or left as is. After deprotection of the linker handle, the final linker and E3-ligase ligand are attached.
Caption: Conceptual workflow for utilizing the scaffold in PROTAC synthesis.
Conclusion and Future Outlook
This compound is a prime example of a modern building block designed for efficiency and versatility in medicinal chemistry. Its trifunctional nature allows for a modular and strategic approach to the synthesis of complex, polysubstituted fluorinated aromatics. While its full potential is still being explored in drug discovery programs, its utility in constructing scaffolds for targeted therapies, particularly in the burgeoning field of protein degradation, is clear. As the demand for novel, potent, and specific therapeutics continues to grow, the importance of well-designed, multifunctional building blocks like this compound will only increase, making it a key reagent in the medicinal chemist's toolbox.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Toolkit: A Technical Guide to Methyl 3-bromo-4,5-difluorobenzoate in Targeted Protein Degradation
Foreword: The Dawn of a New Therapeutic Modality
In the landscape of modern drug discovery, the paradigm is shifting from mere inhibition to complete eradication of disease-causing proteins. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, offering the potential to address previously "undruggable" targets. At the heart of this revolution are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular matchmakers, bringing a target protein into proximity with an E3 ubiquitin ligase to trigger its destruction. The rational design of these molecular degraders hinges on the availability of versatile and synthetically accessible building blocks. This guide provides an in-depth technical exploration of one such crucial building block: Methyl 3-bromo-4,5-difluorobenzoate . We will dissect its role as a precursor to von Hippel-Lindau (VHL) E3 ligase ligands and its application in the construction of potent protein degraders, with a focus on the clinically significant target, Bruton's Tyrosine Kinase (BTK).
Section 1: The Principle of Induced Proximity: A Primer on Targeted Protein Degradation
The cellular machinery for protein disposal, the Ubiquitin-Proteasome System (UPS), is a highly regulated process responsible for maintaining protein homeostasis.[1] The specificity of this system is largely dictated by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the attachment of a polyubiquitin chain, marking them for degradation by the 26S proteasome.[1]
PROTACs are ingeniously designed molecules that hijack this endogenous system. They are composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Section 2: this compound: A Gateway to VHL Ligand Synthesis
The choice of E3 ligase ligand is critical in PROTAC design. Ligands for the von Hippel-Lindau (VHL) E3 ligase are among the most widely used due to their high affinity and the broad tissue expression of VHL.[2] this compound serves as a key starting material for the synthesis of a common VHL ligand scaffold. The bromine atom provides a handle for cross-coupling reactions, while the fluorine atoms can enhance binding affinity and metabolic stability.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1244642-70-3 | [3][4] |
| Molecular Formula | C₈H₅BrF₂O₂ | [3][4][5] |
| Molecular Weight | 251.03 g/mol | [5] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥97% | [4] |
Synthetic Pathway from this compound to a VHL Ligand Core
The synthesis of a VHL ligand from this compound is a multi-step process that involves the introduction of key functionalities required for binding to the VHL protein. While a direct, one-pot synthesis is not feasible, a logical and well-established synthetic route can be constructed from literature precedents. The following represents a generalized, yet technically sound, synthetic workflow.
Rationale behind the synthetic strategy:
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. The bromine atom on the starting material is readily displaced by a boronic acid or ester, allowing for the introduction of a key heterocyclic moiety, such as a methylthiazole group, which is known to interact with the VHL protein.[6]
-
Amidation: The methyl ester of the starting material is converted to an amide. This amide functionality is crucial for establishing hydrogen bond interactions within the VHL binding pocket.
-
Ester Hydrolysis and Amide Coupling: The ester is hydrolyzed to a carboxylic acid, which is then coupled to a protected hydroxyproline derivative. The hydroxyproline moiety is a cornerstone of VHL ligands, mimicking the endogenous substrate HIF-1α.[6]
Section 3: Application in Practice: The Design and Synthesis of a BTK Degrader
To illustrate the practical application of this compound as a building block, we will outline the conceptual design and synthesis of a PROTAC targeting Bruton's Tyrosine Kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies.[3][7]
The BTK Signaling Pathway: A Rationale for Degradation
The BCR signaling cascade is essential for the proliferation and survival of B-cells. Upon antigen binding to the BCR, a series of downstream signaling events are initiated, with BTK playing a pivotal role.[7][8] Constitutive activation of this pathway is a hallmark of many B-cell cancers. While BTK inhibitors have shown clinical success, the development of resistance is a growing concern.[7] BTK degraders offer a promising alternative by not only blocking its kinase activity but also eliminating the protein entirely, potentially overcoming resistance mechanisms and having a more durable effect.
Step-by-Step Synthesis of a BTK-Targeting PROTAC
The synthesis of a BTK PROTAC involves the conjugation of a VHL ligand (derived from this compound) to a BTK inhibitor (the "warhead") via a suitable linker. A common strategy is to first synthesize the VHL ligand and the BTK inhibitor with appropriate functional handles for linker attachment.
Protocol 1: Synthesis of a VHL Ligand-Linker Intermediate
-
Synthesis of the VHL Ligand Core: Follow a synthetic route similar to the one outlined in Section 2.2 to obtain the core VHL ligand with a free amine or carboxylic acid for linker attachment.
-
Linker Attachment: To the VHL ligand core, couple a bifunctional linker (e.g., a PEG linker with a terminal alkyne or azide for "click" chemistry, or a carboxylic acid for amide bond formation). This reaction is typically carried out using standard peptide coupling reagents such as HATU or EDC/HOBt.
-
Purification and Characterization: The VHL ligand-linker intermediate is purified by flash chromatography or preparative HPLC. Its identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of the BTK Warhead-Linker Intermediate
-
Selection of BTK Warhead: Choose a suitable BTK inhibitor with a known attachment point for a linker that does not disrupt its binding to BTK. For example, derivatives of ibrutinib or other reversible BTK inhibitors are commonly used.[4]
-
Functionalization: If necessary, modify the BTK inhibitor to introduce a complementary functional group for conjugation to the VHL ligand-linker intermediate (e.g., an azide or alkyne for click chemistry, or an amine for amide bond formation).
-
Purification and Characterization: Purify the functionalized BTK warhead by chromatography and confirm its structure by NMR and MS.
Protocol 3: Final PROTAC Assembly
-
Conjugation: React the VHL ligand-linker intermediate with the functionalized BTK warhead under appropriate conditions. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or an amide bond formation.
-
Purification: The final PROTAC is purified to a high degree of purity (typically >98%) using reverse-phase preparative HPLC.
-
Final Characterization: The structure and purity of the final BTK PROTAC are confirmed by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.
Section 4: Experimental Validation and Characterization of the BTK Degrader
Once synthesized, the BTK PROTAC must be rigorously tested to confirm its biological activity. This involves a series of in vitro assays to assess its binding to the target and E3 ligase, its ability to induce the formation of a ternary complex, and its efficacy in degrading the target protein in a cellular context.
In Vitro Binding Assays
Protocol 4: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity of the PROTAC to both BTK and the VHL E3 ligase complex (VBC: VHL, Elongin B, and Elongin C).[9][10][11]
-
Sample Preparation: Prepare solutions of the purified BTK protein and the VBC complex in a suitable buffer. The PROTAC is dissolved in the same buffer.
-
Titration: In separate experiments, titrate the PROTAC into the protein solution (either BTK or VBC) in the ITC cell.
-
Data Analysis: The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Ternary Complex Formation
Protocol 5: Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique to demonstrate the formation of the BTK-PROTAC-VHL ternary complex within cells.[12][13]
-
Cell Treatment: Treat cells expressing endogenous BTK and VHL with the PROTAC or a vehicle control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either BTK or VHL to pull down the protein and its binding partners.
-
Western Blot Analysis: The immunoprecipitated complexes are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against BTK and VHL to detect the presence of the ternary complex.
Cellular Degradation of BTK
Protocol 6: Western Blotting for BTK Degradation
This is the most direct method to assess the ability of the PROTAC to induce the degradation of BTK in cells.
-
Cell Treatment: Treat a relevant cell line (e.g., a B-cell lymphoma cell line) with increasing concentrations of the BTK PROTAC for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.
-
Western Blot Analysis: Equal amounts of total protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against BTK and a loading control (e.g., GAPDH or β-actin).
-
Quantification: The band intensities are quantified to determine the concentration at which 50% of the protein is degraded (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
Quantitative Proteomics
Protocol 7: Tandem Mass Tag (TMT) Mass Spectrometry
To assess the selectivity of the BTK degrader, a global proteomics approach can be employed.[14]
-
Cell Treatment and Lysis: Treat cells with the BTK PROTAC or a vehicle control. Lyse the cells and digest the proteins into peptides.
-
TMT Labeling: Label the peptides from each condition with different TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of thousands of proteins across the different treatment conditions is quantified to identify proteins that are selectively degraded by the PROTAC.
Section 5: Concluding Remarks and Future Perspectives
This compound is a valuable and versatile building block in the synthesis of VHL-based PROTACs. Its strategic use allows for the efficient construction of potent and selective protein degraders targeting a wide range of disease-relevant proteins. The conceptual framework and detailed experimental protocols provided in this guide offer a comprehensive roadmap for researchers and drug development professionals to leverage this key chemical entity in the exciting and rapidly advancing field of targeted protein degradation. As our understanding of the intricacies of ternary complex formation and the "rules" of PROTAC design continues to evolve, the development of novel building blocks and synthetic methodologies will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this transformative technology.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
General reactivity of bromodifluorobenzoate esters
An In-depth Technical Guide to the General Reactivity of Bromodifluorobenzoate Esters
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Bromodifluorobenzoate Esters in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. Among these, the difluoromethyl (–CF₂H) group has emerged as a uniquely valuable substituent. It acts as a lipophilic bioisostere for common hydrogen-bond donors like hydroxyl (–OH) and thiol (–SH) groups, enhancing metabolic stability, membrane permeability, and target binding affinity without the steric bulk of a trifluoromethyl group.[1][2][3] Bromodifluorobenzoate esters represent a versatile and powerful class of building blocks that capitalize on these properties. They possess two key points of reactivity: a C(sp²)–Br bond, primed for a host of transition-metal-catalyzed cross-coupling reactions, and an ester functionality, which can be retained or further transformed. This guide provides an in-depth exploration of the reactivity of these reagents, offering not just protocols, but the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Synthesis of Bromodifluorobenzoate Esters
The most direct route to bromodifluorobenzoate esters is the esterification of the corresponding bromodifluorobenzoic acid, which is commercially available. Standard esterification conditions are typically effective.
Experimental Protocol: Fischer Esterification of 4-Bromo-2,6-difluorobenzoic Acid
This protocol provides a representative method for synthesizing a methyl bromodifluorobenzoate ester.
Materials:
-
4-Bromo-2,6-difluorobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a solution of 4-bromo-2,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2–0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude methyl 4-bromo-2,6-difluorobenzoate.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
The Workhorse Transformation: C(sp²)-Br Cross-Coupling Reactions
The primary utility of bromodifluorobenzoate esters lies in the reactivity of the aryl bromide moiety. This functionality is a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds using well-established palladium- and copper-catalyzed methodologies.
Palladium-Catalyzed C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis.[4] They generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The specific nature of the organometallic nucleophile defines the named reaction.
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
2.1.1. Suzuki-Miyaura Coupling: C-C Bond Formation with Organoborons
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of organoboron reagents.[5][6]
-
Mechanistic Insight: The reaction follows the general palladium cycle. The key transmetalation step involves the transfer of an organic group from a boronic acid or ester to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent, facilitating the transfer.[5][7] The choice of base and solvent is critical to balance the rates of "ate" complex formation and catalyst decomposition.
-
Protocol: Suzuki Coupling of Methyl 4-bromo-2,6-difluorobenzoate with Phenylboronic Acid
Materials:
-
Methyl 4-bromo-2,6-difluorobenzoate (1.0 eq)
-
Phenylboronic acid (1.2–1.5 eq)
-
Pd(PPh₃)₄ (1–5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0–3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water
Procedure:
-
Degassing: To a reaction vessel, add the aryl bromide, phenylboronic acid, base, and palladium catalyst/ligand. Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Rationale:
-
Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) is a common, reliable catalyst. For more challenging couplings, specialized ligands like SPhos are used to accelerate both the oxidative addition and reductive elimination steps.
-
Base: K₂CO₃ is a mild and effective base. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates. The base is crucial for activating the boronic acid for transmetalation.[5]
-
2.1.2. Stille Coupling: C-C Bond Formation with Organostannanes
The Stille reaction couples aryl halides with organotin compounds.[8][9] Its primary advantage is the tolerance of a wide range of functional groups, as organostannanes are generally unreactive to many common reagents. However, the toxicity of tin compounds is a significant drawback.[9]
-
Mechanistic Insight: The transmetalation step in Stille coupling is typically the rate-determining step and does not require a base. The reaction is often accelerated by the addition of a copper(I) co-catalyst or by using polar aprotic solvents like DMF or NMP.[10]
-
Protocol: Stille Coupling with (Tributylstannyl)benzene
Materials:
-
Methyl 4-bromo-2,6-difluorobenzoate (1.0 eq)
-
(Tributylstannyl)benzene (1.1 eq)
-
Pd(PPh₃)₄ (2–5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
Procedure:
-
Setup: Combine the aryl bromide, organostannane, and Pd(PPh₃)₄ in a flask under an inert atmosphere.
-
Solvent & Heating: Add the degassed solvent and heat the mixture to 90–110 °C until the starting material is consumed.
-
Workup: Cool the reaction and dilute with a solvent like diethyl ether. To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours, which precipitates insoluble tributyltin fluoride.[11]
-
Purification: Filter the mixture through celite, wash the organic layer, dry, concentrate, and purify via chromatography.
-
2.1.3. Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a powerful method for constructing C(sp²)-C(sp) bonds, providing access to aryl alkynes.[12] The reaction is typically co-catalyzed by palladium and a copper(I) salt.
-
Mechanistic Insight: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation. The active alkyne species for transmetalation is a copper(I) acetylide, formed in a separate cycle where the terminal alkyne reacts with the Cu(I) salt in the presence of a base (typically an amine like triethylamine or diisopropylamine).[13][14] The amine base also serves to neutralize the H-X byproduct. The ester group in bromodifluorobenzoate esters is generally stable under standard Sonogashira conditions.[15]
-
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
Methyl 4-bromo-2,6-difluorobenzoate (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl₂(PPh₃)₂ (1–3 mol%)
-
Copper(I) iodide (CuI) (2–5 mol%)
-
Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Optional co-solvent: THF or DMF
Procedure:
-
Setup: In an inert atmosphere, dissolve the aryl bromide, Pd catalyst, and CuI in the amine solvent/co-solvent.
-
Alkyne Addition: Add the phenylacetylene dropwise.
-
Reaction: Stir the reaction at room temperature to 60 °C. The reaction is often rapid.
-
Workup: Once complete, filter the mixture to remove amine salts and concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water, dry, and purify by chromatography.
-
| Reaction Type | Nucleophile | Key Additives | Typical Temp. (°C) | Advantages & (Disadvantages) |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Base (e.g., K₂CO₃) | 80-100 | Low toxicity, stable reagents, broad scope |
| Stille | R-Sn(Alkyl)₃ | None (Cu(I) optional) | 90-110 | High functional group tolerance |
| (Toxic tin reagents and byproducts) | ||||
| Sonogashira | Terminal Alkyne | Cu(I) salt, Amine base | 25-60 | Mild conditions, direct use of alkynes |
| (Requires terminal alkyne) |
Table 1: Comparison of Palladium-Catalyzed C-C Coupling Reactions.
C-N Bond Formation: Buchwald-Hartwig and Ullmann Aminations
Forming C-N bonds with aryl halides is crucial for synthesizing anilines, which are prevalent in pharmaceuticals.
2.2.1. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is the modern standard for C-N coupling, offering broad scope and high functional group tolerance under relatively mild conditions.[16][17]
-
Mechanistic Insight: The mechanism is analogous to C-C couplings, but the key steps involve the coordination of the amine to the Pd(II) complex, followed by deprotonation by a strong, non-nucleophilic base (like NaOtBu or LiHMDS) to form a palladium amide intermediate. Reductive elimination from this intermediate furnishes the C-N bond and regenerates the Pd(0) catalyst.[16][18] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential for promoting the reductive elimination step.[19]
-
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
Methyl 4-bromo-2,6-difluorobenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%) with a specialized ligand like XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Setup: In a glovebox or under a robust inert atmosphere, combine the aryl bromide, NaOtBu, Pd catalyst, and ligand.
-
Reagent Addition: Add the solvent, followed by the morpholine.
-
Reaction: Seal the vessel and heat to 80–110 °C with stirring.
-
Workup: After cooling, quench the reaction carefully with water. Extract with an organic solvent.
-
Purification: Wash the organic phase, dry, concentrate, and purify by chromatography.
-
2.2.2. Ullmann Condensation
The Ullmann reaction is a classical, copper-promoted method for forming C-N, C-O, and C-S bonds.[20] While often requiring harsher conditions (high temperatures) than its palladium-catalyzed counterparts, modern ligand-accelerated protocols have significantly improved its utility.
-
Mechanistic Insight: The mechanism of the Ullmann reaction is distinct from palladium catalysis and is still debated. A common proposal involves the formation of a copper(I) amide (or alkoxide/thiolate) in situ. This species then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination sequence involving a Cu(III) intermediate.[21][22] Electron-withdrawing groups on the aryl halide, such as the ester and fluoro groups in bromodifluorobenzoate esters, generally accelerate the reaction.[21]
Caption: Proposed Mechanism for Copper-Catalyzed Ullmann Condensation.
Reactivity of the Difluoromethyl Ester Moiety
While the C-Br bond is the primary handle for coupling, the ester group is not merely a spectator. It serves as a key electronic modifier and a latent functional group for subsequent transformations.
Electronic Influence on Reactivity
The electron-withdrawing nature of both the ester and the two fluorine atoms activates the aryl ring towards nucleophilic attack and facilitates the oxidative addition step in many palladium-catalyzed cycles. This generally makes bromodifluorobenzoate esters highly competent electrophiles in cross-coupling reactions.
Post-Coupling Transformations
After a successful cross-coupling reaction, the ester group provides a gateway to other important functional groups.
-
Hydrolysis: Saponification of the ester using a base like LiOH or NaOH yields the corresponding carboxylic acid. This allows for the synthesis of complex biaryl or heteroaryl carboxylic acids.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with a Lewis acid catalyst.
These subsequent transformations dramatically increase the synthetic value of the initial cross-coupling products derived from bromodifluorobenzoate esters.
Conclusion and Future Outlook
Bromodifluorobenzoate esters are exemplary building blocks for modern organic synthesis, particularly for applications in medicinal chemistry and materials science. Their reactivity is dominated by the versatile C-Br bond, which undergoes a wide array of reliable and high-yielding palladium- and copper-catalyzed cross-coupling reactions. The true strategic advantage of these reagents lies in the synergistic interplay between the reactive bromide and the synthetically versatile ester group, all appended to a difluoromethylated aromatic core. As the demand for structurally complex and functionally optimized molecules continues to grow, the logical and predictable reactivity of bromodifluorobenzoate esters ensures their place as an indispensable tool in the synthetic chemist's arsenal.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. e-century.us [e-century.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chemistry.msu.edu [chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. byjus.com [byjus.com]
- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 22. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the synthesis of biaryls, styrenes, and polyolefins.[3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction's popularity stems from its high functional group tolerance, the commercial availability and stability of its organoboron reagents, and its generally mild reaction conditions.[4]
This guide focuses specifically on the coupling of aryl bromides, which represent a balanced and widely utilized class of electrophiles in this reaction. While aryl iodides are more reactive, their cost and availability can be limiting. Conversely, aryl chlorides are more economical but often require more specialized and highly active catalyst systems to achieve efficient coupling.[1][5] Aryl bromides, therefore, occupy a practical middle ground, offering good reactivity with a broad range of boronic acids and esters.[3]
Understanding the "Why": The Catalytic Cycle and Core Components
A deep understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a palladium(0) complex, typically coordinated to phosphine ligands (L). This step forms a palladium(II) intermediate. The reactivity order for the aryl halide is generally I > OTf > Br >> Cl.[3][6] For aryl bromides, this step is usually faster than the rate-determining step of the overall reaction.[1]
2. Transmetalation: This is a crucial step where the organic group from the organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium(II) center, displacing the bromide. This process requires the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the R group to the palladium.[9][10][11]
3. Reductive Elimination: In the final step, the two organic groups (Ar and R) on the palladium(II) center are coupled, forming the desired biaryl product (Ar-R). This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6][7]
Key Reaction Components:
-
Palladium Precatalyst: While the active catalyst is a Pd(0) species, stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used. These are reduced in situ to Pd(0).[1] Common Pd(0) sources include Pd₂(dba)₃ and Pd(PPh₃)₄.[7]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are known to facilitate both the oxidative addition and reductive elimination steps, making them highly effective for a wide range of substrates, including sterically hindered ones.[2][12]
-
Base: The choice of base is critical and significantly impacts reaction yield and rate.[11] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[1][3][7] The base's primary role is to activate the boronic acid for transmetalation.[9][10][13]
-
Solvent: A variety of solvents can be employed, often in biphasic mixtures with water. Common choices include ethers like dioxane and THF, and aromatic hydrocarbons like toluene.[1][3] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[14][15]
A General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a starting point for the coupling of a generic aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.1 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), phosphine ligand (e.g., 2-(Di-tert-butylphosphino)biphenyl, 10 mol%), and base (e.g., Cs₂CO₃, 3.0 equiv).[7]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., THF, 2.5 mL per 0.22 mmol of aryl halide) followed by degassed water (e.g., 0.5 mL per 2.5 mL of organic solvent) via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 40–100 °C) for the specified time (typically 2–24 hours).[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water, and transfer the mixture to a separatory funnel.[7]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation: Typical Reaction Conditions
| Component | Example | Molar Equiv. / Loading | Rationale & Key Considerations |
| Aryl Halide | 4-Bromotoluene | 1.0 | Aryl bromides offer a good balance of reactivity and cost. Electron-withdrawing groups on the aryl ring generally accelerate oxidative addition.[1] |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | A slight excess is used to drive the reaction to completion. Boronic acids are prone to protodeboronation, especially at high temperatures.[1][16] |
| Pd Precatalyst | Pd(OAc)₂ | 0.5 - 5 mol% | A common, air-stable Pd(II) source that is reduced in situ.[1] |
| Ligand | SPhos | 1 - 10 mol% | A bulky, electron-rich biaryl phosphine that promotes efficient coupling of a wide range of substrates, including challenging ones.[2][12] |
| Base | K₃PO₄ | 2.0 - 3.0 | A moderately strong base effective in many Suzuki couplings. Its solubility in water is beneficial.[2] |
| Solvent | Toluene/H₂O (e.g., 5:1) | - | Toluene is a common high-boiling solvent. A small amount of water aids in dissolving the base and facilitates transmetalation.[1][14] |
| Temperature | 80 - 110 °C | - | Higher temperatures are often required for less reactive aryl bromides. |
| Time | 2 - 24 h | - | Reaction time is highly substrate-dependent and should be monitored. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reagents. | 1. Use a more active catalyst system (e.g., a pre-formed Pd(0) catalyst or a more electron-rich ligand like XPhos). Ensure proper degassing to prevent catalyst oxidation. 2. Switch to a stronger base like Cs₂CO₃ or an alkoxide. 3. Change the solvent system; consider DMF or dioxane. For highly insoluble substrates, higher temperatures may be necessary.[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst. | 1. Ensure thorough degassing of solvents and reaction vessel. Maintain a positive pressure of inert gas. 2. Homocoupling can be a pathway to generate the active Pd(0) catalyst from a Pd(II) source. This is often a minor side reaction.[1] |
| Protodeboronation | 1. Unstable boronic acid. 2. Prolonged reaction time at high temperature. 3. Presence of excess water or acidic impurities. | 1. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use anhydrous solvents and a well-dried base. |
| Dehalogenation of Aryl Bromide | 1. Presence of a hydride source. 2. Side reaction after oxidative addition. | 1. Avoid alcoholic solvents or amine bases if dehalogenation is a significant issue. 2. This side reaction can compete with transmetalation. Using a more reactive boronic acid or a more efficient ligand can favor the desired pathway.[1] |
| Hydrolysis of Functional Groups (e.g., Esters) | 1. Use of a strong aqueous base. | 1. Use a milder, non-aqueous base like potassium fluoride (KF).[10][16] Switch to an anhydrous solvent system like DMF. |
Conclusion
The Suzuki-Miyaura coupling of aryl bromides is a robust and highly valuable transformation in modern organic synthesis. Success in its application hinges on a rational selection of catalyst, ligand, base, and solvent, guided by a solid understanding of the underlying reaction mechanism. By following a well-designed protocol and being prepared to troubleshoot common issues, researchers can effectively harness the power of this reaction to construct complex molecular architectures with high efficiency and predictability.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence | MDPI [mdpi.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. catalysis-consulting.com [catalysis-consulting.com]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of Methyl 3-bromo-4,5-difluorobenzoate in Modern Drug Discovery: Application Notes and Protocols for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Methyl 3-bromo-4,5-difluorobenzoate, a synthetically versatile building block, has emerged as a valuable starting material for the construction of complex, biologically active molecules. Its trifunctional nature, featuring a bromine atom for cross-coupling reactions, two fluorine atoms to modulate electronic properties, and a methyl ester for further derivatization, offers a powerful toolkit for medicinal chemists. This application note provides an in-depth guide to the strategic application of this compound in drug discovery, with a particular focus on the synthesis of kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology.
Core Applications in Kinase Inhibitor Synthesis: A Case Study in GCN2 Inhibitor Development
Recent advancements in the development of inhibitors for General Control Nonderepressible 2 (GCN2), a serine/threonine kinase that plays a critical role in cellular stress response pathways, highlight the utility of bromo-difluoro-phenyl building blocks. Dysregulation of the GCN2 pathway has been implicated in the survival of cancer cells in nutrient-deprived tumor microenvironments, making it a compelling target for therapeutic intervention.[1][2] The synthesis of potent and selective GCN2 inhibitors often relies on the construction of complex heterocyclic systems, where the precise arrangement of substituents is critical for target engagement. This compound serves as an ideal starting point for the synthesis of key intermediates for these inhibitors.
The strategic placement of the two fluorine atoms adjacent to the bromine atom in this compound influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and modulates the pKa of adjacent functional groups, which can be crucial for optimizing drug-target interactions.[3][4]
Experimental Protocols: Harnessing the Reactivity of this compound
The true synthetic power of this compound is unlocked through its participation in a variety of robust and well-established chemical transformations. Below are detailed, field-proven protocols for two of the most critical reactions in the medicinal chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are presented as foundational methods that can be adapted and optimized for specific synthetic targets.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the connection of the 3-bromo-4,5-difluorobenzoyl moiety to a wide array of aryl and heteroaryl partners. This reaction is fundamental to building the core scaffolds of many kinase inhibitors.
Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. Key steps include oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate.
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (4:1) or 1,4-dioxane and water (4:1). The reaction mixture should be a suspension.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Degassed Solvents: Removes dissolved oxygen which can interfere with the catalytic cycle.
-
Base: Crucial for the transmetalation step, activating the boronic acid derivative. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The triphenylphosphine ligands on the palladium catalyst stabilize the metal center and facilitate the elementary steps of the catalytic cycle. For more challenging couplings, specialized ligands may be required.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| This compound | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 80-90 |
| This compound | Indole-5-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 90-98 |
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, a critical step in the synthesis of numerous pharmaceuticals, including kinase inhibitors where an aniline or related nitrogen-containing heterocycle is a common structural motif.
Reaction Principle: This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a base and a phosphine ligand. The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
-
Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with efficient stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to obtain the desired N-aryl product.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligands (e.g., XPhos): These are crucial for promoting the reductive elimination step, which is often the rate-limiting step, especially with electron-rich amines or sterically hindered substrates.
-
Strong, Non-nucleophilic Base: The base is required to deprotonate the amine in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is often used to avoid competing side reactions.
-
Anhydrous Conditions: Water can hydrolyze the active catalyst and interfere with the base, so anhydrous conditions are critical for high yields.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 75-85 |
| 4-aminopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 12 | 80-90 |
Mandatory Visualization: Buchwald-Hartwig Amination Workflow
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound stands as a testament to the power of strategic fluorination in modern medicinal chemistry. Its versatile reactivity, coupled with the beneficial properties imparted by the difluoro substitution pattern, makes it an invaluable tool for the synthesis of complex and potent drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this building block in their own drug discovery endeavors, particularly in the exciting and rapidly evolving field of kinase inhibitor development. As the quest for more selective and effective therapeutics continues, the judicious application of such well-designed synthetic intermediates will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]
- 2. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from Methyl 3-bromo-4,5-difluorobenzoate
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile of a drug candidate.[1][2] Methyl 3-bromo-4,5-difluorobenzoate has emerged as a particularly valuable and versatile starting material for the synthesis of complex active pharmaceutical ingredients (APIs). Its trifunctional nature—a bromine atom for cross-coupling, two fluorine atoms to modulate electronic properties and block metabolic sites, and a methyl ester for further functionalization—provides a powerful platform for the construction of diverse molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the synthesis of API precursors from this compound, with a focus on palladium-catalyzed cross-coupling reactions. These methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this key building block in their synthetic campaigns.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The two primary transformations discussed herein are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][4] In the context of API synthesis from this compound, this reaction is instrumental in constructing biaryl cores, which are prevalent in many pharmaceuticals. A key example is the synthesis of a precursor to Lifitegrast , an integrin antagonist used for the treatment of dry eye disease. The synthesis involves the coupling of a derivative of 3-bromo-4,5-difluorobenzoic acid with a benzofuran boronic acid.
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
This protocol outlines the Suzuki-Miyaura coupling of this compound with benzofuran-6-ylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Benzofuran-6-ylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, benzofuran-6-ylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Methyl 3-(benzofuran-6-yl)-4,5-difluorobenzoate | C₁₆H₁₀F₂O₃ | 288.25 | ~7.8-7.2 (m, Ar-H), ~3.9 (s, OCH₃) | ~164 (C=O), ~155-110 (Ar-C), ~52 (OCH₃) |
A reliable supply of the boronic acid coupling partner is crucial. Benzofuran-6-ylboronic acid can be synthesized from 6-bromobenzofuran.
Protocol 2: Synthesis of Benzofuran-6-ylboronic Acid
-
Dissolve 6-bromobenzofuran in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (n-BuLi) and stir for 1 hour at -78 °C.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl.
-
Extract the product with an organic solvent, dry, and concentrate to yield the boronic acid.
Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This reaction is particularly useful for synthesizing aryl amines, which are common motifs in pharmaceuticals. Starting from this compound, this method allows for the introduction of a wide range of primary and secondary amines.
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
This protocol provides a general procedure that can be adapted for various primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Add anhydrous toluene via syringe.
-
Add this compound and the amine to the reaction mixture.
-
Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Subsequent Transformations: Ester Hydrolysis
Following the successful cross-coupling reaction, the methyl ester of the resulting product can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in many APIs.
Protocol 4: Hydrolysis of the Methyl Ester
Materials:
-
Methyl 3-(substituted)-4,5-difluorobenzoate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Characterization of Synthesized Compounds
Thorough characterization of all synthesized intermediates and final products is essential to confirm their identity and purity. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural elucidation.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex APIs. The palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide efficient and reliable methods for the construction of key C-C and C-N bonds, respectively. The protocols and application notes provided in this guide offer a solid foundation for researchers to utilize this starting material in the development of novel pharmaceutical agents. The strategic incorporation of the 4,5-difluorophenyl moiety can lead to compounds with enhanced pharmacological properties, making this a critical tool in the drug discovery process.
References
- 1. N-[6-(5-Methanesulfonamido-6-Methoxypyridin-3-Yl)-1,3-Dihydro-2-Benzofuran-4-Yl]-2-(Morpholin-4-Yl)acetamide | C21H24N4O6S | CID 121232438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of Products from Methyl 3-bromo-4,5-difluorobenzoate Reactions
Introduction: The Versatility and Challenges of a Key Building Block
Methyl 3-bromo-4,5-difluorobenzoate is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—an electrophilic ester, a bromine atom amenable to cross-coupling, and an electron-deficient aromatic ring activated for nucleophilic substitution—allows for diverse synthetic transformations. However, the very features that make this molecule a powerful synthetic tool also present unique challenges in the purification of its reaction products. The polarity of the ester and the fluorine atoms, combined with the often-complex mixtures resulting from transition-metal-catalyzed reactions, necessitates robust and well-designed purification strategies.
This guide provides detailed application notes and protocols for the purification of products derived from common reactions of this compound, with a focus on Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and scalable.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. For reactions involving this compound, these typically include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., boronic acid or amine).
-
Homocoupling Products: Biphenyls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid in Suzuki reactions.[1]
-
Catalyst Residues: Residual palladium catalyst and its ligands are common impurities in cross-coupling reactions.[1][2]
-
Inorganic Salts: Byproducts from the base used in the reaction.[1]
-
Reaction Byproducts: Products arising from side reactions, such as debromination or hydrolysis of the ester.
The structural similarity between the desired product and some of these impurities, particularly homocoupling products and unreacted starting materials, often makes purification by simple extraction or crystallization challenging.
Purification Strategies for Suzuki-Miyaura Cross-Coupling Products
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[3] When applied to this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents. The purification of the resulting biaryl products often requires a multi-step approach.
Initial Work-up: The First Line of Defense
A standard aqueous work-up is the initial step to remove the bulk of inorganic salts and water-soluble impurities.[4][5]
Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Reactions
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
If the reaction was conducted in an aqueous solvent system, the product can often be extracted directly.[6] For reactions in organic solvents, dilute the mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid).
-
Water.
-
Brine (to facilitate phase separation).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Removal of Palladium Catalyst Residues
Palladium residues are a significant concern, especially for products intended for pharmaceutical applications. Several methods can be employed for their removal.[2][7][8]
-
Filtration through Celite: A simple and effective method for removing insoluble palladium species is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[2][7]
-
Scavenger Resins: For homogeneous palladium catalysts that remain in solution, solid-supported metal scavengers with thiol or phosphine functionalities can be used to effectively trap the metal residues.[9]
-
Activated Carbon: Stirring the crude product solution with activated carbon can also effectively adsorb palladium residues.[10]
Protocol 2: Palladium Removal via Celite Filtration
-
After the aqueous work-up, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a short plug of Celite in a fritted funnel or a pipette.
-
Pass the solution of the crude product through the Celite plug.
-
Wash the Celite plug with additional fresh solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
Chromatographic Purification: The Workhorse of Separation
Flash column chromatography is the most common and versatile technique for purifying products from Suzuki-Miyaura reactions.[1][5] The choice of stationary and mobile phases is critical for achieving good separation.
Table 1: Recommended Starting Conditions for Flash Chromatography of Suzuki Coupling Products
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for a wide range of compound polarities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile solvent system for compounds of moderate polarity.[11][12][13] The gradient allows for the elution of both non-polar impurities and the more polar product. |
| TLC Analysis | 20-30% Ethyl Acetate in Hexane | A good starting point to assess the separation and determine the optimal solvent system for the column.[13][14] |
Protocol 3: Flash Column Chromatography
-
Develop a TLC method: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various ratios of hexane and ethyl acetate to find a solvent system that gives a good separation between the product and major impurities (aim for an Rf value of ~0.3 for the product).[13]
-
Prepare the column: Pack a glass column with silica gel using the chosen eluent system.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product has low solubility, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elute the column: Run the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.
-
Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Crystallization: The Path to High Purity
For solid products, crystallization can be an excellent final purification step to achieve high purity and remove trace impurities that may co-elute during chromatography.[15][16][17][18]
Protocol 4: Recrystallization
-
Dissolve the crude or column-purified product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, isopropanol, or mixtures with water.[15][17][18]
-
If the solution is colored, a small amount of activated carbon can be added to the hot solution to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.[15]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Purification Strategies for Buchwald-Hartwig Amination Products
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[19][20] The purification of the resulting N-aryl products shares similarities with the Suzuki-Miyaura coupling products but also has its own unique considerations.
Initial Work-up and Catalyst Removal
The initial work-up and palladium removal steps are analogous to those described for the Suzuki-Miyaura reaction. A key difference is the potential for the amine product to be basic. An acidic wash (e.g., with dilute HCl) during the aqueous work-up can be used to extract the product into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction with an organic solvent can then isolate the purified amine. However, care must be taken as the ester group is susceptible to hydrolysis under acidic or basic conditions.
Chromatographic Purification
Flash chromatography remains the primary purification method. The polarity of the product will be significantly influenced by the nature of the amine that was coupled.
Table 2: Recommended Starting Conditions for Flash Chromatography of Buchwald-Hartwig Amination Products
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Suitable for a broad range of amine polarities. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol Gradient | For less polar amines, a hexane/ethyl acetate system is often sufficient. For more polar products, a dichloromethane/methanol gradient may be necessary.[14] |
| TLC Analysis | 30-50% Ethyl Acetate in Hexane or 1-5% Methanol in Dichloromethane | Start with these solvent systems to scout for optimal separation conditions.[11][21] |
Protocol 5: Flash Column Chromatography for Amination Products
The protocol is identical to Protocol 3, with the adjustment of the solvent system based on the polarity of the N-aryl product as determined by TLC analysis. For particularly basic amines that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the chromatography.
Advanced Purification: Preparative HPLC
For challenging separations where flash chromatography does not provide adequate resolution, or for obtaining highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is an invaluable tool.[22][23][24][25]
Table 3: General Parameters for Preparative HPLC Purification
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 Reversed-Phase | A versatile stationary phase for a wide range of moderately polar to non-polar compounds.[22] |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid | The organic modifier and acidic additive help to achieve good peak shape and resolution.[26] |
| Detection | UV-Vis (typically at 254 nm) | Aromatic products from this compound reactions are typically UV-active. |
Protocol 6: Preparative HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the product from impurities. This will determine the optimal mobile phase composition and gradient.
-
Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Product Isolation: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or the product can be extracted with an appropriate organic solvent after neutralizing the acidic mobile phase additive.
Visualization of Purification Workflows
General Purification Workflow
Caption: General workflow for the purification of cross-coupling products.
Decision Tree for Purification Strategy
Caption: Decision-making process for selecting a purification strategy.
Conclusion
The purification of products from reactions of this compound requires a systematic and often multi-step approach. By understanding the potential impurities and employing a combination of aqueous work-up, catalyst removal techniques, and chromatographic separation, high-purity materials can be reliably obtained. For solid products, recrystallization offers a powerful method for achieving exceptional purity. In cases of challenging separations, preparative HPLC provides a robust solution. The protocols and guidelines presented in this document serve as a comprehensive resource for researchers engaged in the synthesis of novel compounds from this versatile building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. spinchem.com [spinchem.com]
- 10. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Chromatography [chem.rochester.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. youtube.com [youtube.com]
- 18. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. quora.com [quora.com]
- 22. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]
- 23. gilson.com [gilson.com]
- 24. ardena.com [ardena.com]
- 25. labcompare.com [labcompare.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput LC-MS Monitoring of a Suzuki-Miyaura Coupling Reaction with Methyl 3-bromo-4,5-difluorobenzoate
Abstract
The precise monitoring of chemical reactions is fundamental to modern pharmaceutical and chemical process development. It enables optimization of yield, minimization of impurities, and ensures process safety and scalability. This application note presents a detailed protocol for the real-time monitoring of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using Liquid Chromatography-Mass Spectrometry (LC-MS). We detail a robust methodology for tracking the consumption of Methyl 3-bromo-4,5-difluorobenzoate and the formation of its coupled product. The inherent speed, sensitivity, and specificity of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a single quadrupole mass spectrometer provides unambiguous, quantitative data on reactants, products, and key process-related impurities, facilitating rapid and informed decision-making for researchers and process chemists.[1][2]
Introduction: The Rationale for LC-MS in Reaction Monitoring
In the synthesis of complex organic molecules, such as active pharmaceutical ingredients (APIs), palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[3] The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a cornerstone of this chemical toolbox due to its high functional group tolerance and relatively mild conditions.[4]
Traditional methods for reaction monitoring, like Thin-Layer Chromatography (TLC), provide qualitative snapshots but lack the quantitative accuracy and resolving power to track low-level impurities or differentiate between structurally similar compounds.[5] LC-MS, conversely, offers a superior analytical solution.[6] It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for simultaneous quantification of multiple components within a complex reaction mixture.[7][8] This approach is critical for building a deep process understanding, identifying reaction kinetics, and detecting the formation of potential byproducts, such as homocoupling products, in real-time.[9][10]
This guide provides a comprehensive framework for developing and implementing an LC-MS method to monitor the Suzuki coupling of this compound with a generic arylboronic acid, a common transformation in drug discovery programs.
The Chemical Transformation: A Suzuki-Miyaura Coupling
The selected model reaction is the palladium-catalyzed coupling of this compound with Phenylboronic acid.
Reaction Scheme:
The catalytic cycle for this reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.[4][11] Monitoring the key species involved provides direct insight into the reaction's progress and health.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This section provides a self-validating, step-by-step protocol. The causality behind key choices is explained to ensure robust and reproducible results.
Reaction Setup (Illustrative Example)
-
To an oven-dried vial, add this compound (50.2 mg, 0.2 mmol, 1.0 eq).[12][13]
-
Add Phenylboronic acid (29.2 mg, 0.24 mmol, 1.2 eq).
-
Add Potassium Carbonate (K₂CO₃) (82.9 mg, 0.6 mmol, 3.0 eq) as the base.
-
In a separate vial, prepare the catalyst solution. Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (11.6 mg, 0.01 mmol, 5 mol%).
-
Add the solvent system (e.g., 2 mL of a 4:1 mixture of Dioxane:Water) to the main reaction vial.
-
Add the catalyst to the reaction mixture.
-
Seal the vial and place it in a pre-heated block at 90 °C. Begin stirring. This is Time Zero (t=0) .
Sampling and Quenching Protocol
The accuracy of reaction monitoring depends critically on the sampling procedure. The goal is to instantly stop the reaction upon sampling to get a true snapshot of the mixture's composition.
-
At each desired time point (e.g., t=0, 5, 15, 30, 60, 120 min), carefully withdraw a small aliquot (~5 µL) from the reaction mixture using a gas-tight syringe.
-
Immediately dispense the aliquot into a pre-prepared LC-MS vial containing 1.0 mL of Acetonitrile with 0.1% Formic Acid.
-
Causality Check: The acidic acetonitrile serves two purposes: it dilutes the sample to an appropriate concentration for LC-MS analysis and instantly quenches the palladium-catalyzed reaction by denaturing the catalyst and neutralizing the base. This ensures the sample composition does not change between sampling and analysis.
-
Cap the vial and vortex thoroughly. The sample is now ready for injection.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. waters.com [waters.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. rsc.org [rsc.org]
- 7. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. usbio.net [usbio.net]
- 13. calpaclab.com [calpaclab.com]
The Strategic Incorporation of Fluorinated Building Blocks in Modern Pharmaceutical Development: Application Notes and Protocols
Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of pharmaceutical development.[1] This is not a matter of mere atomic substitution but a strategic maneuver to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug's metabolic stability, lipophilicity, acidity/basicity (pKa), and binding affinity to its biological target.[2][3] Consequently, a significant and growing percentage of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact on drug efficacy and safety.[4] This guide provides an in-depth exploration of the use of fluorinated building blocks, offering both the theoretical underpinnings and practical, field-proven protocols for their application in drug discovery.
Part 1: The Physicochemical Impact of Fluorination on Drug Candidates
The strategic placement of fluorine can dramatically alter a molecule's behavior in a biological system. These changes are not arbitrary but are predictable consequences of fluorine's fundamental properties.
Modulation of Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[5] By replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond, medicinal chemists can effectively "shield" the molecule from oxidative metabolism, thereby increasing its half-life and bioavailability.[5]
Alteration of Lipophilicity and Acidity/Basicity
The high electronegativity of fluorine influences the electron distribution within a molecule, which in turn affects its lipophilicity (LogP) and the ionization constant (pKa) of nearby functional groups. A single fluorine atom can subtly alter LogP, while trifluoromethyl (-CF3) groups generally increase lipophilicity.[2] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic amines, which can be crucial for optimizing a drug's solubility, cell membrane permeability, and target engagement at physiological pH.[5][6]
The following table provides a comparative analysis of the physicochemical properties of several non-fluorinated compounds and their fluorinated analogs, illustrating the tangible effects of this atomic substitution.
| Compound Pair | Modification | pKa | LogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) | Reference |
| Paracetamol | Parent | 9.5 | 0.46 | 14,000 | - | [2] |
| 3-Fluoroparacetamol | 3-F substitution | 8.8 | 0.61 | - | - | [2] |
| Celecoxib | Parent | - | 3.5 | ~5 | - | [7][8] |
| Fluorinated Celecoxib Analog | CF3 -> F | - | - | - | 4x more stable | [9] |
| Isoquinoline Derivative | Parent | 6.8 (predicted) | 2.5 (predicted) | - | Not Reported | [5] |
| 7-Fluoro-isoquinoline Derivative | 7-F substitution | 6.5 (predicted) | 2.7 (predicted) | - | Not Reported | [5] |
| Piperidine Derivative | Parent | 10.5 | 1.8 | - | - | [6] |
| 3-Fluoropiperidine Derivative | 3-F substitution | 9.0 | 1.5 | - | - | [6] |
Part 2: Synthesis of Fluorinated Building Blocks - Protocols and Workflows
The successful integration of fluorine into a drug candidate hinges on the availability of robust and efficient synthetic methodologies. This section provides detailed protocols for the synthesis of key fluorinated building blocks.
Protocol 2.1: Nucleophilic Trifluoromethylation of a Ketone
The introduction of a trifluoromethyl (-CF3) group is a common strategy to enhance metabolic stability and lipophilicity. The Ruppert-Prakash reagent (TMSCF3) is a widely used source for nucleophilic trifluoromethylation.
Objective: To synthesize an α-trifluoromethyl alcohol from a ketone precursor.
Materials:
-
Ketone (e.g., Acetophenone) (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF3) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.2 mmol) to the stirred solution.
-
Slowly add the TBAF solution (0.1 mL of a 1.0 M solution in THF) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring its completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-trifluoromethyl alcohol.
Workflow Diagram:
Protocol 2.2: Synthesis of a Fluorinated Pyridine Derivative
Fluorinated pyridines are prevalent scaffolds in pharmaceuticals. The following protocol describes a method for the synthesis of 2-fluoro-4-methylpyridine.
Objective: To synthesize 2-fluoro-4-methylpyridine from 2-amino-4-methylpyridine.
Materials:
-
2-Amino-4-methylpyridine (1.0 equiv)
-
Anhydrous hydrogen fluoride (HF)-pyridine solution (or Olah's reagent)
-
Sodium nitrite (NaNO2) (1.1 equiv)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, carefully add 2-amino-4-methylpyridine to a cooled (0 °C) solution of anhydrous HF-pyridine in a suitable fluoropolymer reaction vessel.
-
Stir the mixture at 0 °C until a homogenous solution is formed.
-
Slowly add sodium nitrite portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with saturated aqueous NaHCO3 until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid evaporation of the product.
-
The crude product can be further purified by distillation.
Part 3: Analytical Protocols for Characterization and Evaluation
Thorough characterization and evaluation are critical to understanding the impact of fluorination on a drug candidate's properties.
Protocol 3.1: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (ice-cold)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Run a parallel incubation without NADPH as a negative control.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Data Analysis Workflow:
Protocol 3.2: Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of fluorinated compounds.
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive for fluorine-containing molecules. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment, providing valuable structural information. A typical ¹⁹F NMR spectrum is acquired with proton decoupling to simplify the spectrum. The chemical shifts are reported relative to a fluorine standard, such as CFCl₃.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS spectra can further aid in structural elucidation.
Part 4: Case Study - The Impact of Fluorination on a Drug's Metabolic Pathway
A compelling example of the strategic use of fluorine is in the development of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes. The trifluoromethyl and trifluorophenyl groups in Sitagliptin are critical to its pharmacological profile.
The major metabolic pathways of Sitagliptin involve minor oxidative metabolism by CYP3A4 and CYP2C8.[11] However, the drug is predominantly excreted unchanged, a testament to its high metabolic stability.[11] The fluorinated groups contribute to this stability by blocking potential sites of metabolism.
Metabolic Pathway of Sitagliptin:
This diagram illustrates that the primary route of elimination for Sitagliptin is renal excretion of the unchanged drug, with metabolic transformation being a minor pathway.[11] This favorable pharmacokinetic profile is, in part, attributable to the strategic placement of fluorine, which enhances the molecule's resistance to metabolic degradation.
Conclusion
The incorporation of fluorinated building blocks is a powerful and well-established strategy in pharmaceutical development. A thorough understanding of the effects of fluorination on a molecule's physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for the rational design of novel therapeutics. The methodologies and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively leverage the unique advantages of fluorine in their quest for safer and more effective medicines.
References
- 1. longdom.org [longdom.org]
- 2. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biophysics.org [biophysics.org]
- 11. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Photoactive Molecules from Brominated Benzoates: An Application Guide for Researchers
Introduction: The Strategic Role of Brominated Benzoates in Photochemical Synthesis
In the landscape of modern drug discovery and materials science, the demand for novel photoactive molecules—compounds that can absorb and utilize light to elicit a specific biological or chemical response—has never been greater. These molecules, encompassing fluorescent probes, photosensitizers, and photocaged compounds, are instrumental in developing advanced therapeutic modalities and high-precision diagnostic tools.[1][2] The rational design and efficient synthesis of these molecules are therefore of paramount importance.
Brominated benzoates have emerged as exceptionally versatile and strategic starting materials for the synthesis of a wide array of photoactive compounds. Their utility stems from the presence of the bromine atom, a functional handle amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[3][4] These reactions allow for the straightforward installation of diverse aryl, heteroaryl, and alkynyl moieties, enabling the construction of extended π-conjugated systems that are the cornerstone of many photoactive molecules. The ester functionality of the benzoate core provides an additional site for modification, further expanding the accessible chemical space.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of photoactive molecules from brominated benzoates. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and discuss the essential techniques for the characterization of the resulting photoactive compounds.
Core Synthetic Methodologies: A Mechanistic Perspective
The conversion of brominated benzoates into photoactive molecules predominantly relies on palladium-catalyzed cross-coupling reactions. A thorough understanding of the mechanisms of these reactions is crucial for troubleshooting and optimizing synthetic protocols.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron species (typically a boronic acid or ester) and an organic halide.[5] This reaction is particularly valuable for synthesizing fluorescent molecules with biaryl or heteroaryl-aryl cores, which often exhibit interesting photophysical properties.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated benzoate, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency can be influenced by the choice of palladium precursor and supporting ligands.[5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[6]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both oxidative addition and reductive elimination.[7]
The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to arylalkynes.[8] This methodology is instrumental in the synthesis of photoactive molecules where the rigid, linear alkyne linker is used to extend π-conjugation or to act as a reactive handle for further functionalization, such as in "click" chemistry.
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
Palladium Cycle: Similar to the Suzuki-Miyaura reaction, this cycle involves oxidative addition of the brominated benzoate to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species is more reactive towards transmetalation with the Pd(II) intermediate than the alkyne itself.[8]
While the copper co-catalyst is traditional, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9]
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for the synthesis of representative photoactive molecules from brominated benzoates. These protocols are intended as a starting point and may require optimization for specific substrates.
General Experimental Workflow
A typical workflow for the synthesis and characterization of photoactive molecules from brominated benzoates is outlined below.
Figure 1: General workflow for the synthesis and characterization of photoactive molecules.
Protocol 1: Synthesis of a Fluorescent Benzothiazole Derivative via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorescent benzothiazole derivative from a brominated benzothiazole precursor, a reaction analogous to the functionalization of a brominated benzoate.[2]
Materials:
-
2-(4-bromophenyl)benzothiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.005 equiv)
-
2-Phenylimidazole (ligand) (0.01 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of K₂CO₃ (380 mg, 2.75 mmol), PdCl₂ (1.24 mg, 0.007 mmol), 2-phenylimidazole (2 mg, 0.014 mmol), 2-(4-bromophenyl)benzothiazole (397 mg, 1.37 mmol), and the desired arylboronic acid (2.06 mmol) in anhydrous DMF (12 mL) in a Schlenk flask, degas the mixture with argon for 15 minutes.[2]
-
Stir the resulting mixture at 120°C for 17-48 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it over ice-water (250 mL) containing 1M HCl (2 mL).
-
Extract the aqueous layer with chloroform (5 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorescent benzothiazole derivative.
| Entry | Arylboronic Acid | Time (h) | Yield (%) | λem (nm) |
| 1 | Phenylboronic acid | 24 | 90 | 385 |
| 2 | 4-Methoxyphenylboronic acid | 17 | 95 | 420 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 48 | 85 | 390 |
| 4 | 2-Naphthylboronic acid | 24 | 92 | 435 |
Table 1: Representative yields and emission maxima for the Suzuki-Miyaura coupling of 2-(4-bromophenyl)benzothiazole with various arylboronic acids.[2]
Protocol 2: Synthesis of an Arylalkyne via Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.[7]
Materials:
-
Aryl bromide (e.g., methyl 4-bromobenzoate) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of the aryl bromide (0.81 mmol, 1.0 equiv) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).[7]
-
Stir the reaction for 3 hours at room temperature.
-
Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.
| Entry | Aryl Bromide | Terminal Alkyne | Temperature | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Room Temp | 92 |
| 2 | Methyl 4-bromobenzoate | 1-Hexyne | Room Temp | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Ethynyltrimethylsilane | Room Temp | 95 |
| 4 | 2-Bromopyridine | 1-Heptyne | 60 °C | 85 |
Table 2: Representative yields for the Sonogashira coupling of various aryl bromides with terminal alkynes.
Characterization of Photoactive Molecules
Once synthesized and purified, the photoactive molecules must be thoroughly characterized to confirm their structure and evaluate their photophysical properties.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of the synthesized compounds.[10] For photochromic molecules, such as azobenzenes, NMR can be used to characterize the different isomers (e.g., cis and trans) and to study the kinetics of photoisomerization.[11][12] Advanced 2D NMR techniques (COSY, HSQC, HMBC) can be employed for more complex structures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized molecules.
Photophysical Characterization
The photophysical properties of the synthesized molecules determine their utility as photoactive agents.
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the absorption spectrum of a molecule and to identify the wavelength of maximum absorption (λmax).[13] The molar extinction coefficient (ε), a measure of how strongly a molecule absorbs light at a given wavelength, can be calculated using the Beer-Lambert law. UV-Vis spectroscopy is also a powerful tool for monitoring the progress of photochemical reactions and for determining photochemical quantum yields.[1][14]
-
Fluorescence Spectroscopy: For fluorescent molecules, a fluorometer is used to measure the emission spectrum, the wavelength of maximum emission (λem), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.[15] The Stokes shift, the difference in wavelength between the absorption and emission maxima, is another important parameter.[16]
The workflow for photophysical characterization is depicted below.
Figure 2: Workflow for the photophysical characterization of synthesized molecules.
Troubleshooting Common Issues in Cross-Coupling Reactions
Despite the robustness of Suzuki-Miyaura and Sonogashira reactions, researchers may encounter challenges such as low or no conversion. Common causes and troubleshooting strategies are summarized below.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low or No Conversion | - Catalyst deactivation (oxidation of Pd(0))- Poor quality of reagents (e.g., degradation of boronic acid)- Suboptimal reaction conditions (temperature, solvent) | - Ensure a strictly inert atmosphere (degas solvents, use Schlenk techniques).- Use fresh, high-purity reagents.- Screen different solvents, bases, and temperatures. |
| Side Product Formation (e.g., Homocoupling) | - In Sonogashira, presence of oxygen can promote Glaser coupling.- In Suzuki, protodeboronation of the boronic acid. | - For Sonogashira, use copper-free conditions or ensure rigorous exclusion of oxygen.- For Suzuki, use anhydrous conditions and a non-protic solvent if possible. |
| Difficulty with Electron-Deficient or -Rich Substrates | - Slow oxidative addition for electron-rich aryl bromides.- Catalyst inhibition by coordinating groups on the substrate. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle.- Screen a variety of ligands and catalyst precursors.[7] |
Conclusion
Brominated benzoates are invaluable precursors for the synthesis of a diverse range of photoactive molecules. The strategic application of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Sonogashira couplings, provides a powerful and versatile platform for the construction of complex molecular architectures with tailored photophysical properties. A deep understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction conditions and rigorous characterization of the products, will empower researchers to successfully develop novel photoactive molecules for a wide array of applications in medicine and materials science.
References
- 1. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 12. crm2.univ-lorraine.fr [crm2.univ-lorraine.fr]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of Methyl 3-bromo-4,5-difluorobenzoate
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-4,5-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. Low yields in this reaction are common due to the unique electronic and steric properties of the substrate. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues.
The substrate, this compound, presents a distinct challenge. The presence of three electron-withdrawing groups (two fluorines and a methyl ester) significantly influences the reactivity of the aryl bromide. While these groups activate the C-Br bond towards the initial oxidative addition step in the catalytic cycle, they can simultaneously disfavor the final, crucial reductive elimination step, leading to a bottleneck in catalyst turnover.[1][2] This guide will walk you through the causality behind these issues and provide robust, actionable solutions.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion, and I recover mostly unreacted this compound. What is the likely cause?
A1: Low conversion with this substrate typically points to one of two primary issues: inefficient generation of the active Pd(0) catalyst or a sluggish step later in the catalytic cycle.
-
Inefficient Catalyst Activation: Many standard palladium sources, like Palladium(II) acetate (Pd(OAc)₂), require reduction to the active Pd(0) species in situ.[3] This reduction can be inefficient and lead to the formation of inactive palladium black.[4] Modern, well-defined palladium pre-catalysts that readily form the active LPd(0) species are highly recommended to ensure a high concentration of the active catalyst from the start.[5]
-
Slow Reductive Elimination: As mentioned, the electron-deficient nature of your aryl bromide can make the final reductive elimination step rate-limiting. The use of bulky, electron-rich phosphine ligands is critical to accelerate this step. Ligands like triphenylphosphine (PPh₃) are often insufficient. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are designed to promote reductive elimination from electron-deficient products.[5][6]
-
Catalyst Deactivation: The catalyst can be "poisoned" or aggregate into an inactive state.[7][8] This can be caused by impurities in reagents or solvents (especially oxygen) or by product inhibition, where the biphenyl product binds too strongly to the palladium center.[7][8]
Initial Steps:
-
Switch from a simple palladium source (e.g., Pd(OAc)₂) to a modern pre-catalyst (e.g., SPhos Pd G3).
-
Ensure your ligand is sufficiently bulky and electron-donating (e.g., SPhos, XPhos).
-
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Q2: I'm observing a significant amount of Methyl 3,4-difluorobenzoate as a byproduct. How do I prevent this de-bromination?
A2: The formation of the hydrodehalogenated (or de-brominated) product is a classic side reaction known as dehalogenation.[9][10] It arises from the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with your aryl group.
Mechanism of Dehalogenation: The Pd-H species can be generated from several sources:
-
Bases: Certain bases, particularly those with available protons or those that can react with solvents, can generate hydrides.
-
Solvents: Alcohols and even trace water can act as hydride sources.[10]
-
Boronic Acid Reagent: Impurities or decomposition pathways of the boronic acid can sometimes lead to hydride formation.
Troubleshooting Strategies:
-
Choice of Base: Avoid using hydroxide bases (e.g., NaOH) or alkoxides if possible. Inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are generally preferred. K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation but is less prone to causing side reactions.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. A ligand that promotes rapid reductive elimination of the desired product will give the dehalogenation pathway less time to occur.[10]
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize sources of adventitious water or other hydride donors.
// Main Nodes Ar_Pd_Br [label="Ar-Pd(II)-Br\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Ar_H [label="Ar-H\n(Dehalogenation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ar_Pd_H [label="Ar-Pd(II)-H", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Acid [label="R-B(OH)₂", fillcolor="#FFFFFF", fontcolor="#202124"]; R_H [label="R-H\n(Protodeboronation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Ar_Pd_Br -> Ar_Pd_H [label="Source of H⁻\n(Solvent, Base)"]; Ar_Pd_H -> Ar_H [label="Reductive\nElimination"]; Boronic_Acid -> R_H [label="H⁺ Source\n(H₂O, Base)", style=dashed];
// Invisible nodes for layout {rank=same; Ar_Pd_Br; Boronic_Acid;} {rank=same; Ar_Pd_H;} {rank=same; Ar_H; R_H;} } enddot Caption: Common dehalogenation and protodeboronation side pathways.
Q3: My boronic acid is decomposing, and I'm getting the corresponding arene (R-H) as a major byproduct. What is causing this protodeboronation?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[11] This is one of the most common failure modes in Suzuki couplings and is highly relevant for sensitive or electron-deficient boronic acids.[12][13]
Key Factors Driving Protodeboronation:
-
Base: The reaction is often base-catalyzed. A high concentration of a strong base can accelerate decomposition.[14]
-
Water and Protic Solvents: Water is the proton source for this reaction. While a small amount of water is often necessary to dissolve the base and facilitate transmetalation, excess water will promote protodeboronation.[14]
-
Temperature: Higher temperatures increase the rate of decomposition.
Troubleshooting Strategies:
-
Use a More Stable Boron Reagent: The best solution is often to switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate.[11][15] These are significantly more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[13]
-
Optimize Base and Water Content: Use the minimum amount of base necessary for catalysis (typically 1.5-2.0 equivalents). Carefully control the amount of water in the reaction; sometimes a ratio of 10:1 organic solvent to water is a good starting point.
-
Lower the Temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a more active catalyst system to achieve a reasonable reaction rate.
Q4: How does the methyl ester on my substrate impact the reaction conditions?
A4: The methyl ester is a base-sensitive functional group. Under harsh basic conditions (e.g., strong bases like NaOH or NaOMe at high temperatures), it is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. This is generally undesirable as it complicates purification and changes the properties of the final molecule.
Recommendations:
-
Use Mild Bases: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they are generally not strong enough to hydrolyze the ester under typical Suzuki conditions.[16]
-
Moderate Temperatures: Avoid excessively high temperatures (e.g., >120 °C) for extended periods to minimize the risk of hydrolysis.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.
Optimizing Key Experimental Parameters
A systematic approach to optimization is crucial. The following tables provide a framework for screening key reaction parameters.
Table 1: Catalyst and Ligand Selection Guide
| Catalyst System | Ligand Type | Suitability for Electron-Deficient Aryl Bromides | Notes |
| Pd(PPh₃)₄ | Monodentate Arylphosphine | Low to Moderate | Often suffers from slow reductive elimination and catalyst decomposition. Not recommended for this substrate. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Moderate | Better than PPh₃ but may still be suboptimal. Good for initial screening if modern ligands are unavailable. |
| Pd₂(dba)₃ + SPhos | Buchwald Biarylphosphine | Excellent | SPhos is bulky and highly electron-donating, ideal for accelerating reductive elimination.[6] |
| SPhos Pd G3 Precatalyst | Buchwald Biarylphosphine | Excellent | A highly stable and active pre-catalyst that ensures efficient generation of the active Pd(0) species.[17] |
Table 2: Base Selection Guide
| Base | Strength | Key Characteristics |
| K₂CO₃ | Moderate | Common, inexpensive. Good starting point but may require higher temperatures. |
| Cs₂CO₃ | Strong | Highly effective due to the solubility of cesium salts. Can sometimes accelerate difficult couplings. |
| K₃PO₄ | Strong | Often considered the optimal base. Strong enough for efficient transmetalation but generally minimizes side reactions like dehalogenation and ester hydrolysis.[18][19] |
| KF | Weak | Used in specific cases to activate boronic acids without being strongly basic, protecting sensitive functional groups.[16] |
Visualizing the Process
// Nodes Pd0 [label="L₂Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="L₂Pd(II)(Ar)(Br)\n(Oxidative Addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="L₂Pd(II)(Ar)(R)\n(Transmetalation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-R", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible node for cycle center center [shape=point, style=invis];
// Edges Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> Transmetal [label="R-B(OH)₂\n+ Base"]; Transmetal -> Pd0 [label="Reductive Elimination\n(Often Rate-Limiting)"]; Transmetal -> Product [style=dashed]; } enddot Caption: The Suzuki-Miyaura catalytic cycle.
Recommended Optimized Protocol
This protocol incorporates the troubleshooting advice above and is designed to serve as a robust starting point for the Suzuki coupling of this compound.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid pinacol ester (Ar-Bpin) (1.2 - 1.5 eq)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Preparation: Bake all glassware overnight and allow it to cool under a stream of inert gas. Finely grind the K₃PO₄ using a mortar and pestle to increase its surface area.
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Inerting: Seal the flask, and then evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a 10:1 mixture of anhydrous dioxane and degassed water. Add this solvent mixture to the flask via syringe. The final reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reactions of Methyl 3-bromo-4,5-difluorobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 3-bromo-4,5-difluorobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you anticipate and resolve common issues, leading to more efficient and successful experimental outcomes.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reaction sites: a bromine atom amenable to palladium-catalyzed cross-coupling reactions, and an electron-deficient aromatic ring activated by two fluorine atoms and a methyl ester group. This electronic nature, while beneficial for desired transformations, can also lead to specific side reactions. This guide will address the most common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively functionalized. The most common transformations include:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with primary or secondary amines.[1]
-
Heck Coupling: Formation of a carbon-carbon bond with alkenes.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with terminal alkynes.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine and plus hydrogen. What is this, and how can I prevent it?
A2: This byproduct is methyl 4,5-difluorobenzoate, resulting from a common side reaction called hydrodehalogenation (or simply dehalogenation). In palladium-catalyzed reactions, a palladium-hydride species (Pd-H) can be generated from various sources, such as the solvent (e.g., alcohols), the base, or trace water.[2] This Pd-H species can then participate in the catalytic cycle, leading to the replacement of the bromine atom with a hydrogen atom. For more detailed troubleshooting, please refer to the "Troubleshooting Guide: Hydrodehalogenation" section below.
Q3: My Suzuki coupling reaction is producing a symmetrical biphenyl byproduct derived from my boronic acid. What is happening?
A3: This is a classic side reaction known as homocoupling of the boronic acid. It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired coupling.[3] Thoroughly degassing your solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial to minimize this byproduct. For further guidance, see the "Troubleshooting Guide: Homocoupling" section.
Q4: Can the fluorine atoms on the ring be displaced?
A4: Yes, under certain conditions, the fluorine atoms can undergo nucleophilic aromatic substitution (SNAr) . The aromatic ring of this compound is electron-deficient due to the two fluorine atoms and the methyl ester group, making it susceptible to attack by strong nucleophiles. In SNAr reactions of polyhalogenated aromatics, fluoride is often a better leaving group than bromide or chloride because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and stabilizing the intermediate Meisenheimer complex.[1][4] This is particularly relevant when using strong bases or nucleophiles at elevated temperatures. See the "Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)" for more details.
Q5: I am using a strong base like sodium hydroxide or lithium hydroxide in my reaction. My product seems to have lost its methyl group. What happened?
A5: You are likely observing saponification , which is the base-mediated hydrolysis of the methyl ester to the corresponding carboxylate salt.[5] If the desired product is the methyl ester, it is crucial to use non-nucleophilic bases or to carefully control the reaction temperature and duration. If the carboxylic acid is the desired final product, this can be a planned final step. Refer to the "Troubleshooting Guide: Ester Hydrolysis (Saponification)" for mitigation strategies.
Troubleshooting Guides
Issue 1: Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling
This is arguably the most common byproduct in Suzuki and Buchwald-Hartwig reactions with this substrate.
Symptoms:
-
A significant peak in your GC-MS or LC-MS corresponding to the mass of methyl 4,5-difluorobenzoate.
-
Reduced yield of the desired cross-coupled product.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Palladium-Hydride (Pd-H) Formation | Pd-H species can form from various sources and compete with the desired cross-coupling.[2] | 1. Choice of Base: Avoid bases that can readily provide a hydride source. Consider using bases like K₃PO₄ or Cs₂CO₃ instead of alkoxides if dehalogenation is severe. 2. Solvent Purity: Use anhydrous, high-purity solvents. Alcohols, in particular, can be a source of hydrides. 3. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) which can accelerate the rate of reductive elimination of the desired product, thus outcompeting the dehalogenation pathway.[6] |
| Slow Reductive Elimination | If the desired reductive elimination step is slow, the intermediate palladium complex has more time to undergo side reactions. | 1. Increase Temperature: Carefully increasing the reaction temperature can sometimes favor the desired reaction pathway. 2. Ligand Screening: Experiment with different ligands to find one that promotes a faster reductive elimination for your specific substrate combination. |
Protocol for Minimizing Hydrodehalogenation in a Suzuki Coupling:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Add a magnetic stir bar.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add your palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if not using a pre-formed catalyst).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS.
Issue 2: Homocoupling of Boronic Acid in Suzuki Reactions
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid coupling partner.
-
This byproduct can sometimes co-elute with the desired product, complicating purification.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxygen Contamination | Oxygen can promote the oxidative homocoupling of boronic acids, often catalyzed by palladium species.[3] | 1. Thorough Degassing: Degas all solvents thoroughly before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. 2. Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere. Use Schlenk techniques or a glovebox. |
| Slow Oxidative Addition/Transmetalation | If the main catalytic cycle is slow, side reactions like homocoupling have a greater chance to occur. | 1. Catalyst Choice: Use a pre-catalyst that readily forms the active Pd(0) species. 2. Pre-heating: Pre-heating the reaction mixture containing all components except the boronic acid can sometimes help to avoid homocoupling.[3] Add the boronic acid once the reaction temperature is reached. |
Issue 3: Nucleophilic Aromatic Substitution (SNAr) of Fluoride
Symptoms:
-
Formation of byproducts where one of the fluorine atoms has been replaced by the nucleophile (e.g., amine, alkoxide).
-
This is more likely to occur with strong nucleophiles and at higher temperatures.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Highly Activated Ring | The two fluorine atoms and the ester group make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[7] | 1. Milder Base: Use the mildest base possible that still allows the primary reaction to proceed. For example, K₂CO₃ instead of NaOtBu in a Buchwald-Hartwig amination. 2. Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable reaction rate. 3. Sterically Hindered Nucleophile: If possible, using a more sterically hindered nucleophile can sometimes disfavor direct attack on the ring. |
Logical Flow for Troubleshooting SNAr:
Caption: Troubleshooting workflow for SNAr byproducts.
Issue 4: Ester Hydrolysis (Saponification)
Symptoms:
-
The desired product is observed by LC-MS, but upon workup and purification, the isolated product has a different polarity and is missing the methyl group from the ester.
-
The product is soluble in aqueous base and precipitates upon acidification.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Strong Basic Conditions | The methyl ester is susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.[5] | 1. Choice of Base: Use non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or organic bases. 2. Anhydrous Conditions: If a strong base is required, ensure the reaction is run under strictly anhydrous conditions. 3. Temperature Control: Keep the reaction temperature as low as possible. |
Reaction Monitoring Workflow:
Caption: General workflow for reaction monitoring.
References
Technical Support Center: Proactive Strategies to Prevent Dehalogenation in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions. Dehalogenation, an often-encountered side reaction, can significantly diminish the yield of your desired product. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you mitigate this issue effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation is a troublesome side reaction where the halogen atom (I, Br, Cl) on your starting material (typically an aryl or vinyl halide) is replaced by a hydrogen atom.[1][2] This leads to a "hydrodehalogenated" or "proto-dehalogenated" byproduct, which not only lowers the yield of your target molecule but also complicates the purification process.[1]
Q2: What is the primary chemical mechanism behind dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can happen in several ways, such as the palladium complex reacting with bases, solvents (like alcohols or DMF), or even trace amounts of water.[2][3] This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, resulting in the dehalogenated arene (Ar-H) and regenerating the palladium catalyst.[2][3]
Q3: Which organic halides are most likely to undergo dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Aryl and heteroaryl iodides are the most susceptible to this side reaction.[2][4][5][6] Conversely, chlorides are the least reactive in both the desired coupling and the unwanted dehalogenation.[2]
Q4: Are specific types of substrates more prone to this side reaction?
A4: Yes, electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more susceptible to dehalogenation.[2] The nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst.[4] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[2]
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose the potential causes of dehalogenation in your specific reaction and provides actionable solutions.
Issue 1: Significant dehalogenation observed in Suzuki-Miyaura Coupling.
This is a frequent challenge, especially when working with electron-rich or sterically hindered aryl halides.[1]
Core Problem: The rate of the desired C-C bond formation is slower than the rate of dehalogenation.
Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand can dramatically influence the outcome. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination to form the desired product, thereby outcompeting the dehalogenation pathway.[1][2][7]
-
Recommendation: Screen a panel of ligands. Excellent starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2]
-
-
Base Optimization: The base can be a source of hydrides or influence the reaction in other undesirable ways.
-
Solvent Choice: Solvents can act as hydrogen donors, exacerbating dehalogenation.
| Parameter | Recommendation | Rationale |
| Ligand | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands. | Promotes faster reductive elimination of the desired product.[1][2] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Reduces the formation of palladium-hydride species.[2][5] |
| Solvent | Employ aprotic solvents (e.g., Toluene, Dioxane, THF). | Minimizes the presence of hydride sources.[1][5][8] |
Issue 2: Hydrodehalogenation is competing with Buchwald-Hartwig Amination.
This is particularly common with electron-rich aryl halides or when the amine is a poor nucleophile.[1]
Core Problem: The desired C-N bond formation is sluggish, allowing the competing hydrodehalogenation to occur.
Solutions:
-
Ligand Choice: The use of bulky, electron-rich biaryl phosphine ligands is crucial.
-
Base Selection: A strong, non-nucleophilic base is typically required.
-
Solvent System: Aprotic solvents are generally the best choice.
-
Recommendation: Toluene and dioxane are standard solvents for Buchwald-Hartwig amination.[1]
-
Issue 3: Dehalogenation is a major side reaction in Heck Coupling.
The Heck reaction can also be prone to dehalogenation, especially at elevated temperatures.[1][10][11][12]
Core Problem: The rate of β-hydride elimination to form the desired alkene is not sufficiently faster than the dehalogenation pathway.
Solutions:
-
Temperature Optimization: Higher temperatures can sometimes favor dehalogenation.
-
Recommendation: Run the reaction at the lowest temperature that still allows for efficient coupling.[1] A temperature screen is highly recommended.
-
-
Base and Solvent Combination:
Issue 4: Dehalogenation in Sonogashira and Stille Couplings.
These reactions can also suffer from dehalogenation, with similar underlying causes.[8][13][14][15][16][17][18][19][20][21]
Solutions for Sonogashira:
-
Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and handled under inert conditions.[1]
-
Solvent and Temperature: Acetonitrile (ACN) has been noted to sometimes favor dehalogenation with catalysts like Pd(PPh₃)₄.[1][13] Screening other solvents like THF or DMF may be beneficial.[1][13] Running the reaction at a lower temperature can also help minimize this side reaction.[1]
Solutions for Stille:
-
Solvent Effects: Dehalogenation can be more prevalent in solvents like dioxane and DMF compared to toluene.[8]
-
Ligand Choice: Switching to a bulkier ligand, such as dppf, can help suppress dehalogenation by promoting a faster reductive elimination.[8]
Experimental Protocols for Troubleshooting
Protocol 1: Systematic Ligand Screening
-
Setup: Prepare a series of identical reaction vials under an inert atmosphere.
-
Reagents: To each vial, add the aryl halide, coupling partner, base, and solvent.
-
Ligand Addition: To each vial, add a different phosphine ligand from a pre-selected panel (e.g., SPhos, XPhos, dppf, Xantphos).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃) to each vial.
-
Reaction: Run all reactions under the same temperature and time conditions.
-
Analysis: Analyze the crude reaction mixtures by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct. The ligand that provides the highest ratio is the optimal choice.[1]
Protocol 2: Temperature Optimization Study
-
Setup: Prepare several identical reactions in a parallel synthesis block or individual vials.
-
Reaction Conditions: Use the optimized ligand and base from previous screens.
-
Temperature Gradient: Set each reaction to run at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Analysis: Once the starting material is consumed, analyze the product distribution in each reaction to identify the temperature that provides the best selectivity for the desired product.[1]
Visualizing the Competing Pathways
The following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the competing dehalogenation pathway.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.lucp.net [books.lucp.net]
- 15. Collection - Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - Precision Chemistry - Figshare [acs.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Improving the Solubility of Methyl 3-bromo-4,5-difluorobenzoate for Reactions
Welcome to the technical support center for Methyl 3-bromo-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited solubility in organic solvents. By understanding the underlying principles and employing the strategies outlined below, you can significantly improve reaction efficiency and consistency.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature with a relatively non-polar structure.[1][2] Consequently, it exhibits poor solubility in highly polar solvents like water and lower alcohols. It is more soluble in aprotic polar solvents and some non-polar aromatic solvents. However, achieving a high concentration for efficient reaction kinetics can still be challenging.
Q2: Which solvents are a good starting point for dissolving this compound?
A2: Based on its structure and available data for similar compounds, good initial choices for solubility screening include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Aromatic Solvents: Toluene, Xylene.
It is crucial to perform a small-scale solubility test to determine the optimal solvent for your specific reaction conditions.
Q3: My compound is still not dissolving sufficiently in a single solvent. What is the next step?
A3: If a single solvent system is inadequate, employing a co-solvent is a highly effective strategy.[3][4] A co-solvent is a miscible solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute.[3][5] For this compound, adding a more polar or a less polar co-solvent can disrupt the solvent's self-association and create a more favorable environment for the solute.[]
Q4: Can heating the reaction mixture improve solubility?
A4: Yes, for many compounds, solubility increases with temperature. If your reaction conditions permit, gently heating the mixture while stirring can significantly improve the dissolution of this compound. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
Q5: What is a phase-transfer catalyst and could it help with my reaction?
A5: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant between two immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[7][8] If your reaction involves a salt or an ionic species that is insoluble in the organic phase where this compound is dissolved, a PTC can be highly beneficial.[7][9] Common PTCs include quaternary ammonium salts and crown ethers.[8][10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common solubility issues encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not dissolve at room temperature. | - Inappropriate solvent choice.- Insufficient solvent volume.- Low ambient temperature. | - Perform a solvent screen (see Protocol 1).- Increase the solvent volume.- Gently heat the mixture while stirring. |
| Compound precipitates out of solution upon addition of another reagent. | - The added reagent changes the polarity of the solvent mixture, reducing solubility.- A reaction is occurring to form an insoluble product. | - Add the reagent slowly, possibly at an elevated temperature.- Consider using a co-solvent system that can accommodate the polarity change.[3]- Analyze the precipitate to confirm its identity. |
| Reaction is sluggish or incomplete, even though the compound appears to be dissolved. | - The concentration of the dissolved starting material is too low for an effective reaction rate.- The compound may have partially oiled out, and is not truly in solution. | - Increase the reaction temperature if possible.- Explore more effective solvent systems or co-solvents to achieve a higher concentration.- Consider using a phase-transfer catalyst if applicable to your reaction type.[11] |
| Compound "oils out" instead of dissolving. | - The melting point of the compound is close to the temperature of the solvent, and it has low solubility. | - Increase the solvent volume.- Switch to a solvent in which the compound has higher solubility.- Use a co-solvent to improve solvation. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To identify the most effective solvent for this compound at a desired concentration.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., THF, DMF, DMSO, MeCN, Toluene, DCM)
-
Small vials (e.g., 1 mL or 4 mL)
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a candidate solvent to the first vial to achieve the target concentration (e.g., 0.1 M).
-
Stir vigorously at room temperature for 5-10 minutes.
-
Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
If not fully dissolved, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility.
-
Repeat steps 2-5 for each candidate solvent.
-
Compare the results to select the optimal solvent for your reaction.
Protocol 2: Utilizing a Co-Solvent System
Objective: To improve the solubility of this compound when a single solvent is insufficient.
Procedure:
-
Based on the results from Protocol 1, select the best single solvent.
-
In a vial, attempt to dissolve this compound in the selected primary solvent at the desired reaction concentration.
-
If dissolution is incomplete, begin adding a co-solvent dropwise while stirring vigorously. A good co-solvent will be miscible with the primary solvent but have a different polarity. For example, if your primary solvent is Toluene (non-polar), a potential co-solvent could be THF (polar aprotic).
-
Continue adding the co-solvent until the compound fully dissolves.
-
Record the approximate ratio of the primary solvent to the co-solvent required for complete dissolution.
-
Before scaling up, ensure that the co-solvent is compatible with your reaction chemistry.
Visualizing the Co-Solvent Concept
Caption: How a co-solvent enhances solubility.
References
- 1. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | TCI AMERICA [tcichemicals.com]
- 2. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. iajpr.com [iajpr.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Navigating the Challenges of Purifying Fluorinated Organic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated organic compounds. The increasing prevalence of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science underscores the critical need for robust and efficient purification strategies.[1][2][3][4] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as polarity, acidity, and intermolecular interactions, which in turn significantly impacts its behavior during purification.[1][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Part 1: Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common issues encountered during the purification of fluorinated compounds.
Chromatographic Purification Challenges
Chromatography is a cornerstone of purification, yet the unique nature of fluorinated compounds can lead to unexpected outcomes.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC
Question: My fluorinated compound is exhibiting significant peak tailing on a standard C18 column. What is causing this and how can I improve the peak shape?
Answer: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[7]
-
Causality:
-
Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact strongly with polar fluorinated compounds, leading to tailing.[7]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, the compound may exist in multiple ionic forms, resulting in broadened or misshapen peaks.[7]
-
Analyte Basicity/Acidity: The high electronegativity of fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of amines, altering their interaction with the stationary phase.[6][8]
-
-
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. For acidic compounds, a higher pH is generally better, while for basic compounds, a lower pH often improves peak shape.[7]
-
Use a Deactivated Column: Employ an end-capped column to minimize interactions with residual silanol groups.[7]
-
Incorporate Mobile Phase Additives:
-
For reversed-phase chromatography, adding 0.1% trifluoroacetic acid (TFA) or formic acid can suppress silanol interactions and improve peak shape for basic compounds.[7]
-
For highly fluorinated or acidic compounds, trifluoroethanol (TFE) can be a useful mobile phase modifier, as it can engage in fluorine-specific interactions and improve selectivity.[9][10]
-
-
Reduce Sample Load: Overloading the column can lead to peak distortion. Try reducing the concentration or volume of your injected sample.[7]
-
Issue 2: Co-elution with Impurities
Question: I am struggling to separate my target fluorinated compound from a closely related impurity. What strategies can I employ to improve resolution?
Answer: Co-elution occurs when the chromatographic conditions do not provide sufficient selectivity between the target compound and impurities. The unique properties of fluorinated compounds can sometimes lead to unexpected elution orders.[9]
-
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting peaks.
-
Detailed Strategies:
-
Optimize Selectivity:
-
Change Stationary Phase: Switching to a column with different chemistry can significantly alter selectivity. For fluorinated compounds, consider a phenyl-hexyl or a dedicated fluorinated stationary phase (e.g., pentafluorophenyl - PFP).[7][9] These phases can offer alternative retention mechanisms through π-π and dipole-dipole interactions.[9]
-
Change Mobile Phase Organic Modifier: Switching between acetonitrile and methanol can change the elution order of compounds.[7]
-
-
Employ an Orthogonal Technique: If co-elution persists, a different separation mechanism is needed.
-
Hydrophilic Interaction Chromatography (HILIC): This is an excellent choice for highly polar fluorinated compounds that are poorly retained in reversed-phase.[7]
-
Supercritical Fluid Chromatography (SFC): SFC often provides orthogonal selectivity to HPLC and is particularly effective for chiral separations. It is also considered a "green" chemistry technique due to its use of supercritical CO2.[7]
-
-
Issue 3: Chiral Separation of Fluorinated Enantiomers
Question: I am unable to resolve the enantiomers of my chiral fluorinated compound using HPLC. What should I consider?
Answer: The presence of fluorine can alter how a molecule interacts with a chiral stationary phase (CSP).[8] A systematic screening approach is often necessary.
-
Key Considerations:
-
CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often a successful starting point for the separation of fluorinated enantiomers.[8][11][12] However, a trial-and-error screening process with a variety of CSPs may be required.[11]
-
Mobile Phase: For normal-phase chiral chromatography, adjusting the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. Small changes can have a large impact on resolution.[8]
-
Additives: For basic fluorinated amines, adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[8]
-
Crystallization and Solid-Phase Purification Challenges
Issue 4: Difficulty in Obtaining Crystalline Material
Question: My fluorinated compound consistently oils out or forms a glass upon solvent evaporation. How can I induce crystallization?
Answer: The high lipophilicity and sometimes altered intermolecular interactions of fluorinated compounds can make crystallization challenging.[5] Fluorine atoms can participate in C-H...F interactions, which are weaker than traditional hydrogen bonds but can still influence crystal packing.[13]
-
Strategies to Promote Crystallization:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities. Consider solvent mixtures, such as dichloromethane/hexane or ethyl acetate/heptane.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial or beaker.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place this vial inside a larger sealed container with a poor solvent (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystal growth.
-
Seeding: If you have a small amount of crystalline material, use it to seed a saturated solution.
-
Consider Fluorous Solvents: For highly fluorinated compounds, using a fluorous solvent may be beneficial due to the "like-dissolves-like" principle of fluorous chemistry.[1]
-
Distillation and Azeotrope Challenges
Issue 5: Formation of Azeotropes
Question: During distillation, my fluorinated compound forms an azeotrope with the solvent, making separation impossible. How can I break this azeotrope?
Answer: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[14][15] Breaking an azeotrope requires altering the intermolecular interactions of the mixture.
-
Methods for Breaking Azeotropes:
-
Azeotropic Distillation with an Entrainer: Add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components.[15] This new azeotrope can then be distilled off, leaving the desired compound behind.
-
Pressure-Swing Distillation: The composition of an azeotrope is often dependent on pressure. By operating two distillation columns at different pressures, it's possible to separate the components.[16]
-
Extractive Distillation: Introduce a high-boiling, non-volatile solvent that alters the relative volatility of the original components without forming a new azeotrope.[17][18]
-
| Method | Principle | Best Suited For |
| Azeotropic Distillation | Addition of an entrainer to form a new, lower-boiling azeotrope.[15] | Binary mixtures where a suitable entrainer can be found. |
| Pressure-Swing Distillation | Exploits the change in azeotropic composition with pressure.[16] | Azeotropes whose composition is sensitive to pressure changes. |
| Extractive Distillation | Addition of a non-volatile solvent to alter relative volatility.[17] | Separating components with close boiling points. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel polar fluorinated compound?
A1: A good starting point is to assess the compound's polarity and solubility. For moderately polar compounds soluble in organic solvents, reversed-phase HPLC with a C18 column and a water/acetonitrile gradient (both with 0.1% formic acid or TFA) is a versatile first choice. For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[7]
Q2: How does the position and number of fluorine atoms affect the purification strategy?
A2: The position and number of fluorine atoms can significantly impact a molecule's dipole moment, pKa, and lipophilicity.[5][6] For instance, a trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing, which can increase retention in reversed-phase chromatography and alter the molecule's acidity. Multiple fluorine substitutions can lead to unique intermolecular interactions that may be exploited by using fluorinated stationary phases in HPLC.[9]
Q3: My fluorinated compound seems to be volatile. How should I handle it during purification?
A3: Some smaller fluorinated compounds can be volatile. It is important to handle them in a well-ventilated area. When using techniques like rotary evaporation to remove solvents, use a cold trap and apply vacuum judiciously to avoid loss of product. For chromatographic analysis, use sealed vials.[7]
Q4: I have residual fluorinating reagent (e.g., Selectfluor®, DAST) in my reaction mixture. What is the best way to remove it?
A4: Removal of excess fluorinating reagent is a common challenge.
-
Aqueous Workup: Many fluorinating reagents or their byproducts can be removed with an aqueous wash. For example, the byproducts of DAST are water-soluble.
-
Chromatography: A silica gel plug or column chromatography is often effective. For amine-based reagents, adding a small amount of acid to the eluent can help retain them on the silica.
-
Specialized Scavengers: In some cases, specific reagents can be added to react with and quench the excess fluorinating agent, converting it into a more easily separable compound.[19]
Q5: Are there any "green" or more sustainable purification techniques for fluorinated compounds?
A5: Yes, Supercritical Fluid Chromatography (SFC) is considered a greener alternative to HPLC. SFC primarily uses supercritical CO2 as the main mobile phase component, which significantly reduces the consumption of organic solvents. It also offers faster separation times, making it suitable for high-throughput purification.[7]
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectively Break Azeotropes | PDF [slideshare.net]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Breaking Azeotropes by Azeotropic and Extractive Distillation in a Dividing-Wall Column | Chemical Engineering Transactions [cetjournal.it]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Methyl 3-bromo-4,5-difluorobenzoate
Prepared by the Senior Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 3-bromo-4,5-difluorobenzoate (CAS No. 1244642-70-3). Ensuring the stability of this key building block is critical for the reproducibility and success of your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and use of this compound, providing explanations grounded in chemical principles.
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A: Proper storage is the most critical factor in maintaining the purity and stability of this compound. While some suppliers permit room temperature storage for short periods, this is not ideal once the container is opened or for long-term preservation.[1][2]
-
Short-Term Storage (Opened Container, < 1 month): For opened containers that are in frequent use, we recommend storage at 2-8°C in a desiccator. The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen before re-sealing.
-
Long-Term Storage (Unopened or Infrequently Used, > 1 month): The optimal condition for long-term storage is at -20°C.[3] This significantly reduces the rate of all potential degradation pathways. To prevent condensation and moisture ingress upon removal from the freezer, it is imperative to allow the container to equilibrate to room temperature before opening.
Q2: I've observed a change in the physical appearance of my sample (e.g., discoloration, clumping). What is the likely cause?
A: A visual change is a primary indicator of chemical degradation. This compound should be a white to off-white solid or powder.
-
Yellowing/Darkening: This is often indicative of photodegradation. Aromatic bromides are known to be sensitive to light, which can induce homolytic cleavage of the carbon-bromine bond.[4][5] The resulting radical species can initiate a cascade of secondary reactions, leading to colored impurities. Always store the compound in an amber vial or an opaque container to protect it from light.
-
Clumping or Becoming Pasty: This is a strong sign of hydrolysis. The compound is reacting with ambient moisture, leading to the formation of 3-bromo-4,5-difluorobenzoic acid and methanol. The resulting carboxylic acid can be hygroscopic and has different crystalline properties, leading to the observed change in texture.
Q3: My compound's purity has decreased, as confirmed by NMR/LC-MS. What is the most probable degradation product?
A: The most common degradation pathway for this molecule is the hydrolysis of the methyl ester functional group.[6] This reaction converts the ester into its corresponding carboxylic acid, 3-bromo-4,5-difluorobenzoic acid, and methanol.
-
Mechanism: This reaction is catalyzed by the presence of water and can be significantly accelerated by trace amounts of acid or base on the container surface or in the atmosphere.[6][7]
-
Detection:
-
By LC-MS: You will observe a new, more polar peak with a molecular weight corresponding to the carboxylic acid (C₇H₃BrF₂O₂, MW: 236.00).
-
By ¹H NMR: The characteristic singlet of the methyl ester protons (-OCH₃) at approximately 3.9 ppm will decrease in integration, while a new, broad peak may appear far downfield (>10 ppm) corresponding to the carboxylic acid proton (-COOH).
-
Q4: Beyond hydrolysis and photodegradation, are there other stability concerns I should be aware of?
A: Yes, thermal decomposition and chemical incompatibility are also important considerations.
-
Thermal Stability: While stable at recommended storage temperatures, halogenated aromatic compounds can decompose at elevated temperatures. Thermal decomposition of fluorinated compounds can be complex and may release hazardous gases such as hydrogen fluoride (HF).[8][9] Avoid exposing the compound to high heat.
-
Chemical Incompatibility: Store this compound away from strong oxidizing agents, strong bases, and strong acids.[10][11] Bases will rapidly accelerate ester hydrolysis, while strong acids can also catalyze this process.[6] Halogenated compounds should be segregated from reactive metals and other incompatible chemical classes to prevent hazardous reactions.[12][13]
Q5: I need to aliquot the compound for multiple experiments. What is the best practice to maintain the stability of the bulk supply?
A: Aliquoting is a critical control point for maintaining compound integrity. The goal is to minimize the exposure of the bulk material to atmospheric moisture and light.
-
Allow the main container to warm to ambient temperature in a desiccator before opening.
-
Perform the aliquoting procedure in a controlled environment, preferably a glove box with an inert atmosphere or, at a minimum, quickly in a low-humidity environment.
-
Use clean, dry spatulas and transfer to pre-dried vials.
-
Backfill the headspace of the main container with a dry, inert gas (e.g., argon) before tightly resealing.
-
Store the main container and the new aliquots under the recommended long-term conditions (-20°C, protected from light).
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-Term)[3] | Minimizes rates of all potential degradation reactions. |
| 2-8°C (Short-Term, Active Use) | Slows degradation while allowing for easier access. | |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents hydrolysis by displacing atmospheric moisture. |
| Light | Protect from Light (Amber Vial)[2] | Prevents light-induced C-Br bond cleavage and photodegradation.[4] |
| Container | Tightly Sealed, Original Container | Prevents ingress of atmospheric contaminants.[14] |
| Handling | Equilibrate to RT before opening | Prevents water condensation on the cold compound. |
| Segregation | Store away from incompatibles | Avoids hazardous reactions with acids, bases, and oxidizers.[11][12] |
Troubleshooting Workflow for Stability Issues
This diagram outlines a logical workflow for diagnosing and resolving stability problems with this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1244642-70-3|this compound|BLD Pharm [bldpharm.com]
- 3. usbio.net [usbio.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. csnvchem.com [csnvchem.com]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 12. dess.uccs.edu [dess.uccs.edu]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Selecting the right base for Suzuki coupling of bromo-fluoro compounds
A Senior Application Scientist's Guide to Selecting the Right Base
Welcome to the technical support center for Suzuki coupling reactions involving bromo-fluoro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful cross-coupling reaction. Here, we will delve into the critical role of base selection, offering troubleshooting advice and in-depth answers to frequently asked questions to help you achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues in the Suzuki Coupling of Bromo-Fluoro Compounds
The presence of a fluorine atom on the aromatic ring of your bromo-compound can significantly influence the electronic properties of the substrate, impacting the efficiency of the Suzuki coupling. The following table addresses common problems you might encounter, with a focus on how the choice of base can be the key to resolving them.
| Problem | Potential Cause(s) Related to Base Selection | Recommended Solution(s) |
| Low to No Yield | Insufficiently basic conditions: The electron-withdrawing nature of fluorine can decrease the reactivity of the aryl bromide. A weak base may not be sufficient to promote the catalytic cycle effectively. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. These bases are particularly effective for less reactive aryl halides.[1][2] |
| Poor solubility of the base: If the base is not soluble in the reaction medium, its effectiveness is greatly diminished. | Consider using a more soluble base like Cs₂CO₃, or switch to a solvent system that can better dissolve the chosen base.[1] | |
| Base-sensitive functional groups: If your substrate contains base-labile moieties (e.g., esters), a strong base can lead to undesired side reactions. | Use a milder base like K₂CO₃ or KF. Powdered KF can be particularly useful as it can activate the boronic acid without affecting base-sensitive groups.[3] | |
| Significant Protodeborylation (Loss of Boronic Acid) | Excessively harsh basic conditions: Strong bases in the presence of protic solvents (like water) can accelerate the unwanted protodeborylation of the boronic acid. | Reduce the strength of the base (e.g., from K₃PO₄ to K₂CO₃) or decrease the amount of water in the solvent system. |
| Prolonged reaction times at high temperatures: This can exacerbate protodeborylation, especially with more reactive boronic acids. | Optimize the reaction time and temperature. A more active catalyst/ligand system might allow for milder conditions. | |
| Homocoupling of the Boronic Acid | Presence of oxygen: Inadequate degassing allows oxygen to promote the oxidative homocoupling of the boronic acid. | Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. |
| Suboptimal base: The choice of base can influence the rate of transmetalation versus homocoupling. | Screen different bases. In some cases, a weaker base might suppress homocoupling. | |
| Formation of Unidentified Byproducts | Side reactions involving the fluoro-substituent: While generally stable, under very harsh conditions, the fluoro group could potentially be involved in side reactions. | Use the mildest effective base and reaction conditions. KF can sometimes be a good choice due to the fluorophilicity of boron.[4] |
| Decomposition of the catalyst or starting materials: A highly basic environment can sometimes lead to the degradation of the palladium catalyst or sensitive substrates. | Screen a range of bases with varying strengths to find the optimal balance for your specific substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
The base plays a crucial, multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid.[3] Organoboron compounds are generally not nucleophilic enough to readily transmetalate with the palladium(II) complex. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then efficiently transfers its organic group to the palladium center.[5] There are two main proposed pathways for this activation:
-
The Boronate Pathway: The base directly reacts with the boronic acid to form a highly reactive boronate species.
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide complex, which then reacts with the neutral boronic acid.
The operative pathway can depend on the specific base, solvent, and reactants used.
Q2: How does the fluorine substituent on my aryl bromide affect the choice of base?
The fluorine atom is highly electronegative and acts as an electron-withdrawing group through induction. This has several implications for your Suzuki coupling:
-
Increased Reactivity of the C-Br Bond: The electron-withdrawing nature of fluorine can make the aryl bromide more susceptible to oxidative addition to the Pd(0) catalyst.
-
Decreased Electron Density of the Aromatic Ring: This can sometimes make the subsequent steps of the catalytic cycle, like reductive elimination, more challenging.
Therefore, while the oxidative addition might be faster, a sufficiently strong base is often needed to ensure the transmetalation step is efficient. For electron-deficient bromo-fluoro compounds, stronger bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[1][2]
Q3: When should I choose K₃PO₄ over K₂CO₃ for my bromo-fluoro compound?
Potassium phosphate (K₃PO₄) is a stronger base than potassium carbonate (K₂CO₃) and is often the base of choice for more challenging Suzuki couplings, including those involving:
-
Sterically hindered substrates: The increased basicity of K₃PO₄ can help overcome the steric barrier to transmetalation.[6]
-
Electron-deficient aryl bromides: As is the case with many bromo-fluoro compounds, the enhanced basicity of K₃PO₄ can drive the reaction to completion where K₂CO₃ might be sluggish.[2]
It's important to note that K₃PO₄ is often used in anhydrous or low-water conditions.
Q4: What are the advantages of using Cesium Carbonate (Cs₂CO₃)?
Cesium carbonate (Cs₂CO₃) is another strong base that offers several advantages:
-
High Solubility: It is generally more soluble in organic solvents compared to K₂CO₃ or K₃PO₄, which can lead to more homogeneous reaction conditions and improved reactivity.
-
The "Cesium Effect": The large and polarizable Cs⁺ cation is thought to play a role in stabilizing intermediates in the catalytic cycle, potentially accelerating the reaction rate.[1] This can be particularly beneficial for difficult couplings.
While often more expensive, Cs₂CO₃ can be the key to success when other bases fail, especially for sterically demanding or electronically challenging substrates.[1][7]
Q5: Is there a role for fluoride bases like KF or CsF in the coupling of bromo-fluoro compounds?
Yes, fluoride bases can be very effective, and their role can be more complex than simply acting as a base. Fluoride ions have a high affinity for boron, leading to the formation of fluoroborate species.[4] This interaction can facilitate the transmetalation step. The use of fluoride bases can be particularly advantageous when:
-
Your substrate has base-sensitive functional groups: KF is a relatively mild base and can be used when stronger bases would cause decomposition.[3]
-
You are using organotrifluoroborate coupling partners: In this case, a fluoride source is often necessary to promote the reaction.
Fluoride ions can have a triple role, both favoring the reaction by forming a reactive trans-[ArPdF(L)2] complex and promoting reductive elimination, while also potentially disfavoring the reaction by forming unreactive anionic boronate species.[4]
Experimental Protocol: Suzuki Coupling of 2-Bromo-1-fluorobenzene with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of a representative bromo-fluoro compound. Optimization of the base, ligand, and solvent may be necessary for different substrates.
Materials:
-
2-Bromo-1-fluorobenzene (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1-fluorobenzene, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Decision-Making Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting the appropriate base for your Suzuki coupling of a bromo-fluoro compound.
Caption: A decision flowchart for selecting a base in the Suzuki coupling of bromo-fluoro compounds.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling in Reactions with Arylboronic Acids
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts in cross-coupling reactions involving arylboronic acids, such as the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific understanding and practical solutions to enhance your reaction efficiency and product purity.
Introduction: The Challenge of Homocoupling
Homocoupling, the undesired self-coupling of two arylboronic acid molecules, is a prevalent side reaction that diminishes the yield of the desired cross-coupled product and complicates purification due to the structural similarity of the resulting symmetrical biaryl byproduct.[1][2] Understanding the mechanistic underpinnings of this side reaction is paramount to developing effective strategies for its suppression.
The primary drivers of arylboronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3][4] Oxygen can facilitate the oxidative coupling of boronic acids and also re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][5][6] When a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it must be reduced in situ to the active Pd(0) species, a process that can consume the boronic acid to form the homocoupled product.[1][4]
This guide will provide a systematic approach to diagnosing and mitigating homocoupling in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is arylboronic acid homocoupling and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the arylboronic acid starting material couple to form a symmetrical biaryl. This is problematic because it consumes your valuable starting material, reduces the yield of your target unsymmetrical biaryl product, and the resulting byproduct can be challenging to separate during purification due to similar physical properties.[1]
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: The main culprits are the presence of oxygen and the use of Pd(II) precatalysts.[1][2][3] Oxygen can promote the oxidative coupling of boronic acids and regenerate Pd(II) from the active Pd(0) catalyst.[1][5] Pd(II) species can directly react with the boronic acid in a stoichiometric manner to produce the homocoupled product and Pd(0).[3]
Q3: How does the choice of palladium catalyst influence homocoupling?
A3: The selection of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred for minimizing homocoupling as it bypasses the initial reduction step that can consume the boronic acid.[1] If a Pd(II) precatalyst is used, conditions must be optimized to ensure its rapid and efficient reduction to Pd(0) to suppress the competing homocoupling pathway.
Q4: Can ligand selection help in suppressing homocoupling?
A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos), can accelerate the desired cross-coupling pathway over the homocoupling side reaction.[2][7] In some cases, specific ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) have been shown to effectively suppress homocoupling.[8][9]
Q5: My boronic acid seems to be degrading. Can this lead to homocoupling?
A5: While boronic acid degradation, such as protodeboronation (replacement of the boronic acid group with a hydrogen), is a separate issue, impure or partially degraded boronic acids can contribute to a less efficient cross-coupling reaction, potentially allowing more time and opportunity for side reactions like homocoupling to occur.[10] It is crucial to use high-purity boronic acids. Some boronic esters have been developed that are more stable and easier to purify.[11][12]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and minimizing homocoupling in your reactions.
Problem 1: Significant formation of homocoupled byproduct detected.
-
Presence of Dissolved Oxygen: This is the most common cause of boronic acid homocoupling.[13] The reaction of a Pd(0) catalyst with dioxygen generates a palladium peroxo complex, which is a key intermediate in the catalytic cycle of homocoupling.[5][6]
-
Solution 1.1: Rigorous Degassing of Solvents and Reaction Mixture.
-
Inert Gas Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for an extended period (at least 30 minutes) to displace dissolved oxygen. A subsurface sparge is more effective.[2][3]
-
Freeze-Pump-Thaw Cycles: For more complete oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent.[2]
-
-
Solution 1.2: Maintain an Inert Atmosphere.
-
Ensure your reaction is set up in a flask that has been oven-dried or flame-dried under vacuum and subsequently backfilled with an inert gas.[14]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Use of a Pd(II) Precatalyst: Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[3][4]
-
Solution 2.1: Switch to a Pd(0) Precatalyst.
-
Utilize a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to eliminate the in situ reduction step that can lead to homocoupling.[1]
-
-
Solution 2.2: Add a Mild Reducing Agent.
-
-
Suboptimal Ligand Choice: The ligand can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Solution 3.1: Employ Bulky, Electron-Rich Ligands.
-
Ligands such as SPhos, XPhos, or other Buchwald-type phosphines can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[2][7] The steric bulk of these ligands can also disfavor the formation of palladium complexes involved in homocoupling.[16]
-
-
-
Base Selection and Strength: The base plays a critical role in the transmetalation step. An inappropriate base can lead to side reactions.
-
Solution 4.1: Screen Different Bases.
-
The optimal base is often substrate-dependent. Consider screening a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that promotes the cross-coupling reaction efficiently without favoring homocoupling.
-
-
Visualizing the Competing Pathways
To better understand the reaction dynamics, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
Problem 2: Low yield of the desired cross-coupled product, with homocoupling as a major byproduct.
This scenario suggests that the conditions are favoring the homocoupling pathway. In addition to the solutions for Problem 1, consider the following:
-
Reagent Purity and Stability:
-
Solution 5.1: Verify Boronic Acid Purity.
-
Solution 5.2: Ensure High Purity of Other Reagents.
-
Impurities in the aryl halide, solvent, or base can negatively affect the catalytic cycle and promote side reactions.
-
-
-
Reaction Kinetics:
-
Solution 6.1: Optimize Reaction Temperature.
-
Higher temperatures can sometimes increase the rate of homocoupling. Try running the reaction at a lower temperature to see if the selectivity for the cross-coupled product improves.
-
-
Solution 6.2: Order of Reagent Addition.
-
One strategy to minimize homocoupling is to pre-heat the catalyst, base, solvent, and aryl halide before adding the arylboronic acid.[13] This can ensure that the oxidative addition of the aryl halide to the Pd(0) catalyst occurs rapidly, making it the more favorable pathway once the boronic acid is introduced.
-
-
Experimental Protocol: A General Method for Minimizing Homocoupling
This protocol incorporates several best practices to suppress the formation of homocoupling byproducts.
-
Vessel and Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv.).[10]
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three to five times.[1]
-
-
Solvent Addition and Degassing:
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 0.5–2 mol%) and the ligand (if not part of a precatalyst complex).
-
-
Reaction and Monitoring:
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography.
-
Caption: Experimental Workflow for Minimizing Homocoupling.
Summary of Key Parameters and Their Impact on Homocoupling
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Atmosphere | Rigorously exclude oxygen (use inert gas, degas solvents) | Oxygen is a key promoter of the homocoupling pathway.[3][13][15] |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Avoids the in situ reduction of Pd(II) which can cause homocoupling.[1] |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling reaction over homocoupling.[2][7] |
| Additives | Consider a mild reducing agent (e.g., potassium formate) if using a Pd(II) source | Promotes rapid formation of the active Pd(0) catalyst.[3][15] |
| Reagents | Use high-purity arylboronic acids and other reagents | Impurities can inhibit the desired reaction and promote side reactions.[10] |
| Procedure | Consider adding the boronic acid last to a pre-heated mixture of other components | Ensures rapid oxidative addition of the aryl halide, making it the preferred pathway.[13] |
By carefully considering these parameters and implementing the troubleshooting strategies outlined in this guide, you can significantly suppress the formation of homocoupling byproducts, leading to higher yields and purer products in your cross-coupling reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Anhydrous Conditions for Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reaction conditions, specifically focusing on the often-misunderstood requirement for an anhydrous environment. Here, we move beyond dogmatic protocols to explain the chemical reasoning behind solvent choices, empowering you to optimize your reactions, troubleshoot common issues, and make informed decisions for your specific synthetic challenges.
Frequently Asked Questions (FAQs): The Role of Water
This section addresses the most common high-level questions regarding the necessity of anhydrous conditions in Suzuki-Miyaura coupling.
Q1: Are strictly anhydrous conditions always required for a Suzuki-Miyaura reaction?
No, this is a common misconception. In fact, many Suzuki-Miyaura reactions are not only tolerant of water but can be significantly enhanced by its presence.[1][2] The reaction has been successfully performed in a variety of aqueous solvent mixtures and even in water as the sole solvent.[3][4] The decision to use anhydrous conditions depends critically on the stability of the specific substrates, particularly the boronic acid or its derivative.[5]
Q2: If water is acceptable, what is its beneficial role in the reaction?
Water can play several positive roles in the catalytic cycle:
-
Base Solubility : Many of the inorganic bases essential for the reaction (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) have poor solubility in common organic solvents like THF or toluene but dissolve readily in water.[2] A biphasic system or the addition of some water ensures the base is available to participate in the reaction.
-
Boronate Formation : The key transmetalation step of the Suzuki-Miyaura catalytic cycle requires the activation of the boronic acid. A base, often in the presence of water, converts the neutral boronic acid (R-B(OH)₂) into a more nucleophilic "ate" complex or boronate (R-B(OH)₃⁻).[6][7][8] This significantly accelerates the transfer of the organic group to the palladium center.[9]
-
Hydrolysis of Boronic Esters : When using stable boronic esters like pinacol esters, water is often required to hydrolyze the ester back to the active boronic acid in situ, which can then enter the catalytic cycle.[10]
Q3: What is the primary risk associated with the presence of water?
The most significant and detrimental side reaction caused by water is protodeboronation .[11] This is a process where the carbon-boron bond of the organoboron reagent is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[5] This reaction irreversibly consumes your nucleophile, reducing the overall yield of the desired coupled product and forming a simple (hetero)arene byproduct.[5]
Q4: Under what circumstances are strictly anhydrous conditions essential?
You should rigorously employ anhydrous conditions in the following scenarios:
-
When Using Highly Unstable Boronic Acids : Certain classes of boronic acids are notoriously susceptible to protodeboronation. This includes many electron-deficient arylboronic acids and, in particular, numerous heteroaromatic boronic acids (e.g., 2-pyridyl).[5][12] For these substrates, eliminating water is critical to preserving the nucleophile long enough for cross-coupling to occur.
-
When Using Boronic Esters with Anhydrous-Soluble Bases : A modern approach for coupling sensitive substrates involves using stable boronic esters (e.g., neopentyl or MIDA esters) in combination with an organic-soluble base like potassium trimethylsilanolate (TMSOK) in a completely anhydrous solvent like THF or DME.[13][14] This strategy requires the absence of water to prevent both ester hydrolysis and protodeboronation, allowing for a homogeneous reaction with controlled reactivity.[13]
Troubleshooting Guide: Moisture-Related Issues
This guide provides direct answers to specific problems you may encounter during your experiments that are linked to the presence or absence of water.
Q: My reaction has stalled with significant unreacted aryl halide remaining. Analysis of the crude mixture shows a major byproduct corresponding to the protonated version of my boronic acid (Ar-H). What happened?
A: This is a classic signature of extensive protodeboronation, where your boronic acid was consumed faster than it could couple.[5]
-
Causality : The combination of your specific boronic acid structure, the base, temperature, and the presence of a proton source (water) has favored the undesired protodeboronation pathway. High temperatures and prolonged reaction times exacerbate this issue.[5]
-
Troubleshooting Steps :
-
Protect the Boronic Acid : Switch from the boronic acid to a more stable derivative like a pinacol (BPin), MIDA ester, or trifluoroborate salt.[15] These act as "slow-release" sources of the active boronic acid, keeping its ambient concentration low and minimizing degradation.[11][12]
-
Modify Reaction Conditions : Lower the reaction temperature. While this will slow the reaction, it may suppress protodeboronation to a greater extent.
-
Switch to Anhydrous Conditions : For highly sensitive substrates, this is the most robust solution. Employ a protocol using a stable boronic ester and an anhydrous-soluble base like TMSOK.[13][15]
-
Q: I am attempting a fully anhydrous reaction with a boronic ester and K₃PO₄ in THF, but the reaction is extremely slow or fails to proceed. Why?
A: The issue is likely the insolubility of your base.
-
Causality : Inorganic bases like K₃PO₄ or K₂CO₃ are virtually insoluble in anhydrous ethereal solvents.[13] This creates a heterogeneous mixture where the solid base has very limited surface area to interact with and activate the boronic ester. The reaction's success becomes dependent on physical factors like stir rate rather than chemical kinetics, making it unreliable and difficult to scale up.[13]
-
Troubleshooting Steps :
-
Use a Soluble Anhydrous Base : Replace the inorganic base with potassium trimethylsilanolate (TMSOK), which is soluble in solvents like THF and dioxane. This creates a homogeneous reaction environment, dramatically increasing reaction rates and reproducibility.[13]
-
Introduce an Additive : Recent studies have shown that adding trimethyl borate can help solubilize boronate intermediates and buffer the reaction, improving rates in anhydrous systems, especially for challenging heteroaryl couplings.[14]
-
Re-evaluate the Need for Anhydrous Conditions : If your substrate is not exceptionally prone to protodeboronation, consider returning to a well-established biphasic system (e.g., Dioxane/Water 4:1) where the base will be fully solubilized in the aqueous phase.
-
Q: My catalyst is precipitating as palladium black early in the reaction, leading to low conversion. I've degassed my solvent, so what else could be the cause?
A: Catalyst decomposition can be caused by several factors, but in the context of solvent conditions, it often relates to the stability of the catalytic intermediates.
-
Causality : The ligands on the palladium center are crucial for stabilizing the active Pd(0) species and preventing its aggregation into inactive palladium black.[10] In a poorly optimized system (anhydrous or aqueous), if the catalytic cycle intermediates are not soluble or are unstable, the palladium can be ejected from the cycle. Inadequate degassing, which allows oxygen to oxidize the sensitive Pd(0) catalyst, is a very common cause.[16][17]
-
Troubleshooting Steps :
-
Ensure Rigorous Degassing : Do not underestimate the importance of removing dissolved oxygen. For anhydrous reactions, a minimum of three freeze-pump-thaw cycles is recommended.[18] For aqueous systems, bubbling argon or nitrogen through the solvent for 30-60 minutes is critical.[19]
-
Check Ligand Compatibility : Ensure the ligand you are using is appropriate for the solvent system and substrates. Electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide greater stability to the palladium center.[20]
-
Maintain Homogeneity : If running an anhydrous reaction, ensure all components, including the base-activated boronate, are soluble. Using TMSOK can help maintain a homogeneous solution and prevent catalyst decomposition.[13]
-
Decision-Making Workflow for Reaction Conditions
To assist in selecting the appropriate solvent system, the following flowchart provides a logical decision-making process based on the nature of your substrates.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura reaction by heterogeneously supported Pd in water: recent studies - RSC Advances (RSC Publishing) DOI:10.1039/C4RA17308B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Methyl 3-bromo-4,5-difluorobenzoate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, Methyl 3-bromo-4,5-difluorobenzoate stands as a critical building block. Its unique substitution pattern offers a versatile scaffold for creating novel therapeutics and functional materials. However, the very features that make it so valuable—the presence of bromine and two fluorine atoms on the aromatic ring—also introduce complexity into its structural characterization. This guide provides an in-depth, experience-driven comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to unambiguously characterize this key intermediate and its derivatives. We will move beyond simple data reporting to explain the why behind the spectral patterns and experimental choices, ensuring a robust and self-validating analytical workflow.
The Strategic Importance of Fluorine in NMR
Fluorine (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons (¹H).[1] The large chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm, makes it exquisitely sensitive to the local electronic environment.[1] This sensitivity is a double-edged sword: it provides a wealth of structural information but also necessitates a carefully planned analytical approach to decipher the complex spin-spin couplings that arise between ¹⁹F, ¹H, and ¹³C nuclei.
Predictive NMR Analysis of this compound
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons and the methyl ester protons.
-
Aromatic Region: The two aromatic protons will appear as distinct multiplets due to coupling to each other and to the two fluorine atoms. The proton at C6 (H-6) will be ortho to the bromine atom and meta to a fluorine atom, while the proton at C2 (H-2) will be ortho to the ester group and meta to a fluorine atom. The electron-withdrawing nature of the ester, bromine, and fluorine substituents will shift these protons downfield, likely in the range of 7.5-8.5 ppm. The key to assignment will be the differing coupling constants to the fluorine nuclei.
-
Methyl Protons: The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm.[3][4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be more complex due to C-F coupling.
-
Aromatic Carbons: The six aromatic carbons will all be unique. The carbons directly bonded to fluorine (C4 and C5) will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 240-260 Hz, appearing as doublets.[5] The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive assignments.
-
Carbonyl and Methyl Carbons: The ester carbonyl carbon will appear around 164-166 ppm, and the methyl carbon will be observed around 52-53 ppm.[3][4]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern.
-
Chemical Shifts: The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. Their exact positions will be influenced by the bromine and ester groups. Based on data for similar difluorinated aromatics, these are expected in the range of -110 to -150 ppm (relative to CFCl₃).[1][2]
-
Coupling Constants: The two fluorine atoms will couple to each other (³JFF), to the aromatic protons (³JHF and ⁴JHF), and potentially show through-space coupling. The magnitude of these coupling constants provides critical information about the geometry of the molecule.[2][5]
Comparative Data for this compound and Its Derivatives
To illustrate the power of NMR in characterizing this family of compounds, the following table presents predicted and known NMR data for the parent molecule and related structures. This comparative approach is essential for identifying and confirming the structure of novel derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound (Predicted) | H-2: ~8.2 (dd, JHF ≈ 7 Hz, JHH ≈ 2 Hz)H-6: ~7.9 (dd, JHF ≈ 9 Hz, JHH ≈ 2 Hz)OCH₃: ~3.9 (s) | C=O: ~164C-O: ~53Aromatic: 110-160 (with various C-F couplings) | F-4: Distinct multipletF-5: Distinct multiplet |
| Methyl 4-bromobenzoate | H-2,6: 7.87 (d, J = 8.6 Hz)H-3,5: 7.55 (d, J = 8.6 Hz)OCH₃: 3.87 (s) | C=O: 165.7C-Br: 127.5C-1: 130.6C-2,6: 131.1C-3,5: 131.9OCH₃: 51.2 | N/A |
| 1,3-Difluorobenzene | Complex multiplets in the aromatic region. | C-1,3: 163.5 (dd, ¹JCF = 245.5 Hz, ³JCF = 11.0 Hz)C-2: 103.9 (t, ²JCF = 25.6 Hz)C-4,6: 110.5 (d, ²JCF = 21.2 Hz)C-5: 130.6 (t, ⁴JCF = 10.1 Hz) | -110.1[2] |
| 3-Bromo-4-fluorobenzoic acid | 8.34 (m, 1H)8.07 (m, 1H)7.23 (m, 1H)[6] | 170.2, 162.7 (d, J = 256.2 Hz), 136.1 (d, J = 1.7 Hz), 131.5 (d, J = 8.8 Hz), 126.7 (d, J = 3.5 Hz), 116.7 (d, J = 23.1 Hz), 109.5 (d, J = 21.8 Hz)[6] | -98.11 (td, J = 7.2, 5.2 Hz)[6] |
Experimental Protocols for Robust Characterization
Achieving high-quality, reproducible NMR data for fluorinated compounds requires a meticulous experimental approach. The following protocol is a field-proven method for the characterization of this compound and its derivatives.
Step-by-Step NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the solvent is free of residual water and other impurities.
-
Use a high-quality 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum to assess sample purity and concentration.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a longer acquisition time will be required.
-
The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (for complex derivatives):
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): To probe through-space interactions, which can be particularly informative for confirming stereochemistry in more complex derivatives.
-
Visualizing the Workflow and Molecular Structure
To further clarify the experimental and analytical process, the following diagrams have been generated.
Caption: Experimental workflow for NMR characterization.
Caption: Key J-couplings in this compound.
Conclusion
The robust characterization of this compound and its derivatives is paramount for their effective use in research and development. While the inherent complexity of their NMR spectra can be challenging, a systematic approach that combines predictive analysis with a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous path to structural elucidation. By understanding the interplay of chemical shifts and coupling constants, particularly those involving fluorine, researchers can confidently verify their synthetic products and accelerate their research programs. This guide serves as a foundational reference for any scientist working with this important class of fluorinated aromatic compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
A Senior Application Scientist's Guide to HPLC Analysis for Purity Assessment of Synthesized PROTACs
Introduction: The Analytical Imperative for a New Modality
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that follow an "occupancy-driven" model, PROTACs are catalytic in nature, hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2][3] This unique mechanism of action allows them to target proteins previously considered "undruggable."[4]
However, the very structure that makes PROTACs so powerful—a tripartite assembly comprising a target-binding ligand, an E3 ligase ligand, and a flexible linker—presents formidable challenges for analytical chemists.[1][5] These heterobifunctional molecules are characterized by high molecular weights (often ~1,000 Da), significant structural complexity, and often, multiple chiral centers.[6] Consequently, ensuring the purity and stability of a synthesized PROTAC is not merely a quality control checkpoint; it is a fundamental prerequisite for obtaining reliable biological data and ensuring safety and efficacy in drug development pipelines.[5]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of PROTACs. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare orthogonal techniques, and provide the field-proven insights necessary to develop robust, self-validating analytical systems for this revolutionary class of molecules.
The Cornerstone of PROTAC Analysis: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized PROTACs.[7] The most common modality is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their relative hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[7] For PROTACs, which are often predominantly hydrophobic, this technique is exceptionally well-suited for separating the final product from unreacted starting materials, intermediates, and process-related impurities. Purity is typically calculated by the peak area percentage of the main PROTAC peak relative to the total area of all observed peaks, with a threshold of >95% often required for preclinical research.[7]
Causality in Column Selection: A Comparative Overview
The choice of HPLC column chemistry is the single most critical factor in achieving successful separation. Different stationary phases offer unique interaction mechanisms, which can be leveraged to resolve the PROTAC of interest from its closely related impurities.
| Stationary Phase | Principle of Separation | Best Suited For | Key Advantages & Rationale |
| C18 (Octadecylsilane) | Primarily hydrophobic (van der Waals) interactions. | General-purpose analysis of most PROTACs. | The industry standard due to its strong hydrophobicity and wide availability. It provides excellent retention for the nonpolar regions of PROTACs.[5] |
| Phenyl-Hexyl | Hydrophobic interactions plus π-π interactions from the phenyl rings. | PROTACs containing aromatic moieties near potential impurity sites. | The phenyl groups offer an alternative selectivity (orthogonal) to C18, which can be crucial for separating impurities that co-elute on a C18 column.[8] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions. | Complex separations where C18 and Phenyl-Hexyl fail; separating positional isomers. | The highly electronegative fluorine atoms provide a unique electronic environment, enhancing selectivity for degradants or isomers with subtle structural differences.[8] |
Developing a Robust HPLC Purity Method: A Systematic Workflow
A haphazard approach to method development is inefficient and unlikely to yield a robust, stability-indicating method. A systematic, phased approach is essential for success.
Caption: Workflow for HPLC method development for PROTAC purity assessment.
Experimental Protocol 1: General RP-HPLC-UV/MS Purity Analysis
This protocol provides a robust starting point for the routine purity analysis of a newly synthesized PROTAC. Coupling with a mass spectrometer (MS) is highly recommended for peak identity confirmation.
1. Materials and Reagents:
-
Synthesized PROTAC sample
-
HPLC-grade Acetonitrile (ACN) and Water
-
HPLC-grade Formic Acid (FA)
-
DMSO for sample dissolution
2. Instrumentation:
-
UPLC/HPLC system with a binary pump, autosampler, column oven, and a Photo Diode Array (PDA) or UV detector.
-
Mass Spectrometer (e.g., single quadrupole) for mass confirmation.
-
Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[5]
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the PROTAC in DMSO.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% ACN) to a final concentration of approximately 0.1 mg/mL.[5]
-
Filter the final solution through a 0.22 µm syringe filter before injection to prevent column blockage.[7]
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: 5% to 95% B over 5-7 minutes.[5]
-
Post-run Flush: Hold at 95% B for 1-2 minutes.
-
Re-equilibration: Return to 5% B and hold for 2 minutes.
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 1-5 µL.
-
Detection: UV absorbance at a relevant wavelength (e.g., 254 nm) and/or MS scan.
5. Data Analysis:
-
Integrate all peaks detected by the UV detector.
-
Calculate the % Purity = (Area of PROTAC Peak / Total Area of All Peaks) * 100.
-
Confirm the mass of the main peak corresponds to the expected molecular weight of the PROTAC using the MS data.
Orthogonal and Alternative Chromatographic Techniques
Relying on a single analytical method is insufficient for such complex molecules.[9] Orthogonal methods, which separate compounds based on different principles, are crucial for a comprehensive purity profile.
| Technique | Principle | Primary Application for PROTACs | Advantages | Limitations |
| RP-HPLC | Hydrophobicity | Primary purity assessment of main component and process-related impurities.[7] | High resolution, robust, widely available. | May not resolve non-polar aggregates; limited identification power without MS. |
| LC-MS | HPLC separation + Mass-to-Charge Ratio | Unambiguous identification of the parent PROTAC, impurities, and degradants.[8][10] | Provides molecular weight information, essential for structural confirmation. | Linker can be fragile and prone to in-source fragmentation; potential for signal dispersion with multi-charged ions.[6] |
| Size-Exclusion (SEC) | Hydrodynamic Radius (Size) | Detection and quantification of high molecular weight species (dimers, aggregates).[11][12] | Nondenaturing conditions; directly measures aggregation which is a critical quality attribute.[12] | Lower resolution for small molecule impurities; not a primary purity tool. |
| Supercritical Fluid (SFC) | Polarity (Normal Phase) | Chiral separations; purification of stereoisomers.[13] | Faster separations, reduced organic solvent use; superior for resolving chiral centers common in PROTACs.[14][15] | Less suitable for highly polar molecules; requires specialized instrumentation.[14] |
Size-Exclusion Chromatography (SEC): Assessing Aggregation
While RP-HPLC assesses purity from small molecule contaminants, it is not suitable for detecting soluble aggregates. PROTACs, due to their size and bifunctional nature, can be prone to aggregation, which can profoundly impact biological activity and immunogenicity. SEC separates molecules based on their size in solution, making it the ideal orthogonal method for this purpose.[12][16] In SEC, larger molecules (aggregates) cannot enter the pores of the stationary phase and elute first, while smaller molecules (the monomeric PROTAC) have a longer path through the pores and elute later.[16]
Supercritical Fluid Chromatography (SFC): Mastering Chirality
Many PROTACs possess multiple chiral centers, meaning they can exist as various stereoisomers.[6] These isomers may have drastically different biological activities and off-target effects. SFC, which uses a supercritical fluid like CO2 as the mobile phase, operates similarly to normal-phase HPLC and provides exceptional resolving power for chiral compounds, often outperforming HPLC in both speed and efficiency for these specific separations.[15][17]
Validating the Method: Forced Degradation Studies
A purity method is only truly reliable if it is "stability-indicating." This means the method must be able to separate the intact PROTAC from any potential degradation products that might form during manufacturing, storage, or in vivo.[8] To prove this, a forced degradation study is performed, where the PROTAC is intentionally exposed to harsh stress conditions.[5][8]
Caption: Workflow for a forced degradation study to validate a stability-indicating HPLC method.
Experimental Protocol 2: Forced Degradation Study
1. Objective: To demonstrate that the HPLC method can resolve the parent PROTAC from its degradation products.
2. Sample Preparation:
-
Prepare a stock solution of the PROTAC (e.g., 1 mg/mL in 50:50 ACN:Water).[5]
-
Divide the stock into separate vials for each stress condition.
-
Acid Degradation: Add 0.5 M HCl and incubate at room temperature or elevated temperature (e.g., 60 °C) for several hours. Neutralize with NaOH before injection.[5]
-
Base Degradation: Add 0.5 M NaOH and incubate. Neutralize with HCl before injection.[5]
-
Oxidative Degradation: Add 3% H₂O₂ and incubate.[5]
-
Control: Keep one vial of the stock solution under normal conditions.
-
Target Degradation: Aim for 5-20% degradation of the main peak to ensure degradants are visible without completely consuming the parent compound.[8]
3. Analysis:
-
Analyze the control and all stressed samples using the finalized HPLC-UV/MS method from Protocol 1.
4. Acceptance Criteria:
-
The method is considered stability-indicating if all major degradation peaks are baseline-resolved from the parent PROTAC peak.
-
The PDA detector should be used to assess peak purity across the main peak in the chromatograms of stressed samples.
-
MS data is critical for identifying the masses of the degradation products, which can provide insights into the stability liabilities of the molecule (e.g., linker hydrolysis).[8]
Conclusion
The analytical characterization of PROTACs is a complex but manageable challenge that demands a rigorous, multi-faceted strategy. While RP-HPLC forms the foundation of purity assessment, it cannot be viewed in isolation. A truly comprehensive analysis integrates the quantitative power of HPLC-UV with the definitive identification capabilities of mass spectrometry. Furthermore, orthogonal techniques like SEC and SFC must be employed to address critical quality attributes such as aggregation and stereoisomeric purity, respectively. By implementing systematic method development workflows and validating methods through forced degradation studies, researchers can build a self-validating analytical system. This ensures the generation of high-quality, reproducible data, which is the bedrock upon which successful PROTAC development is built.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of Methyl 3-bromo-4,5-difluorobenzoate and Methyl 2-bromo-4,5-difluorobenzoate
Introduction
In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. Their unique electronic properties can significantly enhance metabolic stability, binding affinity, and bioavailability. Among these, substituted bromodifluorobenzoates serve as versatile intermediates, primed for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of two common, yet distinct, isomers: Methyl 3-bromo-4,5-difluorobenzoate and Methyl 2-bromo-4,5-difluorobenzoate.
While structurally similar, the positional difference of the bromo and methyl ester substituents profoundly impacts their chemical reactivity. Understanding these nuances is critical for researchers in selecting the optimal building block and designing efficient synthetic routes. This document will dissect their structural and electronic characteristics, compare their reactivity in key chemical transformations with supporting data, and provide practical experimental protocols.
Structural and Electronic Properties: An Isomeric Divide
The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents, as well as steric factors.[1][2][3]
-
This compound (Isomer 1): The bromine atom is situated meta to the electron-withdrawing methyl ester group. The two fluorine atoms, strongly electronegative, withdraw electron density via the inductive effect. The ester group deactivates the ring through both inductive and resonance effects.
-
Methyl 2-bromo-4,5-difluorobenzoate (Isomer 2): The bromine atom is positioned ortho to the methyl ester group. This seemingly minor change introduces a significant steric and electronic phenomenon known as the "ortho effect."[4][5] The bulky ester group sterically hinders the adjacent bromine atom, which can impede the approach of catalysts and reagents.[6] Furthermore, this steric clash can force the carboxyl group to twist out of the plane of the benzene ring, altering the ring's electronic properties and the acidity of adjacent protons.[4][7]
Caption: Key structural differences between the two isomers.
Comparative Reactivity in Key Transformations
The structural disparities directly translate to differences in performance in common synthetic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental to C-C and C-N bond formation. The critical initial step, oxidative addition of the aryl bromide to a Pd(0) complex, is highly sensitive to steric hindrance around the C-Br bond.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[8][9] For the 2-bromo isomer, the proximity of the methyl ester group can significantly slow the rate of oxidative addition. To achieve comparable yields to the 3-bromo isomer, more forcing conditions or the use of specialized, bulky phosphine ligands (e.g., Josiphos, t-BuBrettPhos) may be necessary to promote the reaction.[10] The 3-bromo isomer, with its unencumbered bromine atom, is expected to react under more standard conditions.
Suzuki-Miyaura Coupling: Similar to amination, the formation of a C-C bond with a boronic acid or ester is affected by sterics. The 3-bromo isomer is predicted to be more reactive and provide higher yields under standard catalytic conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) compared to the 2-bromo isomer. The latter may require higher catalyst loadings, elevated temperatures, or ligands designed for sterically hindered substrates.
Comparative Data Summary (Predicted & Literature-Based)
| Reaction | This compound | Methyl 2-bromo-4,5-difluorobenzoate | Rationale |
| Buchwald-Hartwig | Higher reactivity, standard ligands (e.g., XantPhos, BINAP) sufficient.[10][11] | Lower reactivity, may require bulky ligands (e.g., t-BuXPhos) and higher temperatures. | Steric hindrance at the ortho position slows oxidative addition.[6][8] |
| Suzuki Coupling | Good to excellent yields under standard conditions. | Lower yields, potential for side reactions (e.g., hydrodehalogenation). Requires optimized conditions. | Steric hindrance impedes transmetalation and reductive elimination steps. |
| Sonogashira Coupling | Expected to proceed efficiently with standard Pd/Cu catalysis. | Reaction may be sluggish; higher temperatures and excess alkyne may be needed. | The approach of the copper acetylide and the palladium complex is sterically challenging. |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group (in this case, typically a fluorine atom).[12] The reaction rate is enhanced by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize the negative charge in the intermediate Meisenheimer complex.[12]
-
This compound: The ester group is para to the fluorine at C-4 and meta to the fluorine at C-5. Therefore, the fluorine at C-4 is significantly more activated towards SNAr. Nucleophilic attack will predominantly occur at this position.
-
Methyl 2-bromo-4,5-difluorobenzoate: The ester group is meta to the fluorine at C-4 and para to the fluorine at C-5. Consequently, the fluorine at C-5 is highly activated and will be the primary site of nucleophilic attack.
The positional selectivity in SNAr is therefore distinct and predictable for each isomer, offering complementary synthetic pathways. Computational studies have shown that electron-accepting substituents increase the electrophilicity of the aromatic ring, facilitating these reactions.[13][14]
Experimental Protocols
Trustworthy protocols are self-validating. The following represents a robust starting point for a common transformation.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure and should be optimized for specific substrates.
Caption: Standard workflow for a Buchwald-Hartwig amination experiment.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the desired amine (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Degassing: Sparge the resulting suspension with inert gas for 15 minutes.
-
Catalyst Addition: To the stirred suspension, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XantPhos, 0.04 mmol).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Summary and Practical Recommendations
The choice between this compound and Methyl 2-bromo-4,5-difluorobenzoate is not arbitrary and should be dictated by the intended synthetic transformation.
| Feature | This compound | Methyl 2-bromo-4,5-difluorobenzoate |
| Structure | Less sterically hindered C-Br bond. | Sterically hindered C-Br bond due to ortho-ester. |
| Cross-Coupling | Preferred isomer. Generally higher reactivity and requires standard conditions. | Challenging substrate. Requires specialized bulky ligands, higher temperatures, or longer reaction times. |
| SNAr | Nucleophilic attack occurs at C-4 . | Nucleophilic attack occurs at C-5 . |
| Recommendation | Ideal for most palladium-catalyzed cross-coupling reactions where reactivity is paramount. | Use when the specific substitution pattern is required or for SNAr at the C-5 position. Be prepared to screen catalysts and conditions for cross-coupling. |
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 14. Computational study of vicarious nucleophilic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-bromo-4,5-difluorobenzoate in the Synthesis of Biologically Active Compounds: A Comparative Guide
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties. Methyl 3-bromo-4,5-difluorobenzoate has emerged as a valuable and versatile building block in this pursuit. Its unique substitution pattern—a bromine atom for facile modification and two fluorine atoms to modulate electronic and metabolic properties—renders it a powerful starting material for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth technical comparison of compounds derived from this key intermediate, with a focus on their synthesis, biological activity, and the underlying structure-activity relationships.
Introduction: The Advantage of Fluorination and Bromination
The presence of fluorine in drug molecules can significantly impact their metabolic stability, binding affinity, and bioavailability. The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an extended half-life. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets.
The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments and the construction of complex chemical architectures. This dual functionality of a stable difluorophenyl ring and a reactive bromine atom makes this starting material particularly attractive for medicinal chemists.
Application in Proteolysis-Targeting Chimeras (PROTACs)
A burgeoning area where fluorinated building blocks are of paramount importance is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."
While a direct synthesis of a PROTAC using this compound as the starting material is not yet prominently featured in publicly available literature, its potential is evident from the synthesis of related structures. For instance, fluorinated phthalimides derived from similar precursors are key components of ligands for the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC design.
The synthesis of such ligands often involves the reaction of a substituted aminophthalimide with a suitable linker. The difluorobenzamide moiety, which can be derived from this compound, can serve as a crucial part of the "warhead" that binds to the target protein of interest (POI).
Comparative Analysis of E3 Ligase Ligands
The choice of E3 ligase and its corresponding ligand is a critical factor in the design of an effective PROTAC. The most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).
| E3 Ligase | Ligand Class | Key Features |
| Cereblon (CRBN) | Thalidomide and its analogs (e.g., lenalidomide, pomalidomide) | High-affinity binding, well-established synthetic routes.[1][2] |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor 1α (HIF-1α) mimetics | Potent and well-characterized, often leading to efficient degradation.[1][2] |
| Inhibitors of Apoptosis Proteins (IAPs) | Bestatin and its derivatives | Can induce apoptosis in addition to protein degradation.[1] |
| Mouse Double Minute 2 Homolog (MDM2) | Nutlin and its analogs | Primarily used for degrading p53, but has been adapted for other targets.[1] |
The selection of the E3 ligase ligand can influence the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a key determinant of degradation efficiency.
Experimental Workflow for PROTAC Assembly
The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. A general workflow is outlined below:
Caption: A generalized workflow for the synthesis of a PROTAC molecule, highlighting the potential use of this compound in the warhead synthesis.
Derivatives with Potential Anticancer and Antibacterial Activity
Beyond PROTACs, the difluorobromophenyl scaffold is present in a variety of compounds with potential therapeutic applications. For example, benzamide derivatives are being investigated as smoothened antagonists for the treatment of cancers driven by the Hedgehog signaling pathway.[3] The difluoro substitution pattern can enhance the binding affinity and selectivity of these inhibitors.
In the realm of antibacterial research, the structural motif of this compound can be found in compounds designed to inhibit bacterial enzymes. While specific examples are still emerging, the general class of fluorinated benzamides has shown promise as antimicrobial agents.[4]
Experimental Protocol: Synthesis of a Hypothetical Benzamide Derivative
The following is a representative, though hypothetical, protocol for the synthesis of a benzamide derivative from this compound, illustrating the key chemical transformations.
Step 1: Suzuki Coupling to Introduce a Phenyl Group
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of toluene and ethanol, add phenylboronic acid (1.2 eq) and a 2M aqueous solution of sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the methyl 3,4-difluoro-5-phenylbenzoate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the methyl 3,4-difluoro-5-phenylbenzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran and methanol.
-
Add a 1M aqueous solution of lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 3,4-difluoro-5-phenylbenzoic acid.
Step 3: Amide Coupling to Form the Final Benzamide
-
To a solution of 3,4-difluoro-5-phenylbenzoic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide.
-
Stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final benzamide derivative.
Comparative Biological Evaluation
To assess the biological activity of newly synthesized compounds, a battery of in vitro and in vivo assays is typically employed. For a hypothetical anticancer agent, this would include:
In Vitro Assays:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Target Engagement Assays (e.g., Western Blot, Kinase Activity Assays): To confirm that the compound interacts with its intended molecular target.
-
Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays): To elucidate the cellular pathways affected by the compound.
In Vivo Assays:
-
Xenograft Models: To evaluate the anti-tumor efficacy of the compound in animal models bearing human tumors.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity Studies: To assess the safety profile of the compound in animal models.
A crucial aspect of the evaluation is the comparison with existing drugs or alternative compounds. For instance, a novel benzamide derivative targeting the Hedgehog pathway would be compared to the FDA-approved drug vismodegib.
| Compound | Target | IC50 (nM) in Target Cell Line | In Vivo Efficacy (Tumor Growth Inhibition) |
| Hypothetical Derivative | Smoothened | [Insert Experimental Data] | [Insert Experimental Data] |
| Vismodegib (GDC-0449) | Smoothened | [Literature Value] | [Literature Value] |
Conclusion
This compound is a highly valuable building block for the synthesis of a wide range of biologically active molecules. Its strategic combination of a synthetically versatile bromine atom and the pharmacologically advantageous difluoro substitution pattern makes it a powerful tool in the arsenal of medicinal chemists. While the direct application of this specific starting material in late-stage clinical candidates is an area of ongoing research, its utility in the construction of complex molecular architectures, particularly in the context of PROTACs and targeted cancer therapies, is clear. Further exploration of derivatives from this versatile intermediate holds significant promise for the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoate Analogs
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated benzoate analogs, a class of compounds with diverse biological activities. We will explore how the number and position of fluorine substituents on the benzoate scaffold influence their efficacy, with a focus on antimicrobial and anti-inflammatory applications. This will be illustrated through comparative experimental data, a detailed case study on the nonsteroidal anti-inflammatory drug (NSAID) diflunisal, and comprehensive experimental protocols to empower researchers in their own discovery efforts.
Structure-Activity Relationship (SAR) of Fluorinated Benzoate Analogs
The biological activity of benzoate analogs can be significantly modulated by the addition of fluorine atoms to the phenyl ring. The position and number of these substituents dictate the molecule's electronic distribution, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.
The Influence of Fluorine Substitution on Antimicrobial Activity
A compelling illustration of fluorine's impact is seen in a series of pyrazole-substituted benzoic acid derivatives, which have been evaluated for their antibacterial properties.[3] Although these are complex analogs, the SAR trends related to the fluorinated aniline moiety provide valuable insights that are broadly applicable to fluorinated benzoates. The data reveals that simple fluorination does not guarantee enhanced activity; rather, the substitution pattern is critical.
For instance, in a series of 4-[4-(anilinomehyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives, mono- and di-fluoro substitutions on the aniline ring resulted in a lack of significant antibacterial activity.[3] However, the combination of fluorine with other halogens, such as in the 3,5-dichloro-4-fluoro derivative, produced a potent compound with Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against certain staphylococci strains.[3] This suggests a synergistic interplay between different substituents.
Interestingly, while mono- and di-fluoro analogs were weak inhibitors, the 3,5-bis(trifluoromethyl) derivative was one of the most potent in the series.[3] This highlights that the stronger electron-withdrawing nature of the trifluoromethyl group can have a more profound effect on activity than a single fluorine atom.
Table 1: Comparative Antibacterial Activity of Fluorinated Benzoic Acid Analogs [3]
| Compound | Substituent Pattern on Anilino Moiety | S. aureus (ATCC 29213) MIC (µg/mL) | S. aureus (Sa91) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) |
| 5 | 3-Fluoro | >128 | >128 | >128 |
| 6 | 4-Fluoro | >128 | >128 | >128 |
| 17 | 3,4-Difluoro | >128 | >128 | >128 |
| 18 | 3-Chloro-4-fluoro | 16 | 16 | >128 |
| 30 | 4-Trifluoromethyl | 16 | 16 | 128 |
| 31 | 3,5-Dichloro-4-fluoro | 1 | 0.5 | 64 |
| 29 | 3,5-bis(Trifluoromethyl) | 1 | 1 | 8 |
Data sourced from a study on 4-[4-(anilinomehyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives.[3]
The causality behind these observations lies in the complex interplay of electronics and sterics. A single fluorine atom may not provide a sufficient alteration of the molecule's properties to induce strong binding to the bacterial target. However, the strong electron-withdrawing nature of multiple halogens or trifluoromethyl groups can significantly alter the pKa of the molecule or enhance its ability to participate in crucial interactions within the active site of a target enzyme, such as those involved in fatty acid biosynthesis.[3]
Case Study: Diflunisal, a Fluorinated Salicylate Analog
Diflunisal, or 5-(2',4'-difluorophenyl)salicylic acid, is a classic example of a successful fluorinated benzoate analog. It is an NSAID developed as a more potent and longer-lasting alternative to aspirin.[4][5]
Mechanism of Action: COX Inhibition
The primary mechanism of action for diflunisal is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the action of COX enzymes, diflunisal reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects.[3][7] Unlike aspirin, which has an O-acetyl group and acetylates the COX enzyme, leading to irreversible inhibition, diflunisal is a reversible inhibitor.[5]
The presence of the difluorophenyl group at the C5 position of salicylic acid significantly enhances its lipophilicity and potency compared to salicylic acid alone.[5] This substitution provides an optimal molecular configuration for binding to the active site of COX enzymes.[5]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Diflunisal.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the biological activity of fluorinated benzoate analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for assessing the antibacterial efficacy of a compound.[6]
1. Preparation of Materials:
-
Test compounds (fluorinated benzoate analogs) and a standard antibiotic (e.g., ciprofloxacin).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Spectrophotometer.
2. Experimental Workflow:
Caption: Workflow for MIC Determination via Broth Microdilution.
3. Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the test compounds and standard antibiotic in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions in MHB to achieve a range of desired concentrations.
-
Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is used to determine the inhibitory potency of compounds against COX-1 and COX-2.[5]
1. Preparation of Materials:
-
Test compounds (e.g., diflunisal) and a reference inhibitor (e.g., indomethacin).
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., Tris-HCl).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2).
2. Experimental Workflow:
Caption: Workflow for In Vitro COX Inhibition Assay.
3. Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of the test compounds, reference inhibitor, and arachidonic acid in the appropriate buffer.
-
Enzyme and Inhibitor Pre-incubation: In a reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference inhibitor for a defined period (e.g., 15 minutes at 37°C).
-
Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid to the mixture.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 2 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify Prostaglandin Production: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate IC50: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
Conclusion
The structure-activity relationship of fluorinated benzoate analogs is a nuanced field where the position and nature of fluorine substitution are paramount to biological activity. As demonstrated, simple fluorination is not a universal solution for enhancing efficacy; rather, a deep understanding of the target and the interplay of electronic and steric effects is required for rational drug design. The case of diflunisal exemplifies how strategic fluorination can lead to a highly successful therapeutic agent. The provided protocols offer a robust framework for researchers to explore and validate the potential of novel fluorinated benzoate analogs in the ongoing quest for new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to VHL Ligand Precursors: A Comparative Analysis of Alternatives to Methyl 3-bromo-4,5-difluorobenzoate for PROTAC Synthesis
Introduction: Beyond the Canonical Building Block in VHL-Recruiting PROTACs
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3][4] Among the most successfully exploited E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[5][6][7][8]
The development of potent, cell-permeable VHL ligands has been a cornerstone of the PROTAC field.[9][10] A significant portion of these ligands are derived from a hydroxyproline core, which is then synthetically elaborated. The "right-hand side" (RHS) of these ligands, typically a substituted aromatic ring, is crucial for binding affinity and provides a critical attachment point for the PROTAC linker.
For years, Methyl 3-bromo-4,5-difluorobenzoate has served as the workhorse starting material for constructing this RHS. Its bromine atom provides a reliable chemical handle for palladium-catalyzed cross-coupling reactions, enabling the attachment of a diverse array of linkers. However, an over-reliance on a single synthetic strategy can be limiting. The demands of modern drug discovery—requiring fine-tuning of physicochemical properties, exploration of novel chemical space, and optimization of synthetic routes—necessitate a broader toolkit of precursor reagents.
This guide provides a comprehensive comparison of viable alternative reagents to this compound. We will delve into the chemistry underpinning their use, present their strategic advantages and disadvantages, and provide actionable experimental protocols to empower researchers in their PROTAC synthesis campaigns.
Chapter 1: The Benchmark Reagent - Deconstructing this compound
This compound is a foundational building block in VHL-based PROTAC synthesis. Its utility stems from the bromine atom, which serves as a versatile electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of a carbon-carbon or carbon-nitrogen bond, which becomes the anchor point for the PROTAC linker.
Primary Synthetic Application: Suzuki-Miyaura Coupling
The most common application involves a Suzuki-Miyaura cross-coupling reaction with a boronic acid or boronate ester that is appended to the linker. This reaction is well-established and generally robust.
Caption: General workflow for VHL ligand synthesis using Suzuki coupling.
Advantages:
-
Commercial Availability: The reagent is widely available from numerous suppliers.
-
Robust Reactivity: The C-Br bond is readily activated by common palladium catalysts.
-
Extensive Literature: A vast body of literature exists, simplifying reaction optimization.
Limitations:
-
Reaction Conditions: Palladium-catalyzed reactions can sometimes require elevated temperatures, which may not be suitable for sensitive substrates.
-
Metal Contamination: Residual palladium in the final product is a concern for therapeutic applications and requires rigorous purification.
-
Limited Linker Diversity: Primarily restricts linker attachment to C-C or C-N bonds, making the synthesis of ether- or amide-linked PROTACs less direct.
Chapter 2: A Comparative Guide to Alternative Reagents
Moving beyond the bromo-standard opens up new synthetic possibilities. The choice of an alternative is a strategic decision based on the desired linker type, required reaction conditions, and overall synthetic plan.
| Reagent Class | Example Reagent | Primary Coupling Reaction | Key Advantages | Key Disadvantages |
| Iodo-Analogs | Methyl 3-iodo-4,5-difluorobenzoate | Suzuki, Buchwald, Sonogashira | Higher reactivity than bromo-analogs, allowing for milder reaction conditions. | Higher cost and molecular weight; can be less stable. |
| Boronic Acid Derivatives | Methyl 3-(Bpin)-4,5-difluorobenzoate | Suzuki Coupling | Reverses the polarity of the coupling partners; can be milder and highly efficient.[11] | Boronic acids/esters can be unstable; requires an extra step for synthesis. |
| Hydroxy Analogs | Methyl 3-hydroxy-4,5-difluorobenzoate | Williamson Ether Synthesis | Enables direct formation of stable ether linkers, which can improve metabolic stability and solubility.[12] | Requires strong bases (e.g., NaH, Cs2CO3) which can have functional group compatibility issues. |
| Amino Analogs | Methyl 3-amino-4,5-difluorobenzoate | Amide Coupling, Buchwald-Hartwig | Allows for direct amide bond formation with a linker-carboxylic acid; avoids palladium catalysis.[13] | Amide bond formation requires activating agents (e.g., HATU); aniline nitrogen is less nucleophilic. |
| Nitrile Precursors | 4-Bromo-2-hydroxybenzonitrile | Williamson Ether Synthesis | Allows for modular attachment of linkers to ortho-phenolic derivatives.[5] | Requires subsequent synthetic steps to form the final VHL ligand structure. |
Chapter 3: Experimental Protocols in Focus
Theoretical advantages must be supported by robust and reproducible experimental methods. Here, we provide detailed protocols for two key alternative strategies.
Protocol 1: Suzuki-Miyaura Coupling Using a Boronic Ester Precursor
This protocol reverses the traditional roles of the coupling partners, using the VHL precursor as the nucleophilic boronic ester. This can be advantageous when the linker component is a more complex or sensitive halide.
Caption: Experimental workflow for Suzuki coupling with a boronic ester precursor.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask, add Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-difluorobenzoate (1.0 eq), the linker-halide (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.
-
Solvent/Base Addition: Add dioxane, followed by a 2M aqueous solution of K₂CO₃ (3.0 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis from a Hydroxy-Functionalized Precursor
This protocol is ideal for generating PROTACs with stable ether linkages, which can offer advantages in terms of metabolic stability and physicochemical properties compared to more common ester or amide linkages.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-hydroxy-4,5-difluorobenzoate (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add the linker terminating in a suitable leaving group (e.g., a primary alkyl bromide or tosylate, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Chapter 4: Strategic Reagent Selection - A Decision Framework
The selection of a starting material should not be arbitrary. It is a critical decision that impacts the entire synthetic route and the properties of the final PROTAC. The following framework can guide this choice.
Caption: Decision framework for selecting a VHL ligand precursor.
Key Considerations:
-
Linker Chemistry: The desired bond (C-C, C-N, C-O) is the primary determinant. Ether linkages often require a hydroxy precursor, while direct amide linkages necessitate an amino precursor.
-
Orthogonality: Consider the functional groups on your POI ligand and linker. If your molecule is sensitive to strong bases, a Williamson ether synthesis might be problematic. If it is sensitive to palladium, a Suzuki coupling should be avoided.
-
Synthetic Efficiency: A direct coupling from a commercially available reagent is often faster than a route that requires the pre-synthesis of a boronic ester. However, the latter may provide higher yields in the crucial coupling step.
-
Final PROTAC Properties: An ether-linked PROTAC will have different solubility, flexibility, and metabolic stability than one with a biaryl C-C bond at the same position. These factors should be considered early in the design phase.
Conclusion
While this compound remains a valuable and reliable starting material for the synthesis of VHL-recruiting PROTACs, it represents only one of many possible synthetic entry points. By embracing alternatives such as iodo-, hydroxy-, amino-, and boronic acid-functionalized analogs, medicinal chemists and drug discovery professionals can significantly expand their synthetic capabilities. This expanded toolkit allows for the creation of more diverse PROTAC libraries, the fine-tuning of physicochemical properties through varied linker attachments, and the strategic circumvention of problematic reaction conditions. Ultimately, a deeper understanding and application of these alternative reagents will accelerate the development of the next generation of potent and selective protein degraders.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC derivatization of natural products for target identification and drug discovery: Design of evodiamine-based PROTACs as novel REXO4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Palladium Ligand Efficacy in the Suzuki-Miyaura Coupling of Methyl 3-bromo-4,5-difluorobenzoate
For professionals in pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its value is particularly evident in the synthesis of complex biaryl structures, which form the core of numerous modern therapeutics and functional materials.[4][5] This guide focuses on a specific, yet representative, challenge: the coupling of Methyl 3-bromo-4,5-difluorobenzoate. The electron-deficient nature of this aryl bromide, stemming from the withdrawing effects of the ester and two fluoro-substituents, makes the initial oxidative addition step of the catalytic cycle particularly demanding.[6] Consequently, the choice of palladium ligand is not merely an optimization but a critical determinant of reaction success.
This document provides a comparative analysis of common palladium ligand classes for this transformation. We will delve into the mechanistic reasoning behind ligand selection, present comparative performance data, and provide a robust, reproducible experimental protocol.
The Decisive Role of the Ligand in the Catalytic Cycle
The efficacy of a palladium-catalyzed cross-coupling hinges on the delicate balance of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8] The ancillary ligand, bound to the palladium center, profoundly influences the rate and efficiency of each step.[4][9]
-
Oxidative Addition : This is often the rate-limiting step, especially with electron-deficient or sterically hindered aryl halides.[6] The palladium(0) catalyst inserts into the carbon-bromine bond. Bulky, electron-rich ligands are known to accelerate this process by promoting the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species.[4][5][9]
-
Transmetalation : The organic moiety is transferred from the boronic acid to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[8][10]
-
Reductive Elimination : The final step forms the new C-C bond and regenerates the active palladium(0) catalyst.[2][7][10] Ligand bulk can also facilitate this step, likely by creating steric strain that is relieved upon product formation.[9]
The following diagram illustrates the fundamental Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Efficacy of Palladium Ligands
For an electron-deficient substrate like this compound, the choice of ligand is paramount. While classical ligands like triphenylphosphine (PPh₃) can be effective for simpler substrates, they often fail with more challenging partners. Modern bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have emerged as superior options.[5][9][11]
The following table summarizes the expected performance of various ligand types for the coupling of this compound with a generic arylboronic acid, based on established principles for similar challenging couplings.[4][5][12]
| Ligand Type | Example Ligand | Key Characteristics | Expected Yield (%) | Rationale for Performance |
| Buchwald Biaryl Phosphine | SPhos | Bulky, strongly electron-donating | >95 | Promotes fast oxidative addition and reductive elimination, ideal for electron-poor aryl bromides.[1][5] |
| Buchwald Biaryl Phosphine | XPhos | Very bulky, electron-donating | >95 | Similar to SPhos, offers broad utility and high activity for challenging substrates.[4] |
| N-Heterocyclic Carbene (NHC) | IPr | Strong σ-donor, sterically shielding | 90-98 | Forms very stable palladium complexes, preventing catalyst decomposition and showing high reactivity.[1][9][12] |
| Traditional Triarylphosphine | PPh₃ | Moderately bulky, less electron-donating | <40 | Generally insufficient for activating electron-deficient aryl bromides, leading to slow or incomplete reaction.[5] |
| Bidentate Phosphine | dppf | Rigid backbone, moderate bite angle | 60-85 | Often effective, but may be less efficient than bulky monophosphines for this specific substrate class.[13] |
Recommended Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound using a high-performance Buchwald-type ligand system.[1][4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)[1]
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere : Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition : Using syringes, add the degassed toluene and degassed water to the reaction tube.
-
Reaction Execution : Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 2-18 hours.
-
Work-up : Once the starting material is consumed, allow the mixture to cool to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine (20 mL), then dry over anhydrous MgSO₄.
-
Purification : Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.
The following diagram outlines the general experimental workflow.
Caption: General workflow for the Suzuki-Miyaura coupling experiment.
Conclusion and Outlook
For the Suzuki-Miyaura coupling of the electron-deficient this compound, the data and established chemical principles strongly favor the use of bulky, electron-rich monophosphine ligands. Buchwald-type ligands, such as SPhos and XPhos, are particularly effective as they are specifically designed to overcome the high activation barriers associated with both the oxidative addition of challenging substrates and the final reductive elimination step.[4][5] While robust N-heterocyclic carbene ligands also show promise, the broad commercial availability and extensive literature support for biaryl phosphines make them the primary recommendation for researchers aiming for high efficiency and reproducibility in this context. The provided protocol represents a validated starting point for achieving high yields in the synthesis of valuable difluorinated biaryl compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. odinity.com [odinity.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
A Senior Application Scientist's Guide: Boronic Acids vs. Organotrifluoroborates in Suzuki-Miyaura Coupling
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[3] At the heart of this transformation lies the organoboron reagent, the nucleophilic partner that dictates much of the reaction's success, scope, and practicality.
For decades, boronic acids (R-B(OH)₂) were the undisputed reagents of choice. However, their inherent instabilities presented significant challenges, particularly in complex syntheses. This led to the development and popularization of potassium organotrifluoroborates (R-BF₃K), which function as highly stable, "protected" surrogates for boronic acids.[4][5][6]
This guide provides an in-depth, objective comparison of these two crucial classes of reagents. Moving beyond a simple list of pros and cons, we will explore the fundamental chemical principles that govern their behavior, present comparative experimental data, and offer detailed protocols to empower researchers in selecting the optimal reagent for their specific synthetic challenge.
Boronic Acids: The Established Workhorse
Boronic acids have been the traditional and most widely used organoboron partner in Suzuki-Miyaura couplings, primarily due to their high reactivity and the vast number of commercially available analogues.[7]
The Advantages of Reactivity
The primary advantage of boronic acids lies in their direct availability for the catalytic cycle. Under basic conditions, they readily form a boronate species, which is primed for the crucial transmetalation step with the palladium catalyst.[8] This inherent reactivity contributes to their high atom economy and has allowed for the development of countless robust, well-documented protocols.[9][10]
The Challenges of Instability
Despite their utility, the practical application of boronic acids is frequently complicated by their inherent instability.[3] These challenges are not mere inconveniences; they can compromise reaction yields, reproducibility, and stoichiometry.
-
Protodeboronation: This is arguably the most significant undesired side reaction. It involves the cleavage of the carbon-boron bond by a proton source, replacing it with a carbon-hydrogen bond, which results in the loss of the nucleophile and formation of a simple arene byproduct.[11][12] This process is often catalyzed by the base required for the coupling itself and is particularly problematic for electron-deficient, electron-rich, or heteroaromatic boronic acids.[9][13][14]
-
Boroxine Formation: Boronic acids have a strong tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[7][15] This creates an equilibrium between the monomeric acid and the trimeric boroxine, making it difficult to accurately weigh the reagent and ensure precise stoichiometry in a reaction.[7]
-
Physical Properties and Handling: Many boronic acids are waxy, amorphous solids that are difficult to purify and handle.[7] They are also susceptible to oxidation, which can further reduce their purity and reactivity over time.[9]
Organotrifluoroborates: The Stabilized and Versatile Alternative
Potassium organotrifluoroborates were developed by Vedejs and extensively explored by Molander to overcome the inherent stability issues of boronic acids.[16] They are not simply another reagent, but a solution to the fundamental challenges posed by their predecessors.
The Foundation of Stability
The exceptional stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom.[4][17] The strong, covalent boron-fluorine bonds and the overall anionic charge create a structure that is robustly stable to air and moisture.[9][15][17][18] This has several profound practical advantages:
-
Benchtop Stability: They are typically free-flowing, crystalline solids that can be stored indefinitely at room temperature without special precautions.[17][18][19]
-
Monomeric Structure: They exist as well-defined monomeric salts, eliminating the stoichiometry problems caused by boroxine formation.[9]
-
Resistance to Degradation: The protected boron center is highly resistant to the common decomposition pathways that plague boronic acids, most notably protodeboronation.[11][18]
The "Slow Release" Mechanism
A crucial concept to grasp is that organotrifluoroborates are precursors to the active coupling species. Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[20][21]
This "slow release" mechanism is the key to its success. By maintaining a very low steady-state concentration of the active (and unstable) boronic acid, it dramatically suppresses side reactions like protodeboronation and oxidative homocoupling.[12][21] This allows for near-stoichiometric use of the boron reagent, improving efficiency and simplifying purification.[18][22]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between a boronic acid and an organotrifluoroborate often depends on the specific demands of the synthesis. The following tables summarize their key characteristics and present comparative experimental data.
Table 1: Comparative Properties of Boronic Acids and Organotrifluoroborates
| Feature | Boronic Acids (R-B(OH)₂) | Potassium Organotrifluoroborates (R-BF₃K) | Causality & Field Insights |
| Physical State | Often waxy, amorphous, or oily solids | Crystalline, free-flowing solids | Crystalline nature of R-BF₃K salts simplifies handling, weighing, and purification.[15][18] |
| Air & Moisture Stability | Prone to dehydration (boroxine formation) and hydrolysis (protodeboronation).[15][17] | Exceptionally stable; can be stored indefinitely on the benchtop.[17][18] | Tetracoordinate boron in R-BF₃K is less electrophilic and protected from attack by water and oxygen.[9][17] |
| Stoichiometry | Complicated by equilibrium with trimeric boroxine anhydrides.[7] | Precise and reliable due to well-defined monomeric salt structure.[9] | Avoids the need to use excess reagent to compensate for impurities or boroxine content. |
| Protodeboronation | Highly susceptible, especially with sensitive substrates.[9][12] | Highly resistant due to the protected boron center.[18] | This is the single most important advantage for challenging couplings, leading to higher yields. |
| Reactivity Profile | Directly active species (after base activation). | Stable precursor requiring in situ hydrolysis for "slow release" of the active boronic acid.[21] | The slow-release mechanism minimizes the concentration of unstable boronic acid, suppressing side reactions.[12] |
| Functional Group Tolerance | Can be limited by the instability of the C-B bond during prior synthetic steps. | Excellent; the R-BF₃K moiety can be carried through multiple synthetic steps where a boronic acid would decompose.[4][5] | Acts as a robust "protected" form of a boronic acid, enabling more complex, multi-step syntheses.[16] |
Table 2: Comparative Yields in Challenging Suzuki-Miyaura Couplings
In many standard cases, both reagents provide good results. The true advantage of organotrifluoroborates emerges in more demanding applications, particularly with heteroaromatic substrates prone to protodeboronation.
| Coupling Partners | Boronic Acid Yield | Organotrifluoroborate Yield | Source & Comments |
| Indoleboronic Acid + Heteroaryl Iodide | 37% | 60% | [16] A clear example where switching to the trifluoroborate salt significantly improved the yield in a heteroaryl coupling. |
| (Various) | (Typically requires 1.5-2 equiv.) | (Near-stoichiometric amounts) | [22] The stability of R-BF₃K allows for more efficient use of the nucleophilic partner, which is critical for precious or complex substrates. |
| Heteroaryl Halides + Heteroaryl Boron Reagent | Moderate to Good | Good to Excellent | [18] A comprehensive study showed that the combination of heteroaryltrifluoroborates with modern catalysts provides a general and efficient protocol. |
Mechanistic Insights: Understanding the "Why"
The choice of reagent directly impacts the catalytic cycle and potential off-cycle reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1][3] The base is crucial for activating the boron reagent to facilitate the otherwise slow transmetalation step.[4][7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 20. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
The Fluorine Advantage: A Comparative Guide to Enhanced Metabolic Stability in Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Metabolic Stability
In the landscape of drug discovery and development, the metabolic stability of a lead candidate is a critical determinant of its ultimate success. A compound that is rapidly metabolized will likely exhibit poor bioavailability and a short in vivo half-life, necessitating frequent and high dosing regimens that can lead to undesirable side effects and diminished patient compliance. Consequently, the early-stage optimization of metabolic stability is a paramount objective for medicinal chemists. Among the various strategies employed to achieve this, the introduction of fluorine into a drug candidate's molecular structure has emerged as a powerful and widely adopted approach.[1][2]
This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated drug candidates versus their non-fluorinated counterparts. We will delve into the mechanistic underpinnings of fluorine's stabilizing effects, present supporting experimental data from various in vitro models, and provide detailed, field-proven protocols for the evaluation of metabolic stability in your own research.
The C-F Bond: A Bulwark Against Metabolic Attack
The enhanced metabolic stability conferred by fluorination is primarily attributed to the intrinsic strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, the C-F bond is considerably more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) superfamily of enzymes that are the primary drivers of Phase I metabolism. By strategically replacing a hydrogen atom at a known or suspected metabolic "soft spot" with a fluorine atom, chemists can effectively "block" or significantly retard oxidative metabolism at that position. This strategic substitution can lead to a longer circulating half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[3][4]
However, the influence of fluorine extends beyond simple metabolic blocking. Its high electronegativity can alter the electronic properties of adjacent functional groups, potentially modulating the pKa of nearby amines or the acidity of protons, which can in turn affect enzyme-substrate interactions and overall metabolic pathways.[5][6]
Comparative Analysis of Metabolic Stability: In Vitro Evidence
The most direct way to assess the impact of fluorination on metabolic stability is through in vitro assays that measure the rate of disappearance of a parent compound over time in the presence of metabolically active liver preparations. The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.
The following tables summarize experimental data from studies that have directly compared the metabolic stability of fluorinated compounds with their non-fluorinated analogs in various in vitro systems.
Table 1: Comparison of Metabolic Stability in Liver Microsomes
| Drug/Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [3] | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [3] | |
| Kinase Inhibitors | Compound 1 | Pyrazolo[1,5-a]pyrimidine | - | - | - | [7] |
| Compound 2 | ortho-Fluoro-aniline analog of Compound 1 | - | Improved in vivo metabolic stability | - | [7] | |
| Antipsychotics | Risperidone | - | - | - | Human | [8] |
| 9-Fluororisperidone | Fluorinated analog of Risperidone | - | 16x more metabolically stable | Human | [8] | |
| NSAIDs | Celecoxib | - | - | - | Human | [8] |
| 4'-Fluorocelecoxib | Fluorinated analog of Celecoxib | - | 4x more metabolically stable | Human | [8] |
Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions. The trends within each study, however, consistently highlight the positive impact of fluorination.
Table 2: Comparative Metabolism of Fluorinated Steroids
| Steroid | Metabolic Reaction | Outcome in Human Kidney Slices | Reference |
| Cortisol (F) | Oxidation to Cortisone (E) | Strong inactivation to E | [9] |
| Reduction of Cortisone (E) to Cortisol (F) | Hardly reduced to F | [9] | |
| 9α-Fluoro-cortisol (FF) | Oxidation to 9α-Fluorocortisone (FE) | Very weakly oxidized to FE | [9] |
| Reduction of 9α-Fluorocortisone (FE) to 9α-Fluoro-cortisol (FF) | Very effective reduction to FF | [9] |
This data on fluorinated steroids demonstrates that the introduction of fluorine can significantly shift the metabolic equilibrium towards the more biologically active form by hindering oxidative inactivation.[9]
The Nuances of Fluorine Metabolism: Beyond the Metabolic Block
While fluorination is a powerful tool for enhancing metabolic stability, it is not a panacea. The metabolic fate of fluorinated compounds can be complex, and in some instances, the C-F bond can be cleaved through oxidative defluorination, a process often mediated by CYP450 enzymes.[4] The specific P450 isozymes involved in this process can vary depending on the substrate, with CYP1A2, CYP3A4, and CYP2E1 being implicated in the metabolism of different fluorinated xenobiotics.
The mechanism of CYP-mediated defluorination can involve the formation of unstable intermediates that can subsequently release fluoride ions. This can sometimes lead to the formation of reactive metabolites, which is an important consideration in drug safety assessment. Therefore, a thorough understanding of the metabolic pathways of a fluorinated drug candidate, including the potential for defluorination, is essential.
Experimental Protocols for Evaluating Metabolic Stability
To ensure the generation of robust and reproducible data, the following detailed protocols for key in vitro metabolic stability assays are provided. These protocols are designed to be self-validating systems, incorporating necessary controls and quality checks.
In Vitro Liver Microsomal Stability Assay
This assay is a widely used, high-throughput method for assessing the intrinsic clearance of a compound by Phase I metabolic enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse) from a reputable supplier
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Caption: Generalized workflow for an in vitro microsomal stability assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, non-fluorinated analog, and control compounds in a suitable organic solvent (e.g., DMSO).
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound, non-fluorinated analog, or control compounds to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which an equal volume of buffer is added). The 0-minute time point sample is taken immediately after the addition of the NADPH system by adding the termination solvent.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
-
Quality Control:
-
Perform all experiments in at least duplicate to ensure reproducibility.
-
The high and low clearance control compounds should fall within the laboratory's established acceptance criteria.
-
In the absence of the NADPH regenerating system, there should be minimal degradation of the test compound, indicating that the observed clearance is enzyme-mediated.
Hepatocyte Stability Assay
Hepatocytes provide a more physiologically relevant in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.
Objective: To determine the metabolic stability of a test compound in a suspension of primary hepatocytes.
Materials:
-
Cryopreserved primary hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Test compound and non-fluorinated analog
-
Positive and negative control compounds
-
Ice-cold acetonitrile or methanol
-
Collagen-coated plates (optional, for plated hepatocyte assays)
-
Orbital shaker in a humidified incubator at 37°C and 5% CO2
-
LC-MS/MS system
Procedure (Suspension Assay):
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed culture medium and gently centrifuge to pellet the viable cells.
-
Resuspend the hepatocyte pellet in fresh culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a non-coated plate.
-
Add the test compound, non-fluorinated analog, or control compounds to the appropriate wells.
-
Place the plate on an orbital shaker in a humidified incubator at 37°C and 5% CO2.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension and immediately add it to ice-cold acetonitrile to quench the metabolic reactions.
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in the microsomal stability assay protocol.
-
-
Data Analysis:
-
Calculate t½ and CLint as described previously, adjusting the CLint calculation for the number of hepatocytes per well instead of microsomal protein content.
-
Logical Framework for Fluorination in Drug Design
The decision to incorporate fluorine into a drug candidate should be a data-driven process. The following diagram illustrates a logical framework for considering fluorination to enhance metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (ISMRM 2017) Study of MR characteristics of anti-psychotic drugs using fluorine (19F) MR spectroscopy at 9.4 T [archive.ismrm.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 7. The metabolism of 9 alpha-fluorinated steroids in the human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 3-bromo-4,5-difluorobenzoate: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-bromo-4,5-difluorobenzoate. As researchers, scientists, and drug development professionals, it is imperative that we manage chemical waste with the utmost precision and care to ensure personnel safety and environmental compliance. This document offers a procedural, step-by-step approach, moving beyond a simple checklist to explain the rationale behind each critical action.
Immediate Safety & Hazard Recognition: Understanding the Risks
Before handling this compound for disposal, it is crucial to recognize its inherent hazards. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal preparation must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
The primary principle of safe disposal is the containment and segregation of hazardous waste to prevent unintended reactions and ensure it is routed to the correct disposal facility.[2][3][4] this compound is a halogenated organic compound, and its disposal is regulated under specific waste guidelines.[4][5]
Table 1: Hazard and Safety Summary for this compound
| Property | Description | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| CAS Number | 1244642-70-3 | [6] |
| Molecular Formula | C₈H₅BrF₂O₂ | [6] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. | [1] |
| Handling Environment | Chemical fume hood to avoid inhalation of dust or vapors. | [5] |
| Incompatibilities | Strong oxidizing agents. | [7] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. The overarching principle is that this chemical waste must be collected by a licensed hazardous waste disposal service. Never attempt to dispose of this compound down the drain or in regular trash.[3][8]
Step 1: Waste Segregation
The fundamental first step is to correctly segregate the waste. As a halogenated organic compound, this compound must be collected in a designated "Halogenated Organic Waste" container.[3][4][5]
-
Rationale: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal.[5] Halogenated wastes require specific treatment, often high-temperature incineration with scrubbers, to prevent the release of harmful byproducts.[9]
Step 2: Selecting a Compatible Waste Container
Choose a waste container that is chemically compatible with this compound.
-
Acceptable Containers: Use a clean, dry, and properly sealing container, such as a glass bottle or a high-density polyethylene (HDPE) carboy.[2] The original product container is often a suitable choice if it is in good condition.
-
Container Integrity: Ensure the container is free from cracks, leaks, and any external chemical residue.[10] The lid must be a screw-top cap that can be securely tightened to be vapor-tight and spill-proof.[3]
Step 3: Labeling the Waste Container
Proper labeling is a critical compliance and safety measure. The label must be clear, accurate, and securely affixed to the container as soon as the first drop of waste is added.[3][5]
-
Required Information on the Label:
-
The words "Hazardous Waste ".[10]
-
The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[3][10]
-
An accurate estimation of the concentration and total quantity.
-
The date accumulation started.[10]
-
The name of the principal investigator and the laboratory location (building and room number).[10]
-
Applicable hazard warnings (e.g., "Irritant").[10]
-
Step 4: Accumulating the Waste
-
Pure Compound: If disposing of the pure, unadulterated compound, place it directly into the labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, or weigh boats, should be collected as solid hazardous waste. These items should be placed in a separate, clearly labeled, and sealed container or bag for solid halogenated waste.
-
Solutions: If the waste is in a solvent, it must be collected in the designated halogenated liquid waste container. Ensure that any mixed solvents are compatible.
Step 5: Storing the Waste Container
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8]
-
Storage Conditions:
Step 6: Arranging for Disposal
Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS or EHRS) department or a contracted hazardous waste disposal company.[8] Follow your institution's specific procedures for requesting a waste collection.
Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.[3][6]
-
Large Spills: Evacuate the immediate area and alert your institution's emergency response team or EHS department.[3]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this structured and well-reasoned disposal protocol, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant waste management regulations.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
